Mecoprop-P
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTGYJSOUMFZEP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032670 | |
| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Reference #1] | |
| Record name | Mecoprop-P | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10679 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
16484-77-8 | |
| Record name | (+)-Mecoprop | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16484-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mecoprop-P [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016484778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-2-(4-Chloro-2-methylphenoxy)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3032670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | mecoprop-P (ISO); (R)-2-(4-chloro-2-methylphenoxy)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MECOPROP-P | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/455R9M917H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mecoprop-P chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-P, the (R)-(+)-enantiomer of mecoprop (B166265), is a selective, systemic, post-emergence herbicide belonging to the phenoxyalkanoic acid class of chemicals.[1] It is widely used in agriculture and turf management to control broadleaf weeds.[1] The herbicidal activity of mecoprop is almost exclusively attributed to the (R)-(+)-enantiomer, this compound, while the (S)-(-)-enantiomer is considered biologically inactive. This enantioselectivity has led to the development and use of enantiomerically pure or enriched formulations of this compound to increase efficacy and reduce the environmental load of the inactive isomer.
This compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2] This mimicry disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death in susceptible species.[2]
Chemical Structure and Properties
This compound is a chiral molecule due to the presence of an asymmetric carbon atom in the propanoic acid side chain. This gives rise to two enantiomers, the (R) and (S) forms.
Caption: Relationship between racemic Mecoprop and its constituent enantiomers.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid |
| CAS Number | 16484-77-8 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| SMILES | CC1=C(C=CC(=C1)Cl)O--INVALID-LINK--C(=O)O |
| InChI | 1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Appearance | Colorless to brown crystalline powder/solid | [3] |
| Melting Point | 94–95 °C | [4] |
| Boiling Point | Decomposes before boiling | [4] |
| Water Solubility | 900 mg/L at 20 °C | [4] |
| Solubility in Organic Solvents (g/kg at 20°C) | Acetone: >1000, Ethanol: >1000, Diethyl ether: >1000 | [4] |
| Vapor Pressure | 0.0±0.8 mmHg at 25°C | [4] |
| pKa | 3.7 | [4] |
Mechanism of Action: Synthetic Auxin Pathway
This compound acts as a synthetic mimic of the plant hormone auxin.[1] In susceptible plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors by the 26S proteasome.[1][5] The removal of these repressors allows Auxin Response Factors (ARFs) to activate the transcription of auxin-responsive genes, leading to uncontrolled growth and, ultimately, plant death.[1][5]
Caption: this compound signaling pathway in a susceptible plant cell.
Experimental Protocols
Determination of Physicochemical Properties
Standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for ensuring the quality and comparability of data.
-
Water Solubility (OECD Guideline 105): The flask method is suitable for substances with solubilities above 10⁻² g/L, such as this compound.[6][7][8]
-
An excess amount of the test substance is added to a flask containing purified water.
-
The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).[4]
-
The solution is then centrifuged or filtered to remove undissolved particles.[4]
-
The concentration of this compound in the clear aqueous phase is quantified using a validated analytical method like High-Performance Liquid Chromatography (HPLC).[4]
-
-
Vapor Pressure (OECD Guideline 104): The static method is one of several approved techniques.[9][10][11]
-
A sample of the substance is placed in a temperature-controlled chamber.
-
The system is evacuated to remove air.
-
The pressure of the vapor in equilibrium with the substance is measured at a specific temperature using a pressure transducer.
-
Measurements are taken at a minimum of two different temperatures to establish the vapor pressure curve.[11]
-
-
Dissociation Constant (pKa) (OECD Guideline 112): The titration method is a common approach for acidic compounds like this compound.[12][13]
-
A known quantity of this compound is dissolved in water.[4]
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[4]
-
The pH of the solution is monitored throughout the titration with a calibrated pH meter.[4]
-
The pKa is determined from the titration curve, corresponding to the pH at which 50% of the acid has been neutralized.[4]
-
Enantioselective Analysis
Distinguishing between the active (R)-enantiomer and the inactive (S)-enantiomer is critical. Chiral HPLC is the predominant technique for this purpose.
Caption: General workflow for the enantioselective analysis of Mecoprop.
Protocol: Chiral HPLC with UV Detection [14]
-
Sample Preparation: For water samples, a pre-concentration step such as solid-phase extraction (SPE) may be necessary to achieve the required detection limits. The final extract is evaporated and reconstituted in the mobile phase.[14]
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are effective for separating phenoxypropionic acid herbicides.[14]
-
Mobile Phase: A typical mobile phase for normal-phase chromatography consists of a mixture of hexane, dichloromethane, ethanol, and an acidic modifier like trifluoroacetic acid (TFA) (e.g., 90:10:1:0.1 v/v/v/v).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at 280 nm.[14]
-
-
Quantification: The concentrations of this compound (R-enantiomer) and the S-enantiomer are determined by comparing their respective peak areas to those of certified reference standards.
References
- 1. benchchem.com [benchchem.com]
- 2. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
- 3. This compound-dimethylammonium [sitem.herts.ac.uk]
- 4. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google ブックス [books.google.co.jp]
- 10. consilab.de [consilab.de]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of (R)-(+)-Mecoprop
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-(+)-Mecoprop, also known as Mecoprop-P, is the herbicidally active enantiomer of the phenoxypropionic acid herbicide Mecoprop.[1] While the racemic mixture has been used historically, the focus has shifted to the production of the enantiomerically pure (R)-isomer to provide a more targeted and environmentally conscious application.[2] This guide details the primary synthetic pathways for obtaining (R)-(+)-Mecoprop, including the industrial synthesis of the racemic mixture, its subsequent chiral resolution, and the more modern approach of stereospecific synthesis. Detailed experimental protocols, quantitative data, and process visualizations are provided to serve as a comprehensive resource for chemical researchers and professionals in the agrochemical and pharmaceutical industries.
Introduction to Mecoprop Chirality
Mecoprop, or (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid, possesses a single chiral center at the carbon atom alpha to the carboxyl group. This results in the existence of two enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal activity, which mimics the plant hormone auxin leading to uncontrolled growth in broadleaf weeds, is almost exclusively attributed to the (R)-(+)-enantiomer.[1][3] The (S)-(-)-enantiomer is considered biologically inactive.[4] Consequently, the synthesis of enantiomerically pure (R)-(+)-Mecoprop (this compound) is highly desirable.
Synthesis of Racemic (±)-Mecoprop
The standard industrial production of Mecoprop yields a racemic mixture of both enantiomers. This process is typically a two-step synthesis starting from o-cresol (B1677501).
Step 1: Chlorination of o-Cresol o-Cresol (2-methylphenol) is chlorinated to produce 4-chloro-2-methylphenol (B52076).
Step 2: Williamson Ether Synthesis The resulting 4-chloro-2-methylphenol undergoes a Williamson ether synthesis with a 2-chloropropionic acid derivative under basic conditions.[5] This nucleophilic substitution reaction forms the ether linkage and creates the racemic phenoxypropionic acid backbone.
General Experimental Protocol for Racemic (±)-Mecoprop
-
Materials: o-cresol, chlorinating agent (e.g., sulfuryl chloride), 2-chloropropionic acid, alkali metal hydroxide (B78521) (e.g., NaOH), and appropriate solvents.
-
Procedure:
-
Chlorination: o-cresol is reacted with a chlorinating agent in a suitable solvent. The reaction mixture is typically heated to drive the reaction to completion. The primary product, 4-chloro-2-methylphenol, is then isolated and purified, often by distillation.
-
Etherification: The purified 4-chloro-2-methylphenol is dissolved in a polar solvent with a strong base, such as sodium hydroxide, to form the corresponding phenoxide salt. 2-chloropropionic acid is then added to the reaction mixture. The mixture is heated under reflux to facilitate the SN2 reaction, yielding racemic Mecoprop.
-
Workup and Isolation: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The crude racemic Mecoprop is then collected by filtration, washed, and can be further purified by recrystallization.
-
Pathways to Enantiomerically Pure (R)-(+)-Mecoprop
Two primary strategies are employed to produce the desired (R)-(+)-enantiomer: chiral resolution of the racemic mixture and direct stereospecific synthesis.
Pathway 1: Chiral Resolution of Racemic (±)-Mecoprop
This classical method involves the separation of the enantiomers from the racemic mixture produced in Section 2.0. The most common approach is through the formation of diastereomeric salts.
Principle: The racemic acid is reacted with an enantiomerically pure chiral base (a resolving agent). This reaction creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral base is removed to yield the pure enantiomer.
A foundational method for this resolution was developed by Matell (1953), using chiral amines like (R)- or (S)-1-phenylethylamine as resolving agents.[4][6]
Experimental Protocol: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol is based on the principles described by Matell and subsequent researchers.[4]
-
Materials: Racemic (±)-Mecoprop, an enantiomerically pure chiral amine (e.g., (R)-(+)-1-phenylethylamine), suitable solvent (e.g., methanol, ethanol (B145695), or acetone), mineral acid (e.g., HCl), and base (e.g., NaOH).
-
Procedure:
-
Salt Formation: Dissolve racemic (±)-Mecoprop in a suitable heated solvent. In a separate container, dissolve an equimolar amount of the chiral resolving agent, (R)-(+)-1-phenylethylamine, in the same solvent.
-
Crystallization: Combine the two solutions. The diastereomeric salts, ((R)-Mecoprop·(R)-amine) and ((S)-Mecoprop·(R)-amine), will form. Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. One diastereomer will be less soluble and will preferentially crystallize out of the solution.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized one or more times from the same or a different solvent system. Purity can be monitored by measuring the optical rotation of the salt.
-
Liberation of (R)-(+)-Mecoprop: Suspend the purified diastereomeric salt in water and add a strong base (e.g., NaOH solution) to deprotonate the amine, making it soluble in an organic solvent. Extract the chiral amine with a suitable organic solvent (e.g., diethyl ether), leaving the sodium salt of Mecoprop in the aqueous layer.
-
Final Isolation: Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) to precipitate the enantiomerically enriched (R)-(+)-Mecoprop. Collect the solid product by filtration, wash with cold water, and dry. The enantiomeric excess (e.e.) should be determined using chiral HPLC.
-
Quantitative Data for Chiral Resolution
The efficiency of chiral resolution can vary significantly based on the choice of resolving agent, solvent, and crystallization conditions.
| Parameter | Reported Value | Source |
| Enantiomeric Excess (e.e.) of resolved (R)-Mecoprop | 92% | [7] |
| Enantiomeric Excess (e.e.) of resolved (S)-Mecoprop | 99% | [7] |
Note: The yield for this specific resolution was not reported in the available literature.
Pathway 2: Stereospecific Synthesis
A more modern and efficient approach is to synthesize the (R)-(+)-enantiomer directly using a chiral starting material. This avoids the need for a resolution step and the loss of 50% of the material as the undesired enantiomer. The most viable route is a stereospecific Williamson ether synthesis.
Principle: This synthesis utilizes an SN2 reaction mechanism, which proceeds with an inversion of configuration at the chiral center. By reacting 4-chloro-2-methylphenol with an enantiomerically pure propionic acid derivative of the (S)-configuration, the resulting ether product will have the desired (R)-configuration. A common chiral precursor is (S)-2-chloropropionic acid, which can be synthesized from the naturally abundant and inexpensive amino acid, L-alanine ((S)-alanine).
Experimental Protocol: Stereospecific Synthesis of (R)-(+)-Mecoprop
This protocol is a two-stage process, adapted from well-documented procedures for the synthesis of (S)-2-chloropropionic acid and its subsequent use in Williamson ether synthesis to produce analogous R-phenoxypropionic acids.[8]
Stage A: Synthesis of (S)-2-Chloropropionic Acid from L-Alanine
-
Diazotization: Dissolve L-alanine in 5 N hydrochloric acid and cool the solution to 0°C in an ice-salt bath.
-
Chlorination: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO2) dropwise to the stirred L-alanine solution, maintaining the temperature below 5°C. This in-situ generation of nitrous acid converts the amino group into a diazonium salt, which is then displaced by a chloride ion with retention of configuration.
-
Workup: After the addition is complete, allow the reaction to stir and warm to room temperature. Extract the resulting (S)-2-chloropropionic acid from the aqueous solution using an organic solvent like diethyl ether.
-
Purification: Dry the combined organic extracts and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield enantiomerically pure (S)-2-chloropropionic acid.
Stage B: Synthesis of (R)-(+)-Mecoprop via Williamson Ether Synthesis
-
Phenoxide Formation: In a reaction vessel equipped with a reflux condenser, dissolve 4-chloro-2-methylphenol in a suitable solvent (e.g., ethanol or acetone) containing at least two equivalents of a base such as sodium hydroxide or potassium carbonate to form the sodium or potassium 4-chloro-2-methylphenoxide.
-
SN2 Reaction: Add the purified (S)-2-chloropropionic acid from Stage A to the phenoxide solution. Heat the mixture to reflux and maintain for several hours to drive the nucleophilic substitution. The phenoxide attacks the chiral carbon of the (S)-2-chloropropionic acid, displacing the chloride and inverting the stereocenter.
-
Workup and Isolation: Cool the reaction mixture and dilute with water. Acidify with a strong mineral acid (e.g., HCl) to precipitate the (R)-(+)-Mecoprop product.
-
Purification: Collect the crude product by filtration, wash thoroughly with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene (B28343) or an ethanol/water mixture) to yield high-purity (R)-(+)-Mecoprop.
Quantitative Data for Stereospecific Synthesis
The following data is based on optimized procedures for analogous syntheses and represents expected outcomes.[8]
| Stage | Reactants | Key Conditions | Molar Conversion / Yield | Source |
| A: Chiral Precursor Synthesis | L-Alanine, NaNO₂, HCl | Diazotization at 0-5°C | ~85% Yield | [8] |
| B: Williamson Ether Synthesis | 4-chloro-2-methylphenol, (S)-2-chloropropionic acid | Reflux in basic solution | ~75% Conversion | [8] |
Visualization of Synthesis Pathways
Diagram: Overall Synthesis of Racemic (±)-Mecoprop
Caption: General pathway for the industrial synthesis of racemic (±)-Mecoprop.
Diagram: Chiral Resolution Workflow
Caption: Workflow for obtaining (R)-(+)-Mecoprop via chiral resolution.
Diagram: Stereospecific Synthesis Pathway
Caption: Stereospecific synthesis of (R)-(+)-Mecoprop from L-Alanine.
Conclusion
The synthesis of enantiomerically pure (R)-(+)-Mecoprop can be effectively achieved through two primary routes: chiral resolution and stereospecific synthesis. While chiral resolution of the racemic mixture is a historically significant and established method, it is inherently limited by a theoretical maximum yield of 50% and often requires tedious optimization of crystallization conditions. The stereospecific synthesis, starting from an inexpensive chiral precursor like L-alanine, presents a more efficient and elegant pathway. By leveraging the predictable stereochemical outcome of the SN2-based Williamson ether synthesis, this method allows for the direct formation of the desired (R)-enantiomer, making it a preferred strategy for modern, large-scale production. The protocols and data presented in this guide offer a technical foundation for the laboratory-scale synthesis and further process development of this important agrochemical.
References
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantiomer - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mechanism of Action of Mecoprop-P as a Synthetic Auxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecoprop-P (MCPP-P), the herbicidally active (R)-enantiomer of mecoprop, is a widely used phenoxyalkanoic acid herbicide that functions as a synthetic auxin.[1][2][3] Its selective herbicidal activity against broadleaf weeds is rooted in its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), thereby overwhelming the plant's endogenous auxin signaling pathways. This guide provides a comprehensive technical overview of the molecular mechanism of this compound, detailing its interaction with the auxin co-receptor complex, the ensuing signaling cascade, and the downstream physiological effects. This document summarizes key quantitative data, provides detailed experimental protocols for studying its mechanism of action, and includes visualizations of the core signaling pathways and experimental workflows.
Core Mechanism: Mimicry of Indole-3-Acetic Acid
This compound exerts its herbicidal effects by acting as a molecular mimic of IAA, the primary native auxin in plants.[1][4] This mimicry allows it to hijack the plant's natural auxin perception and signaling machinery, leading to a cascade of unregulated cellular processes that ultimately result in plant death. The core of this mechanism involves the interaction of this compound with the TIR1/AFB family of auxin co-receptors.[5]
The TIR1/AFB Co-Receptor Complex: The Gateway to Auxin Signaling
The perception of auxin, including synthetic auxins like this compound, is mediated by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[6][7] In the absence of auxin, Aux/IAA proteins bind to and inhibit the activity of AUXIN RESPONSE FACTORs (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[7]
This compound as a "Molecular Glue"
This compound, like natural auxin, acts as a "molecular glue," promoting and stabilizing the interaction between the TIR1/AFB F-box protein and the degron motif of an Aux/IAA repressor protein.[4] This binding event occurs within a pocket on the TIR1/AFB protein. The formation of this ternary complex (TIR1/AFB–this compound–Aux/IAA) targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.[8]
Degradation of Aux/IAA Repressors and Activation of Auxin-Responsive Genes
The polyubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.[8][9] The degradation of the Aux/IAA repressor relieves the inhibition of ARF transcription factors. Freed ARFs can then bind to auxin-responsive elements (AuxREs) in the promoters of target genes, leading to the transcription of a wide array of genes involved in cell division, expansion, and differentiation.[10] The sustained and uncontrolled activation of these genes by the persistent presence of the more stable synthetic auxin, this compound, leads to the characteristic symptoms of auxin herbicide damage, including epinasty, stem twisting, and ultimately, plant death.[4]
Quantitative Data
Binding Affinity of this compound to TIR1/AFB Receptors
| Compound | Receptor | Relative Binding (% of IAA) | Reference |
| This compound | AtTIR1 | Significantly higher than 2,4-D and MCPA | [11] |
| This compound | AtAFB2 | Higher than other phenoxy-carboxylate auxins | [11] |
| This compound | AtAFB5 | Lower binding compared to IAA | [11] |
Note: The table summarizes qualitative and semi-quantitative comparisons from the cited literature. Absolute binding affinities (Kd values) would provide a more definitive quantitative measure.
Dose-Response of this compound on Herbicidal Efficacy
The herbicidal effect of this compound is dose-dependent. The effective concentration required to cause a 50% reduction in plant growth (EC50) varies depending on the plant species and environmental conditions.
| Plant Species | EC50 (µg/L) | Reference |
| Ranunculus aquatilis | 46.9 | [12] |
| Ludwigia repens | 656.4 | [12] |
Experimental Protocols
In Vitro Binding Assay: Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for assessing the binding of this compound to purified TIR1/AFB receptors in vitro using SPR.
Objective: To determine the binding kinetics and affinity of this compound to TIR1/AFB proteins.
Materials:
-
Purified recombinant TIR1/AFB proteins (e.g., His-tagged)
-
Synthetic biotinylated Aux/IAA degron peptide (e.g., from IAA7)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., Streptavidin-coated)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Equilibrate the streptavidin-coated sensor chip with running buffer.
-
Ligand Immobilization: Inject the biotinylated Aux/IAA degron peptide over the sensor surface to achieve a stable immobilization level.
-
Analyte Preparation: Prepare a dilution series of the TIR1/AFB protein and a separate series of this compound in running buffer.
-
Binding Assay:
-
Inject a mixture of a fixed concentration of TIR1/AFB protein and varying concentrations of this compound over the immobilized Aux/IAA degron peptide.
-
Monitor the association and dissociation phases in real-time.
-
Include control injections with TIR1/AFB protein alone and buffer alone to subtract non-specific binding and bulk refractive index changes.
-
-
Regeneration: After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
In Vivo Interaction Assay: Yeast Two-Hybrid (Y2H)
This protocol describes a yeast two-hybrid assay to investigate the this compound-dependent interaction between a TIR1/AFB protein and an Aux/IAA protein.
Objective: To determine if this compound can mediate the interaction between a specific TIR1/AFB-Aux/IAA pair in a cellular context.
Materials:
-
Yeast expression vectors (one with a DNA-binding domain, BD, and one with an activation domain, AD)
-
Yeast strain with appropriate reporter genes (e.g., HIS3, lacZ)
-
Competent yeast cells
-
Plasmids containing the coding sequences for the TIR1/AFB protein of interest (cloned into the BD vector) and the Aux/IAA protein of interest (cloned into the AD vector)
-
This compound
-
Selective growth media (with and without histidine, and with X-gal)
Procedure:
-
Plasmid Transformation: Co-transform the yeast cells with the BD-TIR1/AFB and AD-Aux/IAA plasmids.
-
Selection of Transformants: Plate the transformed cells on a medium lacking the amino acids corresponding to the selection markers on the plasmids to select for cells containing both plasmids.
-
Interaction Assay:
-
Grow the co-transformed yeast colonies on a selective medium lacking histidine and containing various concentrations of this compound.
-
As a control, grow the yeast on the same medium without this compound.
-
Growth on the medium lacking histidine indicates an interaction between the two proteins, which activates the HIS3 reporter gene.
-
-
Quantitative Analysis (Optional): Perform a β-galactosidase assay using a colorimetric substrate (e.g., ONPG) to quantify the strength of the interaction. Increased blue color indicates a stronger interaction.
Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)
This protocol details the analysis of auxin-responsive gene expression in response to this compound treatment.
Objective: To quantify the change in transcript levels of auxin-responsive genes following this compound application.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana)
-
This compound solution
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target auxin-responsive genes (e.g., IAA1, IAA2, GH3.3) and a reference gene (e.g., ACTIN2)
-
qPCR instrument
Procedure:
-
Plant Treatment: Treat seedlings with a defined concentration of this compound for various time points (e.g., 0, 1, 3, 6, 24 hours). Include a mock-treated control.
-
Sample Collection: Harvest plant tissue at each time point and immediately freeze in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the frozen tissue using an appropriate kit.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA.
-
qPCR:
-
Set up qPCR reactions containing cDNA, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and control samples.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in a susceptible plant cell.
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Experimental Workflow: Yeast Two-Hybrid
Caption: Workflow for Yeast Two-Hybrid (Y2H) assay.
Conclusion
This compound's efficacy as a selective herbicide is a direct consequence of its ability to act as a potent and persistent mimic of the natural auxin IAA. By promoting the formation of the TIR1/AFB-Aux/IAA co-receptor complex, it triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. This detailed understanding of its mechanism of action, supported by quantitative binding and dose-response data, and elucidated through specific experimental protocols, provides a solid foundation for further research into synthetic auxin herbicides, the development of novel herbicidal compounds, and the engineering of herbicide resistance in crops. The provided experimental frameworks can be adapted to investigate the nuances of this compound's interactions with different receptor isoforms and in various plant species.
References
- 1. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 3. Identification of protein interactions by yeast two-hybrid screening and coimmunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TIR1/AFB-Aux/IAA auxin perception mediates rapid cell wall acidification and growth of Arabidopsis hypocotyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxin modulates the degradation rate of Aux/IAA proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The auxin herbicide this compound in new light: Filling the data gap for dicotyledonous macrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Mecoprop and their Herbicidal Activity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Mecoprop (B166265) is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in turf and cereal crops.[1] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[2][3] This mimicry leads to a cascade of physiological and biochemical disruptions in susceptible plants, ultimately resulting in uncontrolled growth and plant death.[1][2] Mecoprop is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers.[1] The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as Mecoprop-P.[1][4][5] The (S)-(-)-enantiomer is generally considered biologically inactive.[1] This technical guide provides a comprehensive analysis of the stereoisomers of mecoprop, their differential herbicidal activity, the underlying molecular mechanisms, quantitative efficacy data, and detailed experimental protocols for their evaluation.
Mechanism of Action: Stereoselective Auxin Mimicry
Mecoprop exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin.[2][6] In susceptible dicotyledonous plants, it binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[2] This binding event initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[2] The degradation of these repressors de-represses auxin response factors (ARFs), activating the expression of auxin-responsive genes.[2] The sustained and unregulated activation of these genes results in a series of phytotoxic effects, including epinasty, cell division, and uncontrolled growth, ultimately leading to plant death.[2][6]
The differential bioactivity of mecoprop enantiomers is a direct result of their stereospecific interaction with the auxin receptor complex.[1][7] The three-dimensional structure of the (R)-(+)-enantiomer (this compound) allows it to bind effectively to the TIR1/AFB receptors.[1][7] This binding stabilizes the interaction between the receptor and an Aux/IAA repressor protein, targeting the repressor for ubiquitination and subsequent degradation by the 26S proteasome.[1] In contrast, the spatial arrangement of the (S)-(-)-enantiomer does not allow for a proper fit within the receptor's binding site, rendering it inactive as a herbicide.[1][7]
Figure 1: Differential interaction of Mecoprop enantiomers with the auxin signaling pathway.
Data Presentation: Herbicidal Efficacy of this compound
Table 1: Efficacy of this compound on Common Broadleaf Weeds in Turf
| Weed Species | Common Name | Application Rate (L/ha) | Efficacy/Notes |
|---|---|---|---|
| Stellaria media | Common Chickweed | 5.5 - 8.5 | Susceptible, especially when growing vigorously.[8] |
| Cerastium vulgatum | Mouse-ear Chickweed | 5.5 - 8.5 | Susceptible.[8] |
| Trifolium spp. | Clover | 5.5 - 8.5 | Susceptible.[8][9] |
| Plantago spp. | Plantain | 5.5 - 8.5 | Susceptible.[8][9] |
| Glechoma hederacea | Ground Ivy | 5.5 - 8.5 | Effective control.[9] |
| Ranunculus spp. | Buttercup | 8.5 | Moderately susceptible; spray before flowering.[8] |
Note: Application rates are based on a specific product formulation and should be adjusted according to label directions.[8]
Experimental Protocols
This protocol is designed to determine the dose-response relationship of a target weed species to Mecoprop enantiomers and to calculate metrics such as ED₅₀ (Effective Dose for 50% inhibition).[1][2]
Materials and Equipment:
-
Seeds of the target weed species (e.g., Stellaria media) and a susceptible control species.
-
Pots (e.g., 10 cm diameter) filled with a standardized potting mix.
-
Controlled environment growth chamber or greenhouse.
-
Analytical grade (R)-(+)-Mecoprop and (S)-(-)-Mecoprop standards.
-
Appropriate solvents (e.g., acetone) and adjuvants for herbicide formulation.
-
Track sprayer or precision laboratory sprayer.
-
Drying oven.
-
Analytical balance.
Methodology:
-
Plant Cultivation: Grow the target weed species from seed in pots under controlled conditions (e.g., 20-25°C, 16-hour photoperiod) until they reach a consistent growth stage (e.g., 2-4 true leaves).[1]
-
Preparation of Test Solutions: Prepare stock solutions of each enantiomer in a suitable solvent.[1] Perform serial dilutions with deionized water to create a range of at least five concentrations for each enantiomer, designed to span from no observable effect to complete plant death.[9] Include a solvent-only control and an untreated control.[1]
-
Herbicide Application: Randomly assign treatments to the pots, with at least four replicates per concentration.[9] Apply the test solutions uniformly using a calibrated laboratory spray chamber.[1][9]
-
Incubation and Assessment: Return the treated plants to the controlled environment.[1] After a set period (e.g., 14-21 days), assess herbicidal injury through visual ratings and by harvesting the above-ground biomass.
-
Data Collection: Determine the fresh weight of the harvested biomass and then dry it in an oven to obtain the dry weight.[2]
-
Data Analysis: Express the dry weight data as a percentage of the mean dry weight of the untreated control plants.[2] Analyze the dose-response data using a non-linear regression model (e.g., four-parameter log-logistic model) to determine the ED₅₀ value for each enantiomer.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Mecoprop - Wikipedia [en.wikipedia.org]
- 5. Enantiomer - Wikipedia [en.wikipedia.org]
- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 7. benchchem.com [benchchem.com]
- 8. lovelandproducts.ca [lovelandproducts.ca]
- 9. benchchem.com [benchchem.com]
Mecoprop-P environmental fate and degradation pathways
An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Mecoprop-P
Introduction
This compound, the (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence herbicide widely utilized for the control of broadleaf weeds in turf, ornamentals, and cereal crops.[1][2][3][4] As a member of the phenoxyalkanoic acid class of herbicides, it functions as a synthetic auxin, mimicking plant growth hormones to induce uncontrolled growth and subsequent death in susceptible weeds.[3][4][5] The herbicidal activity is primarily attributed to this specific (R)-(+)-enantiomer.[1][3] Given its extensive application, understanding the environmental fate and degradation pathways of this compound is critical for assessing its persistence, mobility, and potential impact on soil and water ecosystems.[6][7]
This technical guide provides a comprehensive overview of the abiotic and biotic processes that govern the transformation of this compound in the environment. It includes a summary of its physicochemical properties, detailed degradation pathways, quantitative data on its environmental persistence, and standardized experimental protocols for its study.
Physicochemical Properties of this compound
The environmental behavior of a pesticide is largely dictated by its physical and chemical properties. This compound is an acidic compound that, with a pKa of approximately 3.2-3.78, will exist almost entirely in its anionic form in typical environmental conditions (pH 5-9).[5][6][8] This characteristic significantly influences its mobility and sorption in soil. It is stable to heat, oxidation, reduction, and hydrolysis under normal conditions.[1][8]
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₁ClO₃ | [4] |
| Molecular Weight | 214.64 g/mol | N/A |
| Water Solubility | ~620 mg/L | [9] |
| Vapor Pressure | 21.0 mmHg @ 38 °C | [10] |
| pKa | 3.2 - 3.78 | [5][8] |
| Log Kow (Octanol-Water Partition Coefficient) | Varies with pH | N/A |
| Koc (Soil Organic Carbon-Water (B12546825) Partitioning Coefficient) | 5 - 43 L/kg | [8] |
Environmental Fate and Dissipation
The dissipation of this compound from the environment is a multifaceted process involving mobility, abiotic degradation (photolysis and hydrolysis), and biotic degradation.
Mobility in Soil
This compound's potential for movement within the soil profile is a key aspect of its environmental fate.
-
Sorption: this compound exhibits low sorption to soil particles, as indicated by its low soil organic carbon-water partitioning coefficient (Koc) values, which range from 5 to 43 L/kg.[8] Adsorption tends to increase with the organic matter content of the soil.[1][9] Because it exists as an anion in most soils, it is not strongly adsorbed to negatively charged clay and organic matter particles.[8]
-
Leaching: Due to its high water solubility and low sorption, this compound is considered to have very high mobility in various soil types, including sand, sandy loam, and silt loam.[1][8][11] This high mobility creates a potential for leaching into groundwater, although its relatively short persistence can mitigate this risk.[1][4][11]
Abiotic Degradation
Abiotic processes, while secondary to biodegradation, contribute to the overall degradation of this compound.
-
Hydrolysis: this compound is chemically stable to hydrolysis at environmentally relevant pH values (pH 5-9).[6][8] Therefore, hydrolysis is not considered a significant degradation pathway under normal environmental conditions.[6]
-
Photodegradation (Photolysis): this compound can be degraded by sunlight, particularly in aquatic systems and on soil surfaces.[6] The process involves the absorption of light energy, leading to the cleavage of chemical bonds. The photolytic half-life in water has been reported to be around 83 days under artificial light.[11] The primary photodegradation product is often 4-chloro-2-methylphenol (B52076) (4-CMP).[7][12] The pathways of photolysis can be influenced by factors such as pH.[12]
Biotic Degradation
The primary mechanism for the dissipation of this compound in the environment is microbial degradation.[6][13][14] A wide range of soil microorganisms can utilize this compound as a source of carbon and energy.[6][15]
-
Aerobic Biodegradation: This is the most significant degradation route. The process is often initiated by the cleavage of the ether linkage by an α-ketoglutarate-dependent dioxygenase enzyme, which is encoded by tfdA genes.[13] This initial step yields 4-chloro-2-methylphenol (4-CMP) and a propionate (B1217596) side chain.[7][13] The 4-CMP intermediate is then further degraded through hydroxylation and subsequent cleavage of the aromatic ring.[7] The rate of degradation is faster in topsoil compared to sub-soil, which is attributed to larger and more adapted microbial populations.[13] A lag phase is sometimes observed, particularly in environments not previously exposed to the herbicide, after which rapid degradation occurs.[15]
-
Anaerobic Biodegradation: this compound can also be degraded under anaerobic conditions, although the process may be slower than in aerobic environments.[14] Some studies have noted that under anaerobic conditions, degradation of the intermediate 4-CMP may not occur until all the parent this compound has been utilized.[7] Different microbial communities may be involved in anaerobic versus aerobic degradation.[14]
Degradation Pathways and Metabolites
The microbial degradation of this compound proceeds through a series of intermediates. The primary metabolite formed during both photolytic and microbial degradation is 4-chloro-2-methylphenol (4-CMP).
Caption: Aerobic biodegradation pathway of this compound.
Summary of Quantitative Environmental Fate Data
The persistence of this compound is typically expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value varies significantly based on environmental conditions.
| Parameter | Value | Condition | Reference |
| Soil Biodegradation DT50 | 3 - 21 days | Aerobic, general range | [4][11] |
| Soil Biodegradation DT50 | ~12 days | Aerobic, topsoil (<30 cm) | [13] |
| Soil Biodegradation DT50 | > 84 days | Aerobic, sub-soil (70-80 cm) | [13] |
| Aqueous Photolysis DT50 | 83 days | Under artificial light | [11] |
| Water/Sediment Dissipation DT50 | 72.5 days | Whole system, aerobic | [5] |
| Soil Sorption Coefficient (Koc) | 5 - 43 L/kg | Various soil types | [8] |
Experimental Protocols
Standardized laboratory and field studies are essential for determining the environmental fate of pesticides like this compound.[16][17][18]
Soil Biodegradation Study (Aerobic)
-
Objective: To determine the rate and pathway of this compound degradation in soil under aerobic laboratory conditions.[6]
-
Materials:
-
Freshly collected and sieved soil, characterized for texture, organic carbon, pH, and microbial biomass.
-
Analytical standard of this compound and any known metabolites.
-
Radiolabeled ¹⁴C-Mecoprop-P (optional, for mineralization studies).
-
Incubation vessels (e.g., flow-through biometer flasks).
-
CO₂ traps (e.g., NaOH or KOH solution) for mineralization studies.
-
Extraction solvents (e.g., acetonitrile (B52724)/water).
-
Analytical instrumentation (e.g., HPLC-MS/MS).
-
-
Procedure:
-
Soil Treatment: Treat a known mass of soil with a solution of this compound to achieve the desired concentration.
-
Incubation: Place the treated soil into incubation vessels. Adjust soil moisture to 40-60% of maximum water-holding capacity. Incubate in the dark at a constant temperature (e.g., 20-25°C). Ensure a continuous flow of humidified, CO₂-free air.[6]
-
Sampling: Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days).
-
Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system.[6]
-
Analysis: Quantify the concentration of this compound and its metabolites in the extracts using a validated analytical method like HPLC-MS/MS.[6]
-
Mineralization: For ¹⁴C studies, analyze the CO₂ traps at each sampling point to quantify the evolved ¹⁴CO₂, which indicates the mineralization of the herbicide.[6]
-
-
Data Analysis: Calculate the dissipation half-life (DT50) of this compound by fitting the concentration-time data to a suitable kinetic model (e.g., single first-order). Identify major metabolites (those exceeding 10% of the applied dose).
Caption: Experimental workflow for a soil biodegradation study.
Aqueous Photodegradation Study
-
Objective: To determine the rate and pathway of this compound degradation in water when exposed to light.
-
Materials:
-
This compound analytical standard.
-
Sterile, buffered, air-saturated water (e.g., pH 7).
-
Quartz or borosilicate glass vessels (transparent to relevant wavelengths).
-
A light source simulating natural sunlight (e.g., Xenon arc lamp with filters).
-
Dark controls wrapped in aluminum foil.
-
Analytical instrumentation (HPLC-MS/MS).
-
-
Procedure:
-
Preparation: Prepare a sterile aqueous solution of this compound in the test vessels.
-
Irradiation: Place the vessels under the light source at a constant temperature. Place dark controls alongside the irradiated samples.
-
Sampling: Collect samples from both irradiated and dark control vessels at various time points.
-
Analysis: Analyze the samples directly or after appropriate extraction to determine the concentration of this compound and any photoproducts.[6]
-
-
Data Analysis: Plot the concentration of this compound versus time for both light-exposed and dark samples. Calculate the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.[6]
Hydrolysis Study
-
Objective: To determine the rate of this compound hydrolysis at different pH values.[6]
-
Materials:
-
This compound analytical standard.
-
Sterile buffer solutions at various pH values (e.g., pH 4, 7, and 9).
-
Incubation chamber or water bath at a constant temperature (e.g., 25°C or 50°C).
-
Analytical instrumentation (HPLC-MS/MS).
-
-
Procedure:
-
Preparation: Add a known amount of this compound to each sterile buffer solution in sealed, sterile containers.
-
Incubation: Incubate the solutions in the dark at a constant temperature.
-
Sampling: Collect samples from each pH solution at selected time points.
-
Analysis: Quantify the concentration of this compound in the samples.[6]
-
-
Data Analysis: Determine the hydrolysis rate constant and half-life for each pH condition by plotting concentration versus time.[6]
Analytical Methodology
The accurate quantification of this compound and its metabolites in environmental matrices is crucial. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method due to its high sensitivity and selectivity.[3][6][19][20]
-
Instrumentation: HPLC-MS/MS.[6]
-
Sample Preparation:
-
Chromatographic Conditions (Example):
-
Mass Spectrometry Conditions (Example):
Conclusion
The environmental fate of this compound is primarily driven by microbial biodegradation in soil and water, a process that is highly dependent on environmental factors like soil depth, microbial community composition, and oxygen levels.[6][13] While it has high mobility and a potential to leach, its persistence is generally low in biologically active topsoils, with half-lives typically ranging from a few days to a few weeks.[4][11] Abiotic processes such as photolysis also contribute to its degradation in aquatic environments, whereas chemical hydrolysis is not a significant pathway. A thorough understanding of these degradation pathways and the factors that influence them is essential for the accurate environmental risk assessment of this widely used herbicide.
References
- 1. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 2. This compound (Ref: BAS 037H) [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 6. benchchem.com [benchchem.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lovelandproducts.ca [lovelandproducts.ca]
- 11. beyondpesticides.org [beyondpesticides.org]
- 12. Direct photolysis mechanism of pesticides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Degradation of the Herbicide Mecoprop [2-(2-Methyl-4-Chlorophenoxy)Propionic Acid] by a Synergistic Microbial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 16. epa.gov [epa.gov]
- 17. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 18. Test Protocols for Environmental Fate & Movement of Toxicants: Proceedings ... - Association of Official Analytical Chemists - Google Books [books.google.com.sg]
- 19. benchchem.com [benchchem.com]
- 20. epa.gov [epa.gov]
Physicochemical Properties of Mecoprop-P Enantiomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop, a selective post-emergence herbicide, is a chiral compound existing as two enantiomers: (R)-(+)-Mecoprop (Mecoprop-P) and (S)-(-)-Mecoprop. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, which functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth in broadleaf weeds.[1][2] The (S)-(-)-enantiomer is considered biologically inactive.[1] Consequently, the development and use of enantiomerically pure or enriched formulations of this compound have become prevalent to enhance efficacy and reduce the environmental load of the inactive isomer.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound enantiomers. While enantiomers possess identical physicochemical properties in a non-chiral environment, this guide will present the data for this compound where available and specify when the data pertains to the racemic mixture.[1] Detailed experimental protocols for the determination of these properties and relevant biological pathways are also provided.
Physicochemical Data of this compound Enantiomers
The following tables summarize the key physicochemical properties of this compound and its racemic form. It is important to note that in an achiral environment, the (R)- and (S)-enantiomers have identical physical and chemical properties.[1]
Table 1: General Physicochemical Properties
| Property | Value | References |
| IUPAC Name | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | [3] |
| Common Names | This compound, MCPP-P, (R)-Mecoprop | [3] |
| CAS Number | 16484-77-8 | [3][4] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [3][4] |
| Molecular Weight | 214.64 g/mol | [3][4][5] |
| Appearance | Colorless to brown crystalline solid/powder | [6] |
Table 2: Quantitative Physicochemical Data
| Property | Value | Conditions | References |
| Melting Point | 94–95 °C (racemic) | N/A | [5][6][7] |
| Boiling Point | Decomposes before boiling | N/A | [5][6] |
| Water Solubility | 900 mg/L (racemic) | 20 °C | [2][5][6] |
| Vapor Pressure | 1.6 mPa (racemic) | 20 °C | [5] |
| 0.08 Pa (racemic) | 22.5 °C | [8] | |
| 21.0 mmHg (formulated product) | 38 °C | [9] | |
| Dissociation Constant (pKa) | 3.78 (racemic) | N/A | [5][8] |
| 3.1 (racemic) | N/A | [8] | |
| Octanol-Water Partition Coefficient (logP) | 3.13 (racemic) | N/A | [5][8] |
| 2.84 (racemic) | N/A | [6] |
Experimental Protocols
The determination of physicochemical properties of chemical substances like Mecoprop is standardized through internationally recognized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and reliability.[5][10][11][12]
Determination of Melting Point (OECD Test Guideline 102)
This method is used to determine the temperature at which a substance transitions from a solid to a liquid state.
-
Capillary Method: A small amount of the finely powdered this compound is packed into a capillary tube. The tube is then heated in a controlled liquid bath or a metal block at a specified rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.[5]
-
Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition in the DSC curve.[5]
Determination of Water Solubility (OECD Test Guideline 105)
This guideline describes methods for determining the water solubility of a substance.
-
Flask Method: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium. After equilibrium is reached, the solution is filtered or centrifuged to remove any undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6]
-
Column Elution Method: A solid support material in a chromatography column is coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.[5]
Determination of Vapor Pressure (OECD Test Guideline 104)
This guideline outlines several methods for determining the vapor pressure of a substance.
-
Gas Saturation Method: A stream of an inert gas (e.g., nitrogen) is passed over a sample of this compound at a known and constant rate and temperature. The gas becomes saturated with the vapor of the substance. The amount of this compound transported by the gas is then trapped and quantified. The vapor pressure is calculated from the amount of substance collected and the volume of gas passed.[5][6]
Determination of Octanol-Water Partition Coefficient (logP) (OECD Test Guideline 117)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
-
Shake Flask Method: A solution of this compound is prepared in either n-octanol or water. This solution is then mixed with the other immiscible solvent in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases until equilibrium is reached. The phases are then separated, and the concentration of this compound in each phase is determined by a suitable analytical method like HPLC. The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[13]
-
HPLC Method: This method is based on the correlation between the retention time of a substance on a reversed-phase HPLC column and its logP value. A series of standard compounds with known logP values are injected onto the column, and their retention times are measured. A calibration curve of log(retention time) versus logP is then constructed. The retention time of this compound is measured under the same conditions, and its logP is determined from the calibration curve.[14]
Chiral Separation of Enantiomers by HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common technique for the separation and quantification of Mecoprop enantiomers.[15][16]
-
Principle: Chiral chromatography separates enantiomers by utilizing a chiral stationary phase (CSP). The CSP creates a diastereomeric interaction with the enantiomers of the analyte, leading to different retention times and, thus, separation.[15]
-
Sample Preparation: For complex matrices like soil or water, a sample preparation step is crucial to remove interferences and concentrate the analyte. This can involve liquid-liquid extraction or solid-phase extraction (SPE).[15][17]
-
Chromatographic Conditions (Example):
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiracel OJ-RH).[1][15]
-
Mobile Phase: An isocratic mixture of acetonitrile, methanol, and water (e.g., 30:10:60 v/v/v), with the aqueous phase adjusted to a specific pH (e.g., pH 4 with formic or phosphoric acid).[1]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 25 - 40 °C.[1]
-
Detection: UV detector set at a wavelength where Mecoprop absorbs, such as 230 nm or 280 nm.[1]
-
Visualizations
Synthesis of Mecoprop
The industrial synthesis of Mecoprop typically involves the reaction of 4-chloro-2-methylphenol (B52076) with an α-chloropropionic acid derivative in the presence of a base. This process results in a racemic mixture of (R)- and (S)-enantiomers.[18]
Caption: General synthesis pathway of Mecoprop.
Chiral Separation Workflow
The separation of the active this compound enantiomer from the racemic mixture is crucial for producing effective and environmentally conscious herbicides.
Caption: Workflow for chiral separation of Mecoprop enantiomers.
Auxin Signaling Pathway
This compound exerts its herbicidal effect by mimicking the natural plant hormone auxin and interacting with the auxin signaling pathway.[5][19]
Caption: Simplified auxin signaling pathway activated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mecoprop - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 8. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lovelandproducts.ca [lovelandproducts.ca]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. search.library.brandeis.edu [search.library.brandeis.edu]
- 12. oecd.org [oecd.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
Mecoprop-P Signaling Cascade in Susceptible Plant Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecoprop-P (MCPP-P), the herbicidally active (R)-(+)-enantiomer of mecoprop, is a widely used systemic and selective post-emergence herbicide for the control of broadleaf weeds.[1] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is to function as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry triggers a cascade of physiological and biochemical disruptions in susceptible dicotyledonous plants, leading to uncontrolled growth and eventual death. This technical guide provides a comprehensive analysis of the this compound signaling cascade, including its molecular mechanism of action, downstream signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Molecular Mechanism of Action: Synthetic Auxin Mimicry
This compound exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin.[2] In susceptible plants, it disrupts normal growth patterns, causing twisting, leaf cupping, and stem cracking, which ultimately leads to plant death.[3] The core of this compound's mechanism of action lies in its interaction with the nuclear auxin signaling pathway.
At the molecular level, this compound binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[3] This binding event stabilizes the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors. This enhanced interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating their transcription. The sustained and unregulated activation of these genes results in a plethora of phytotoxic effects.
The this compound Signaling Cascade
The signaling cascade initiated by this compound can be broadly divided into perception, transduction, and response.
2.1. Perception:
The initial event is the perception of this compound by the TIR1/AFB family of F-box proteins. Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptor complexes with varying affinities for different auxinic compounds.
2.2. Signal Transduction:
Upon binding of this compound to the TIR1/AFB-Aux/IAA co-receptor complex, the signal is transduced through the following steps:
-
Ubiquitination and Degradation of Aux/IAA Repressors: The formation of the this compound-TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for polyubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.
-
Activation of Auxin Response Factors (ARFs): The degradation of Aux/IAA repressors releases ARF transcription factors, allowing them to regulate the expression of target genes.
2.3. Downstream Responses:
The activation of ARFs leads to the altered expression of a wide array of auxin-responsive genes, including the IAA, GH3, and SAUR gene families. This aberrant gene expression results in several downstream physiological and morphological effects:
-
Uncontrolled Cell Division and Elongation: Leading to epinasty (downward bending of leaves and stems), stem swelling, and callus growth.
-
Ethylene (B1197577) Biosynthesis: this compound, like other auxinic herbicides, induces the production of ethylene, a plant stress hormone. This is primarily achieved through the upregulation of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, a key enzyme in the ethylene biosynthesis pathway. Ethylene contributes to senescence and cell death.
-
Abscisic Acid (ABA) Signaling: There is evidence of crosstalk between auxin and ABA signaling pathways, which can influence stress responses and developmental processes.
-
Secondary Signaling Pathways:
-
Calcium Signaling: this compound has been shown to trigger rapid and specific cytosolic calcium signatures in root cells of Arabidopsis thaliana.[4] These calcium transients are thought to be an early event in the signaling cascade, potentially influencing downstream responses.[4]
-
MAPK Signaling: Mitogen-activated protein kinase (MAPK) cascades are key signaling modules in plant stress responses. While direct activation of MAPK pathways by this compound is not fully elucidated, the stress induced by the herbicide likely involves these pathways.
-
References
- 1. The auxin herbicide this compound in new light: Filling the data gap for dicotyledonous macrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethylene-auxin crosstalk regulates postharvest fruit ripening process in apple [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
An In-depth Technical Guide to the Discovery and Development of Phenoxy Herbicides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of phenoxy herbicides, a pivotal class of compounds that revolutionized weed management.
Introduction
Phenoxy herbicides are a class of synthetic herbicides that mimic the natural plant growth hormone indole-3-acetic acid (IAA), also known as auxin.[1] This mimicry leads to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[2] First developed in the 1940s, these herbicides were among the first selective organic herbicides, capable of controlling broadleaf weeds without significantly harming grass crops.[3][4] Their introduction marked a transformative moment in agriculture, significantly increasing crop yields by reducing weed competition.[4][5] The most prominent members of this class include 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[2][6]
History of Discovery
The discovery of phenoxy herbicides was a case of multiple independent discoveries occurring during World War II under a veil of wartime secrecy.[3][5][7] Research into plant growth regulators in the United Kingdom and the United States led to the identification of their herbicidal properties.
Key research groups involved in this discovery include:
-
William G. Templeman and associates at Imperial Chemical Industries (ICI) in the UK.[3][5][7] Templeman found that high concentrations of the natural auxin IAA could inhibit plant growth and kill broadleaf plants in cereal fields.[3] This led to the synthesis and testing of related compounds, including MCPA.[3][8]
-
Philip S. Nutman and associates at Rothamsted Research in the UK.[3][5][7]
-
Franklin D. Jones and associates at the American Chemical Paint Company.[3][5][7]
-
Ezra Kraus, John W. Mitchell, and associates at the University of Chicago and the United States Department of Agriculture.[3][5][7]
The first commercial release of a phenoxy herbicide, 2,4-D, was in 1946 by the American Chemical Paint Company under the trade name "Weedone".[3] This event ushered in a new era of chemical weed control in agriculture.[4]
Chemical Structure and Synthesis
The core structure of phenoxy herbicides is a phenoxyacetic acid moiety.[9][10] Variations in the substituents on the phenyl ring and the carboxylic acid side chain give rise to a range of herbicides with different properties and selectivities.
Common Phenoxy Herbicides:
| Common Name | Chemical Name (IUPAC) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,4-D | (2,4-dichlorophenoxy)acetic acid | [94-75-7] | C8H6Cl2O3 | 221.04 |
| MCPA | (4-chloro-2-methylphenoxy)acetic acid | [94-74-6] | C9H9ClO3 | 200.63 |
| 2,4-DB | 4-(2,4-dichlorophenoxy)butyric acid | [94-82-6] | C10H10Cl2O3 | 249.09 |
| Dichlorprop (B359615) | 2-(2,4-dichlorophenoxy)propionic acid | [120-36-5] | C9H8Cl2O3 | 235.05 |
| Mecoprop | 2-(4-chloro-2-methylphenoxy)propionic acid | [93-65-2] | C10H11ClO3 | 214.64 |
| 2,4,5-T | (2,4,5-trichlorophenoxy)acetic acid | [93-76-5] | C8H5Cl3O3 | 255.48 |
| Fenoprop (B104943) | 2-(2,4,5-trichlorophenoxy)propionic acid | [93-72-1] | C9H7Cl3O3 | 269.51 |
Note: Production of 2,4,5-T and fenoprop has largely ceased due to concerns about contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), a highly toxic compound.[6]
General Synthesis of Phenoxyacetic Acids
The synthesis of phenoxyacetic acids typically involves the Williamson ether synthesis, where a substituted phenolate (B1203915) reacts with a haloacetic acid.[10][11]
Example: Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
A common laboratory-scale synthesis involves the reaction of 2,4-dichlorophenol (B122985) with chloroacetic acid in the presence of a base, such as sodium hydroxide (B78521).[11]
-
Formation of the Phenate: 2,4-dichlorophenol is treated with sodium hydroxide to form the sodium 2,4-dichlorophenate salt.
-
Nucleophilic Substitution: The phenate then acts as a nucleophile, attacking the alpha-carbon of chloroacetic acid, displacing the chloride ion to form 2,4-dichlorophenoxyacetic acid.
Mechanism of Action: Synthetic Auxins
Phenoxy herbicides act as synthetic auxins, mimicking the action of the natural plant hormone IAA.[2] In susceptible plants, these synthetic auxins bind to auxin receptors, primarily the F-box proteins of the TIR1/AFB family (Transport Inhibitor Response 1/Auxin-signaling F-Box).[12][13]
This binding event initiates a cascade of downstream effects that disrupt normal plant growth and development. The binding of the synthetic auxin to the TIR1/AFB receptor promotes the interaction of this complex with Aux/IAA transcriptional repressor proteins.[13] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome.[13] The degradation of these repressors derepresses the activity of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[13]
The resulting overexpression of these genes leads to a variety of physiological disruptions, including:
-
Uncontrolled cell division and elongation.
-
Epinasty (downward bending of leaves), stem twisting, and leaf malformation.[1]
-
Disruption of phloem and xylem transport.[1]
-
Mobilization of metabolic reserves to growing points.
Ultimately, this chaotic and unsustainable growth exhausts the plant's resources, leading to its death.
Structure-Activity Relationship (SAR)
The herbicidal activity of phenoxyacetic acids is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that influence their efficacy:
-
Substitution on the Aromatic Ring: The position and nature of substituents on the phenyl ring are critical. For instance, a halogen at the 4-position of the aromatic ring is important for auxinic activity.[14]
-
The Carboxylic Acid Side Chain: The presence and length of the carboxylic acid side chain are essential for activity. A small substitution on the carboxylate chain is generally tolerated.[14]
-
Stereochemistry: For phenoxypropionic acid derivatives like dichlorprop and mecoprop, the biological activity resides almost exclusively in the (R)-isomer.[2]
Toxicology
The acute toxicity of phenoxy herbicides to mammals is generally low to moderate.[6] They are rapidly absorbed, distributed, and excreted, primarily in the urine.[15]
Acute Oral LD50 Values in Rats:
| Herbicide | Acute Oral LD50 (mg/kg body weight) | WHO Hazard Classification |
| 2,4-D | 375 | Class II (Moderately Hazardous) |
| 2,4,5-T | 500 | Class II (Moderately Hazardous) |
| Fenoprop | 650 | Class III (Slightly Hazardous) |
| MCPB | 680 | Class III (Slightly Hazardous) |
| 2,4-DB | 700 | Class III (Slightly Hazardous) |
| MCPA | 700 | Class III (Slightly Hazardous) |
| Dichlorprop | 800 | Class III (Slightly Hazardous) |
| Mecoprop | 930 | Class III (Slightly Hazardous) |
Source: World Health Organization (WHO) classification.[6]
Dogs are more sensitive to chlorophenoxyalkanoic acids than rats.[6] The toxicity to fish is variable, with ester formulations being more toxic than acid and salt forms.[6][15]
Environmental Fate
The environmental persistence and fate of phenoxy herbicides are influenced by factors such as soil type, temperature, moisture, and microbial activity. They are primarily degraded by soil microorganisms.[16] The half-life of these herbicides in soil can range from a few days to several weeks.[17] Some phenoxy herbicides, particularly the ester formulations, can be volatile, leading to potential off-target drift.[15][18]
Experimental Protocols
Synthesis of Phenoxyacetic Acid (General Protocol)
This protocol is a generalized procedure for the synthesis of phenoxyacetic acid.
Materials:
-
Substituted Phenol (B47542)
-
Sodium Hydroxide
-
Chloroacetic Acid
-
Water
-
Hydrochloric Acid
Procedure:
-
Dissolve the substituted phenol in an aqueous solution of sodium hydroxide to form the sodium phenate.
-
Add an aqueous solution of chloroacetic acid to the phenate solution.
-
Heat the reaction mixture to facilitate the nucleophilic substitution reaction.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the phenoxyacetic acid derivative.
-
Collect the precipitate by filtration, wash with cold water, and purify by recrystallization.
This is a general procedure and may require optimization for specific derivatives.[10][11][19]
Herbicide Efficacy Bioassay (Whole Plant Assay)
This protocol outlines a general method for assessing the herbicidal efficacy of a compound on whole plants.
Materials:
-
Test compound (phenoxy herbicide)
-
Target weed species (e.g., Brassica campestris) and crop species (e.g., Triticum aestivum)
-
Potting soil
-
Pots or trays
-
Growth chamber or greenhouse with controlled conditions (light, temperature, humidity)
-
Spraying equipment calibrated for consistent application
Procedure:
-
Sow seeds of the target weed and crop species in pots filled with potting soil.
-
Grow the plants in a controlled environment until they reach a specific growth stage (e.g., 2-4 leaf stage).
-
Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., water with a surfactant).
-
Apply the different concentrations of the test compound to the plants using a calibrated sprayer to ensure uniform coverage. Include a negative control (solvent only) and a positive control (a commercial herbicide).
-
Return the treated plants to the controlled environment.
-
Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Evaluate parameters such as plant mortality, growth inhibition (biomass reduction), and visual injury symptoms (e.g., epinasty, chlorosis, necrosis).
-
Calculate the half-maximal inhibitory concentration (IC50) or the dose required to achieve a certain level of control (e.g., GR50).
Analytical Method for Phenoxy Herbicide Residue Analysis
This protocol provides a general workflow for the analysis of phenoxy herbicide residues in environmental samples (e.g., water, soil).
Materials:
-
Sample (water or soil)
-
Extraction solvent (e.g., methylene (B1212753) chloride, ethyl acetate)
-
Derivatizing agent (e.g., diazomethane (B1218177) or a safer alternative for methylation)
-
Solid-phase extraction (SPE) cartridges for cleanup
-
Gas chromatograph with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), or a high-performance liquid chromatograph with tandem mass spectrometry (HPLC-MS/MS).[20][21][22][23][24][25]
Procedure:
-
Extraction: Extract the phenoxy acids from the sample using an appropriate solvent. For soil samples, a Soxhlet or ultrasonic extraction may be used. For water samples, liquid-liquid extraction or SPE can be employed.[20][22]
-
Derivatization: Convert the non-volatile phenoxy acids into their more volatile methyl esters to make them amenable to GC analysis.[20] This step may not be necessary for HPLC analysis.
-
Cleanup: Remove interfering co-extractives from the sample extract using techniques like SPE or adsorption chromatography.[20]
-
Analysis: Inject the cleaned-up extract into the GC or HPLC system for separation and detection of the phenoxy herbicide derivatives.
-
Quantification: Quantify the concentration of the herbicides by comparing the peak areas of the sample to those of known standards.
Conclusion
The discovery and development of phenoxy herbicides represent a landmark achievement in agricultural science. Their selective nature and efficacy have played a crucial role in modern food production. Ongoing research continues to refine our understanding of their mechanism of action, improve their environmental safety profile, and manage the development of herbicide resistance in weed populations. This guide provides a foundational understanding for researchers and professionals working in the fields of herbicide science and crop protection.
References
- 1. cdn.nufarm.com [cdn.nufarm.com]
- 2. Phenoxy herbicide - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemcess.com [chemcess.com]
- 7. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]
- 8. MCPA - Wikipedia [en.wikipedia.org]
- 9. jetir.org [jetir.org]
- 10. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Phenoxy Herbicides: CAST | Weed Science | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 18. grokipedia.com [grokipedia.com]
- 19. CN104829447A - Continuous synthetic method of phenoxy acetic acid - Google Patents [patents.google.com]
- 20. epa.gov [epa.gov]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 24. Determination of Phenoxy Acid Herbicides in Cereals Using High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
Toxicological Profile of Mecoprop-P and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mecoprop-P, the herbicidally active (R)-enantiomer of mecoprop, is a selective post-emergence herbicide widely used for the control of broadleaf weeds.[1][2][3] Its widespread use necessitates a thorough understanding of its toxicological profile to assess potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicology of this compound and its principal metabolites, including absorption, distribution, metabolism, and excretion (ADME), acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. The primary metabolite of this compound is 4-chloro-2-methylphenol (B52076) (PCOC), with other metabolites including hydroxymethyl-mecoprop-P and carboxythis compound.[4] This document summarizes key quantitative data in tabular format, details experimental protocols based on OECD guidelines, and presents metabolic and potential signaling pathways using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicological impact of a xenobiotic is fundamentally governed by its ADME profile.
Absorption: this compound is readily absorbed by mammals following oral, dermal, and inhalation exposure.[5]
Distribution: Following absorption, this compound is distributed systemically. Studies indicate that it does not significantly accumulate in tissues.[5]
Metabolism: this compound undergoes limited metabolism in mammals, with a significant portion of the administered dose being excreted unchanged.[4][5][6] The primary metabolic pathway involves hydroxylation of the methyl group on the phenoxy ring to form hydroxymethyl-mecoprop-P, and further oxidation to carboxythis compound. Cleavage of the ether linkage results in the formation of 4-chloro-2-methylphenol (PCOC).[4] The biotransformation of phenoxy herbicides is generally mediated by cytochrome P450 (CYP) enzymes.[7][8]
Excretion: Elimination of this compound and its metabolites is rapid, primarily through the urine.[4][5][6]
Metabolic Pathway of this compound
References
- 1. Short-term toxicity – 90-day oral (rodent) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: BAS 037H) [sitem.herts.ac.uk]
- 4. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
Mecoprop-P: A Technical Guide to Soil Adsorption and Mobility Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-P (MCPP-p), the herbicidally active (R)-enantiomer of mecoprop, is a selective, post-emergence phenoxyalkanoic acid herbicide widely employed for the control of broadleaf weeds in turf and cereal crops.[1] As a synthetic auxin, it disrupts plant growth processes, leading to the eventual death of susceptible species.[1] Given its widespread application, a thorough understanding of its environmental fate, particularly its interaction with soil, is paramount for assessing its potential for off-site transport and environmental risk. This technical guide provides an in-depth analysis of the soil adsorption and mobility characteristics of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing key environmental processes.
Data Presentation: Soil Adsorption and Mobility Parameters
The behavior of this compound in the soil environment is primarily governed by its adsorption to soil particles and its persistence, which collectively determine its mobility and potential to leach into groundwater. The following tables summarize key quantitative data related to these characteristics.
Table 1: Soil Adsorption Coefficients of this compound
| Soil Type | Organic Carbon (%) | pH | Kd (mL/g) | Koc (mL/g) | Reference |
| Sandy Loam | 1.4 | 6.9 | 0.12 | 8.4 | [2] |
| Sandy Loam | 1.5 | 6.7 | 0.20 | 13.3 | [2] |
| Coarse Sandy Soil | 1.3 | 6.6 | 0.07 | 5.3 | [2] |
| Silt Loam | - | 6.5 | - | - | [2] |
| Clay Loam | - | - | - | - | [3] |
| Generic | - | >5.5 | - | 21 | [4] |
Kd (Soil-Water Partition Coefficient): Indicates the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. Koc (Organic Carbon-Water (B12546825) Partition Coefficient): Normalizes Kd for the organic carbon content of the soil, providing a measure of the chemical's tendency to bind to organic matter.
Table 2: Soil Persistence and Mobility Indices of this compound
| Parameter | Value | Interpretation | Reference |
| Soil Half-life (DT50) | 3 - 21 days (typical) | Low to moderate persistence | [4] |
| Soil Half-life (DT50) | 12 days (<30 cm depth) | Increases with depth | [5][6] |
| Soil Half-life (DT50) | >84 days (70-80 cm depth) | Increases with depth | [5][6] |
| Groundwater Ubiquity Score (GUS) | 2.94 | High leachability potential | [1] |
DT50 (Half-life): The time required for 50% of the initial concentration of a substance to dissipate. GUS (Groundwater Ubiquity Score): An index used to rank pesticides for their potential to move towards groundwater. Calculated as: GUS = log10(half-life) x [4 - log10(Koc)].[7] A GUS value > 2.8 indicates a high leaching potential; 1.8-2.8 is moderate, and < 1.8 is low.
Factors Influencing Soil Adsorption and Mobility
The adsorption and mobility of this compound in soil are influenced by a combination of soil properties and the chemical characteristics of the herbicide.
-
Soil Organic Matter: Adsorption of this compound generally increases with higher organic matter content in the soil.[8] Organic matter provides sorption sites for the herbicide.
-
Soil pH: As a weak acid, the sorption of this compound is pH-dependent. At typical soil pH values, it exists predominantly in its anionic form, which is more mobile and less adsorbed to negatively charged soil colloids like clay and organic matter.[2]
-
Soil Texture: While organic matter is a primary driver of adsorption, soil texture also plays a role. Soils with higher clay content can exhibit increased adsorption.[3]
-
Temperature and Moisture: Microbial degradation is a key dissipation pathway for this compound.[5] Soil temperature and moisture content significantly influence microbial activity and thus the rate of degradation. Higher temperatures and optimal moisture levels generally lead to faster degradation and a shorter half-life.[2]
Experimental Protocols
The quantitative data presented in this guide are derived from standardized experimental methodologies designed to assess the environmental fate of pesticides.
OECD Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method
This method is the standard for determining the soil adsorption coefficient (Kd) and, subsequently, the organic carbon-water partition coefficient (Koc).[9][10][11]
Objective: To determine the extent of adsorption of this compound to soil at equilibrium.
Methodology:
-
Preparation of Materials:
-
Test Substance: A stock solution of this compound (radiolabeled or non-labeled) of known concentration is prepared in a 0.01 M CaCl2 solution. This solution mimics the ionic strength of soil water.
-
Soil Samples: A minimum of five different soil types with varying textures, organic carbon content, and pH are recommended. The soils are air-dried and sieved (e.g., through a 2 mm mesh).
-
-
Preliminary Study (Tier 1):
-
Determine the optimal soil-to-solution ratio.
-
Establish the time required to reach adsorption equilibrium (equilibration time).
-
Assess the stability of this compound and its potential adsorption to the test vessel walls.[12]
-
-
Adsorption Kinetics (Tier 2):
-
A known mass of each soil is placed in a centrifuge tube.
-
A specific volume of the this compound stock solution is added to each tube.
-
The tubes are agitated (e.g., shaken or rotated) at a constant temperature (e.g., 20-25°C) in the dark for the predetermined equilibration time.[9]
-
-
Separation and Analysis:
-
After equilibration, the solid and liquid phases are separated by centrifugation.
-
The concentration of this compound remaining in the supernatant (aqueous phase) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13]
-
-
Calculation:
-
The amount of this compound adsorbed to the soil is calculated as the difference between the initial concentration and the equilibrium concentration in the aqueous phase.
-
The Soil-Water Partition Coefficient (Kd) is calculated using the following formula: Kd = (Concentration in soil) / (Concentration in water)
-
The Organic Carbon-Water Partition Coefficient (Koc) is then calculated by normalizing the Kd value for the organic carbon content of the soil: Koc = (Kd / % Organic Carbon) x 100[14]
-
Soil Column Leaching Studies (based on OECD Guideline 312)
These studies are designed to assess the mobility and leaching potential of a pesticide through the soil profile.[15][16]
Objective: To evaluate the movement of this compound and its degradation products through a soil column under controlled conditions.
Methodology:
-
Column Preparation:
-
Glass columns (e.g., 30 cm in length) are packed with the selected soil to a uniform bulk density.
-
The soil columns are pre-saturated with a solution such as 0.01 M CaCl2.[15]
-
-
Application of Test Substance:
-
A known amount of this compound (often radiolabeled to facilitate tracking) is applied to the surface of the soil column.
-
-
Leaching:
-
A simulated rainfall solution (e.g., 0.01 M CaCl2) is applied to the top of the column at a constant flow rate for a specified period (e.g., 48 hours).[15]
-
-
Collection and Analysis:
-
The leachate (the solution that passes through the column) is collected in fractions.
-
After the leaching period, the soil column is sectioned into segments (e.g., every 5-6 cm).
-
The concentration of this compound and any major metabolites in the leachate fractions and each soil segment is determined by analytical methods like LC-MS/MS.
-
-
Data Interpretation:
-
The distribution of this compound and its metabolites throughout the soil column and in the leachate provides a measure of its mobility. A higher concentration in the lower soil segments and in the leachate indicates greater mobility.
-
Analytical Method: QuEChERS Extraction and LC-MS/MS Analysis
A common and effective method for the extraction and quantification of this compound in soil samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.[13][17][18]
Methodology:
-
Sample Preparation (QuEChERS):
-
A homogenized soil sample is weighed into a centrifuge tube.
-
Water and an extraction solvent (e.g., acetonitrile) are added, and the mixture is shaken vigorously.
-
Extraction salts (e.g., MgSO4, NaCl) are added to induce phase separation.
-
The mixture is centrifuged, and an aliquot of the supernatant (acetonitrile layer) is taken for cleanup.
-
Dispersive solid-phase extraction (d-SPE) is performed by adding a sorbent mixture (e.g., PSA, C18) to the extract to remove interfering matrix components.
-
The cleaned-up extract is centrifuged, and the supernatant is filtered before analysis.[13]
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into a Liquid Chromatography system coupled with a tandem Mass Spectrometer.
-
The LC system separates this compound from other components in the sample.
-
The MS/MS system provides highly selective and sensitive detection and quantification of this compound.
-
Mandatory Visualizations
Signaling Pathway: this compound as a Synthetic Auxin
This compound exerts its herbicidal activity by mimicking the natural plant hormone auxin (indole-3-acetic acid, IAA), leading to a disruption of normal plant growth processes. The following diagram illustrates the key steps in the auxin signaling pathway and how it is affected by this compound.[19][20][21][22]
Experimental Workflow: Soil Adsorption and Mobility Assessment
The assessment of this compound's soil adsorption and mobility characteristics follows a structured experimental workflow, from initial soil characterization to the final determination of key environmental fate parameters.
Logical Relationship: Environmental Fate of this compound in Soil
The fate of this compound in the soil is determined by a complex interplay of physical, chemical, and biological processes. The following diagram illustrates the primary pathways and their relationships.
Conclusion
The soil adsorption and mobility of this compound are critical parameters in determining its environmental behavior and potential risks. The provided data indicates that this compound has a low to moderate persistence in soil, with its mobility being significantly influenced by soil organic matter content and pH. With a high Groundwater Ubiquity Score, this compound is considered to have a high potential for leaching, particularly in soils with low organic matter and in coarse-textured soils.[1][23] The detailed experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for the consistent and reliable assessment of these characteristics. The visualizations of the auxin signaling pathway and the environmental fate of this compound offer a clear understanding of its mode of action and behavior in the soil environment. This comprehensive information is essential for researchers, scientists, and professionals involved in the development and environmental risk assessment of herbicides.
References
- 1. This compound (Ref: BAS 037H) [sitem.herts.ac.uk]
- 2. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. isws.illinois.edu [isws.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. pub.geus.dk [pub.geus.dk]
- 7. Groundwater Ubiquity Score (GUS) [npic.orst.edu]
- 8. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. chemsafetypro.com [chemsafetypro.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. researchgate.net [researchgate.net]
- 17. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 18. weber.hu [weber.hu]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. scielo.br [scielo.br]
- 22. Advanced Level | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 23. lovelandproducts.ca [lovelandproducts.ca]
Microbial Degradation of Mecoprop-P Enantiomers in Soil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (B166265) (MCPP), a widely used phenoxyalkanoic acid herbicide, exists as a racemic mixture of two stereoisomers: (R)-mecoprop (Mecoprop-P) and (S)-mecoprop.[1] The herbicidal activity is primarily associated with the (R)-enantiomer, this compound.[1] Understanding the environmental fate of these enantiomers, particularly their microbial degradation in soil, is crucial for accurate environmental risk assessment and the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the microbial degradation of this compound enantiomers in soil, detailing quantitative data, experimental protocols, and key microbial pathways.
Data Presentation: Enantioselective Degradation of this compound in Soil
The microbial degradation of mecoprop in soil is an enantioselective process, with degradation rates varying significantly between the (R) and (S) enantiomers and under different environmental conditions.
| Parameter | (R)-Mecoprop (this compound) | (S)-Mecoprop | Conditions | Soil Type/Depth | Reference |
| Half-life (DT50) | ~12 days | Not specified | Aerobic | Topsoil (<30 cm) | [2] |
| Half-life (DT50) | >84 days | Not specified | Aerobic | Subsoil (70-80 cm) | [2] |
| Degradation Rate | 1.32 mg/L/day | 1.90 mg/L/day | Aerobic, laboratory microcosm | Not specified | [3] |
| Preferential Degradation | Degraded preferentially | Less readily degraded | Aerobic | Topsoil and subsoil (3m and 6m) at nM concentrations | [2] |
| Preferential Degradation | Less readily degraded | Degraded preferentially | Aerobic and anaerobic | All soil samples at µM concentrations | [2] |
Experimental Protocols
Detailed methodologies are essential for studying the microbial degradation of this compound enantiomers in soil. Below are protocols for key experiments.
Soil Microcosm Study for this compound Degradation
Objective: To determine the degradation kinetics and enantioselectivity of this compound in soil under controlled laboratory conditions.
Materials:
-
Freshly collected topsoil and subsoil, sieved (<2 mm)
-
Analytical grade (R)-Mecoprop and (S)-Mecoprop standards
-
¹⁴C-ring labeled this compound (optional, for mineralization studies)
-
Sterile water
-
Microcosm vessels (e.g., glass jars with airtight lids)
-
Incubator
-
Analytical instrumentation (HPLC-MS/MS or GC-MS)
Procedure:
-
Soil Characterization: Analyze the soil for its physicochemical properties, including pH, organic carbon content, texture, and microbial biomass.
-
Microcosm Setup:
-
Place a known amount of soil (e.g., 50 g dry weight equivalent) into each microcosm vessel.
-
Adjust the soil moisture to a specific water holding capacity (e.g., 60%).
-
Prepare a stock solution of this compound (and/or the racemic mixture) in sterile water.
-
Spike the soil samples with the this compound solution to achieve the desired concentration (e.g., 5 mg/kg). For mineralization studies, include ¹⁴C-labeled this compound.
-
Prepare control microcosms (e.g., sterilized soil to assess abiotic degradation, and unspiked soil to monitor background microbial activity).
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 20°C). For aerobic studies, ensure adequate headspace or periodic ventilation. For anaerobic studies, purge the headspace with an inert gas (e.g., N₂).
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, and 56 days), destructively sample triplicate microcosms for each treatment.
-
Extraction:
-
Extract the soil samples with a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Shake or sonicate the samples to ensure efficient extraction.
-
Centrifuge and filter the extracts.
-
-
Analysis:
-
Analyze the extracts for the concentration of (R)- and (S)-mecoprop using a chiral HPLC-MS/MS or GC-MS method.
-
If ¹⁴C-labeled compound was used, measure the evolved ¹⁴CO₂ to determine the rate of mineralization.
-
-
Data Analysis:
-
Calculate the dissipation half-lives (DT50) for each enantiomer using first-order kinetics or other appropriate models.
-
Determine the enantiomeric fraction (EF) to assess the enantioselectivity of the degradation process.
-
Isolation of this compound Degrading Bacteria
Objective: To isolate and identify bacteria from soil capable of degrading this compound.
Materials:
-
Soil sample with a history of phenoxy acid herbicide application.
-
Mineral salts medium (MSM) with this compound as the sole carbon source.
-
Agar (B569324) plates with MSM and this compound.
-
Incubator and shaker.
-
Microscope.
-
16S rRNA gene sequencing reagents and equipment.
Procedure:
-
Enrichment Culture:
-
Inoculate 10 g of soil into 100 mL of MSM containing this compound (e.g., 100 mg/L) as the sole carbon source.
-
Incubate on a rotary shaker at 30°C.
-
After one week, transfer an aliquot (e.g., 10 mL) to fresh MSM with this compound and incubate again. Repeat this step 3-4 times to enrich for this compound degrading microorganisms.[4][5]
-
-
Isolation:
-
Serially dilute the final enrichment culture and plate onto MSM agar plates containing this compound.
-
Incubate the plates at 30°C until colonies appear.
-
-
Purification and Screening:
-
Pick individual colonies and re-streak them on fresh MSM agar plates with this compound to obtain pure cultures.
-
Screen the pure isolates for their ability to degrade this compound in liquid MSM. Monitor the disappearance of this compound over time using HPLC-MS/MS.
-
-
Identification:
-
Identify the potent degrading strains by 16S rRNA gene sequencing.[6]
-
Quantification of tfdA Genes by Real-Time PCR (qPCR)
Objective: To quantify the abundance of the tfdA gene, which is often involved in the initial step of phenoxy acid herbicide degradation, in soil samples.
Materials:
-
Soil DNA extraction kit.
-
Primers and probes specific for different classes of tfdA genes.
-
qPCR master mix.
-
Real-time PCR instrument.
-
Standard DNA of known tfdA gene copy number.
Procedure:
-
DNA Extraction: Extract total genomic DNA from soil samples using a commercial kit, following the manufacturer's instructions.
-
qPCR Assay:
-
Prepare a standard curve using serial dilutions of a plasmid containing a known number of tfdA gene copies.
-
Set up the qPCR reactions containing the DNA extract, tfdA-specific primers and probe, and qPCR master mix.[7]
-
Run the qPCR program with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).[7][8]
-
-
Data Analysis:
-
Quantify the number of tfdA gene copies in the soil samples by comparing their amplification data to the standard curve.[7]
-
Mandatory Visualizations
Microbial Degradation Pathway of this compound
The aerobic degradation of this compound is often initiated by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene.[9] This enzyme cleaves the ether linkage of the this compound molecule.
Experimental Workflow for a Soil Microcosm Study
A soil microcosm study is a fundamental method to investigate the fate of pesticides in a controlled laboratory setting.
Workflow for Isolation of this compound Degrading Bacteria
This workflow outlines the key steps to isolate and identify bacteria from soil that can break down this compound.
Conclusion
The microbial degradation of this compound enantiomers in soil is a complex, enantioselective process influenced by various environmental factors, most notably soil depth and redox conditions. The herbicidally active (R)-enantiomer is often preferentially degraded under aerobic conditions in topsoil. A variety of microorganisms, including species of Alcaligenes and Ralstonia, have been identified as capable of degrading mecoprop, frequently involving the tfdA gene in the initial degradation step.[6] The detailed experimental protocols and data presented in this guide provide a robust framework for researchers and professionals to investigate the environmental fate of this compound and to develop effective bioremediation strategies for contaminated sites.
References
- 1. Mecoprop - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. soeagra.com [soeagra.com]
- 6. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of 4-Chloro-2-Methylphenoxyacetic Acid in Top- and Subsoil Is Quantitatively Linked to the Class III tfdA Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Mecoprop-P Stability Under Diverse Environmental Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-P, the herbicidally active (R)-enantiomer of Mecoprop (B166265), is a selective post-emergence phenoxypropionic acid herbicide widely used for the control of broadleaf weeds in cereal crops and turf. Its extensive use necessitates a thorough understanding of its environmental fate and stability to assess its potential for persistence and contamination of soil and water resources. This in-depth technical guide provides a comprehensive overview of the stability of this compound under various environmental conditions, including its degradation through hydrolysis, photolysis, and microbial processes. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for environmental scientists, researchers, and professionals involved in the development and risk assessment of agrochemicals.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid |
| CAS Number | 16484-77-8 |
| Molecular Formula | C₁₀H₁₁ClO₃ |
| Molecular Weight | 214.65 g/mol |
| Water Solubility | 860 mg/L at 20 °C |
| pKa | 3.79 at 25 °C |
Stability of this compound to Abiotic Degradation
Abiotic degradation processes, including hydrolysis and photolysis, can contribute to the transformation of this compound in the environment, although their significance varies depending on the specific conditions.
Hydrolytic Stability
This compound is generally considered to be stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 5-9).[1] Standard hydrolysis studies, such as those following OECD Guideline 111, are conducted to determine the rate of abiotic hydrolysis at various pH levels and temperatures.[2][3]
Table 1: Hydrolytic Stability of this compound
| pH | Temperature (°C) | Half-life (DT₅₀) | Reference |
| 4 | 50 | > 1 year | [2] |
| 7 | 50 | > 1 year | [2] |
| 9 | 50 | > 1 year | [2] |
As indicated in the table, this compound exhibits high stability to hydrolysis across a range of pH values, even at elevated temperatures. This suggests that hydrolysis is not a significant degradation pathway for this compound under typical environmental conditions.
Photolytic Stability
Photodegradation, or photolysis, is the breakdown of molecules by light. The susceptibility of a chemical to photolysis depends on its ability to absorb light in the solar spectrum (wavelengths >290 nm) and the efficiency of the subsequent chemical reactions (quantum yield). For this compound, photolysis in water can be a relevant degradation pathway.
Table 2: Photolytic Degradation of this compound in Water
| Condition | Half-life (DT₅₀) | Major Metabolite(s) | Reference |
| Simulated sunlight | 3.3 - 4.2 days | o-cresol | Not specified |
| Not specified | 19.5 days | Not specified | Not specified |
The primary phototransformation product of this compound in water has been identified as o-cresol. The rate of photolysis can be influenced by factors such as the intensity and spectrum of light, the presence of photosensitizing substances in the water, and water chemistry.
Stability of this compound to Biotic Degradation
Microbial degradation is the primary mechanism for the dissipation of this compound in soil and aquatic environments. A diverse range of microorganisms can utilize this herbicide as a source of carbon and energy.
Aerobic Biodegradation in Soil
Under aerobic conditions, this compound is readily degraded by soil microorganisms. The rate of degradation is influenced by several factors, including soil type, organic matter content, moisture, temperature, and the abundance of specific microbial populations.
Table 3: Aerobic Soil Degradation Half-lives (DT₅₀) of this compound
| Soil Type | Temperature (°C) | DT₅₀ (days) | DT₉₀ (days) | Reference |
| Not specified | 20 | 5.24 | 20 - 33 | [2] |
| Topsoil (<30 cm) | Not specified | ~12 | Not specified | [4] |
| Subsoil (70-80 cm) | Not specified | >84 | Not specified | [4] |
| Topsoil (0-15 cm) | 15 | 7.4 - 19.7 | Not specified | [5] |
| Subsoil (50-60 cm) | 15 | 27.9 - 114 | Not specified | [5] |
As shown in the table, the degradation of this compound is significantly faster in topsoil compared to subsoil, which is attributed to the higher microbial biomass and activity in the upper soil layers.[4] The degradation often follows first-order kinetics, but lag phases may be observed, particularly in soils not previously exposed to the herbicide.[4]
Anaerobic Biodegradation in Soil and Sediment
Information on the anaerobic degradation of this compound is less abundant compared to aerobic conditions. Generally, degradation is slower in the absence of oxygen. Some studies have indicated that under nitrate-reducing conditions, the R-enantiomer of Mecoprop can be degraded.[6] However, under methanogenic or sulfate-reducing conditions, degradation may be negligible.[6]
Table 4: Anaerobic Degradation of this compound
| Condition | Degradation | Reference |
| Methanogenic/Sulfate-reducing | No significant degradation | [6] |
| Nitrate-reducing | Degradation of the R-enantiomer observed | [6] |
Microbial Degradation Pathway
The microbial degradation of this compound is initiated by the cleavage of the ether linkage, a reaction often catalyzed by α-ketoglutarate-dependent dioxygenase enzymes encoded by tfdA-like genes.[7][8] This initial step yields 4-chloro-2-methylphenol (B52076) and pyruvate.[7] The resulting 4-chloro-2-methylphenol is then further metabolized, typically through hydroxylation and subsequent ring cleavage.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. oecd.org [oecd.org]
- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 4. researchgate.net [researchgate.net]
- 5. york.ac.uk [york.ac.uk]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. Degradation and enantiomeric fractionation of mecoprop in soil previously exposed to phenoxy acid herbicides - New insights for bioremediation. | Semantic Scholar [semanticscholar.org]
- 8. Characterization of (R/S)-mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid]-degrading Alcaligenes sp.CS1 and Ralstonia sp. CS2 isolated from agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of Chirality in Mecoprop's Herbicidal Efficacy: A Technical Guide
Introduction: Mecoprop, a widely utilized selective, post-emergence herbicide, effectively controls broadleaf weeds in turf and cereal crops. Its efficacy, however, is intrinsically linked to its molecular geometry. Mecoprop is a chiral compound, existing as two non-superimposable mirror-image isomers known as enantiomers: (R)-(+)-Mecoprop and (S)-(-)-Mecoprop. The herbicidal activity is almost exclusively attributed to the (R)-(+)-enantiomer, commercially known as Mecoprop-P, while the (S)-(-)-enantiomer is considered biologically inactive.[1] This technical guide provides an in-depth analysis of the stereoselective action of Mecoprop, detailing the quantitative differences in efficacy, the underlying molecular mechanisms, and the experimental protocols for assessment.
Data Presentation: Quantitative Bioactivity of Mecoprop Enantiomers
Direct comparative quantitative data, such as EC50 values for both enantiomers on the same target weed species under identical conditions, is limited in publicly available literature.[1] It is widely accepted that the (R)-(+)-enantiomer is the active form.[1] The following table summarizes the herbicidal efficacy of this compound on various weed species. The herbicidal activity of the (S)-(-)-enantiomer is reported to be negligible; therefore, its EC50 values are expected to be significantly higher.[1]
| Target Weed Species | Common Name | Efficacy Metric (this compound) | Value (g a.i./ha) | Reference |
| Stellaria media | Common Chickweed | GR50 (Growth Reduction 50%) | 150 - 250 | [2] |
| Galium aparine | Cleavers | GR50 (Growth Reduction 50%) | 200 - 400 | [2] |
| Veronica persica | Field Speedwell | ED50 (Effective Dose 50%) | ~300 | [2] |
| Lamium purpureum | Red Deadnettle | ED50 (Effective Dose 50%) | ~350 | [2] |
| Trifolium repens | White Clover | Effective Control | 500 - 1000 | [3] |
| Plantago major | Broadleaf Plantain | Effective Control | 500 - 1000 | [3] |
Note: ED50 (Effective Dose, 50%) is the dose of a herbicide that causes a 50% reduction in a measured response, such as plant biomass. GR50 (Growth Reduction, 50%) is a specific type of ED50 where the response measured is growth inhibition.[2]
Molecular Mechanism of Stereoselective Action
The differential bioactivity of Mecoprop enantiomers is a direct consequence of their stereospecific interaction with the auxin signaling pathway in plants. Mecoprop functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1]
The (R)-(+)-enantiomer's three-dimensional structure allows it to bind effectively to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[1][2] This binding event stabilizes the interaction between the receptor and an Aux/IAA repressor protein. This stabilization targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors. The now-active ARFs proceed to activate the transcription of auxin-responsive genes, leading to uncontrolled cell division, epinastic growth, and ultimately, plant death.[1][2]
Conversely, the (S)-(-)-enantiomer, due to its different spatial arrangement, does not fit effectively into the auxin-binding pocket of the TIR1/AFB receptor. This results in a significantly lower binding affinity, failing to efficiently trigger the degradation of Aux/IAA repressors and the subsequent downstream signaling cascade.[1]
Caption: Signaling pathway of Mecoprop enantiomers in a plant cell.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the dose-response relationship of a target weed species to this compound and to calculate metrics such as ED50 or GR50.[4]
Materials and Equipment:
-
Seeds of the target weed species.
-
Pots (e.g., 10 cm diameter) filled with standardized potting mix.
-
Controlled environment growth chamber or greenhouse.
-
Analytical grade this compound standard.
-
Appropriate solvents and adjuvants for herbicide formulation.
-
Precision laboratory sprayer.
-
Drying oven.
-
Analytical balance.
Procedure:
-
Plant Propagation: Sow seeds of the target species in pots and grow them in a controlled environment (e.g., 22°C/18°C day/night temperature, 16-hour photoperiod). After emergence, thin seedlings to a uniform number per pot.
-
Herbicide Preparation: Prepare a stock solution of this compound in a suitable solvent. From this stock, create a series of dilutions to achieve a range of application rates expected to cause between 0% and 100% growth inhibition. Include a control treatment with no herbicide.
-
Herbicide Application: At a specified growth stage (e.g., 2-4 true leaves), apply the herbicide solutions to the plants using a precision laboratory sprayer calibrated to deliver a known volume per unit area.
-
Growth and Evaluation: Return the treated plants to the controlled environment for a specified period (e.g., 14-21 days).
-
Data Collection: Harvest the above-ground biomass from each pot, dry it in an oven (e.g., 70°C for 48 hours), and record the dry weight.
-
Data Analysis: Express the dry weight data as a percentage of the mean dry weight of the untreated control plants. Analyze the dose-response data using a non-linear regression model (e.g., four-parameter log-logistic model) to determine the ED50 or GR50 value.
Caption: Workflow for a whole-plant dose-response bioassay.
Enantioselective Analysis by Chiral HPLC
This protocol provides a representative method for the separation and quantification of Mecoprop enantiomers, which is essential for studying their differential uptake, translocation, and degradation.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode-Array Detector (DAD) or Mass Spectrometer (MS).
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based).
-
Analytical standards of (R)-(+)-Mecoprop and (S)-(-)-Mecoprop.
-
HPLC-grade solvents (e.g., hexane, ethanol, trifluoroacetic acid).
-
Sample extraction and cleanup supplies (e.g., solid-phase extraction cartridges).
Procedure:
-
Sample Preparation: Extract Mecoprop from the sample matrix (e.g., soil, water, plant tissue) using an appropriate method, such as solid-phase extraction (SPE) or liquid-liquid extraction. The extract may require cleanup and concentration.
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase (e.g., CHIRALPAK® IM).
-
Mobile Phase: A mixture of solvents optimized for enantioseparation, such as hexane:ethanol with a small amount of trifluoroacetic acid.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 230 nm) or mass spectrometry for higher sensitivity and selectivity.
-
-
Calibration: Prepare a series of calibration standards containing known concentrations of both (R)- and (S)-Mecoprop to establish a calibration curve for each enantiomer.
-
Analysis: Inject the prepared sample extract into the HPLC system. The enantiomers will separate on the chiral column and be detected as distinct peaks.
-
Quantification: Identify and quantify the concentration of each enantiomer in the sample by comparing the peak areas to the calibration curves.
Caption: General workflow for enantioselective analysis of Mecoprop.
Conclusion
The herbicidal efficacy of Mecoprop is a clear example of the profound impact of chirality on biological activity. The stereospecific requirements of the TIR1/AFB auxin receptor mean that only the (R)-(+)-enantiomer, this compound, can effectively initiate the signaling cascade that leads to herbicidal effects. This understanding has led to the development of enantiomerically pure or enriched formulations of this compound, which offer improved efficacy and a reduced environmental load of the inactive (S)-(-)-enantiomer. For researchers and professionals in drug development and crop protection, a thorough understanding of the stereoselective action of chiral compounds like Mecoprop is critical for the design and development of more effective and environmentally benign solutions.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Potential for Groundwater Contamination by Mecoprop-P
Introduction
This compound, the herbicidally active (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence phenoxy herbicide widely used for the control of broadleaf weeds in agricultural and turf settings.[1][2] Its extensive use, coupled with its chemical properties, raises concerns about its potential to contaminate groundwater resources. This technical guide provides a comprehensive overview of this compound's potential for groundwater contamination, focusing on its physicochemical properties, environmental fate, and the methodologies used to assess its presence and behavior in the subsurface environment.
Mecoprop is absorbed by plant leaves and translocated to the roots, where it disrupts enzyme activity and plant growth.[3] While effective for weed control, its environmental persistence and mobility are of significant interest for environmental risk assessment.[4] This document synthesizes current scientific knowledge to inform researchers, scientists, and professionals in related fields about the key factors governing the transport of this compound into groundwater systems.
Physicochemical Properties and their Implication for Groundwater Contamination
The potential for a pesticide to leach into groundwater is significantly influenced by its inherent physicochemical properties. For this compound, its high water solubility and relatively low soil sorption coefficient are key indicators of its mobility in the soil profile.
| Property | Value | Implication for Groundwater Contamination | Reference(s) |
| Molecular Formula | C₁₀H₁₁ClO₃ | - | [5] |
| Molecular Weight | 214.65 g/mol | - | [5][6] |
| Water Solubility | 900 mg/L at 20 °C (for Mecoprop) | High water solubility facilitates its transport with infiltrating soil water, increasing the likelihood of reaching groundwater. | [5] |
| pKa | 3.2 - 3.7 | At typical environmental pH values (5-9), this compound exists predominantly in its anionic form, which is more mobile in soil.[1][4] | [1][5] |
| Soil Sorption (Koc) | 12 - 169 L/kg | Low Koc values indicate weak adsorption to soil organic matter, leading to high mobility in the soil column and a higher potential for leaching. | [1] |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | Low vapor pressure suggests that volatilization is not a significant dissipation pathway, leaving more of the compound in the soil and water. | [5][6] |
| LogP (Octanol-Water Partition Coefficient) | 2.84 | A moderate LogP value suggests some potential for bioaccumulation, but its high water solubility is a more dominant factor for mobility. | [6] |
Environmental Fate of this compound
The persistence and transport of this compound in the environment are governed by a combination of biotic and abiotic degradation processes.
Biodegradation
The primary mechanism for the dissipation of this compound in soil and water is microbial degradation.[4] A diverse range of microorganisms can utilize it as a carbon and energy source.[4] The rate of biodegradation is influenced by factors such as soil depth, microbial community composition, and oxygen availability.[4][7] In topsoil, the half-life (DT50) of this compound is approximately 12 days, but this increases significantly with depth, exceeding 84 days at 70-80 cm.[7][8] This reduced degradation in deeper soil layers increases the risk of leaching to groundwater.[9]
Caption: Aerobic biodegradation pathway of this compound.
Photodegradation
Photodegradation, or photolysis, can contribute to the breakdown of this compound on soil surfaces and in surface waters when exposed to sunlight.[4] However, its overall contribution to dissipation in the subsurface environment is limited.
Hydrolysis
This compound is generally stable to hydrolysis at environmentally relevant pH values (pH 5-9).[4] Therefore, chemical hydrolysis is not considered a significant degradation pathway in most soil and groundwater systems.[4]
Potential for Groundwater Contamination
The combination of this compound's physicochemical properties and its environmental fate characteristics indicates a significant potential for groundwater contamination. Its high water solubility and low soil sorption facilitate its movement through the soil profile with percolating water.[3][10] While biodegradation is effective in the upper soil layers, the rate of degradation decreases substantially with depth, allowing the herbicide to persist as it is transported downwards.[7][8]
Numerous studies have detected this compound in groundwater, confirming its leaching potential.[10][11] Concentrations have been found to exceed drinking water standards in some areas, highlighting the environmental concern.[11] Point sources, such as spills and improper disposal, as well as diffuse sources from agricultural and turf applications, contribute to this contamination.[10]
Caption: Logical workflow for a groundwater contamination risk assessment of this compound.
Experimental Protocols
Accurate assessment of this compound in environmental samples is crucial for monitoring and risk assessment. The following are outlines of common experimental protocols.
Protocol for Determination of Soil Sorption Coefficient (Koc) - OECD Guideline 106
This protocol determines the adsorption/desorption potential of this compound in soil.
1. Materials:
-
This compound analytical standard
-
Radiolabeled ¹⁴C-Mecoprop-P (optional, for higher sensitivity)
-
Test soils with varying organic carbon content and pH
-
0.01 M CaCl₂ solution
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
2. Procedure:
-
Soil Preparation: Air-dry and sieve soils (<2 mm). Characterize for pH, organic carbon content, and texture.
-
Solution Preparation: Prepare a stock solution of this compound in 0.01 M CaCl₂. Create a series of dilutions.
-
Adsorption Phase: Add a known volume of each this compound solution to a known mass of soil in centrifuge tubes. Agitate at a constant temperature (e.g., 20-25°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
Separation: Centrifuge the samples to separate the solid and aqueous phases.
-
Analysis: Analyze the concentration of this compound remaining in the supernatant using HPLC-UV or LC-MS/MS.
-
Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The soil-water partition coefficient (Kd) is calculated. The organic carbon-water (B12546825) partition coefficient (Koc) is then determined by normalizing Kd to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).
Protocol for Analysis of this compound in Water Samples by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying this compound in water.[12][13]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.[12]
-
Acidify the sample to pH < 2 with a suitable acid (e.g., sulfuric acid).[14]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.[12][15]
-
Load the acidified water sample onto the SPE cartridge.[12][15]
-
Wash the cartridge with deionized water to remove interferences.[15]
-
Elute this compound from the cartridge with a suitable solvent (e.g., methanol or acetonitrile).[15]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.[15]
2. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column.[14]
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) or methanol.[14]
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[14]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for this compound for quantification and confirmation.[14]
Caption: Experimental workflow for the analysis of this compound in water samples.
Conclusion
The available scientific evidence strongly indicates that this compound has a significant potential to contaminate groundwater. Its high water solubility, low tendency for soil sorption, and persistence in deeper soil layers where microbial degradation is limited, all contribute to its mobility and leaching potential. The detection of this compound in groundwater monitoring programs further substantiates this risk.
For researchers and professionals, a thorough understanding of this compound's environmental behavior is essential for developing effective risk management strategies. This includes promoting best management practices in its application to minimize off-site transport, as well as developing and utilizing robust analytical methods for monitoring its presence in sensitive environmental compartments. Continued research into the factors controlling its fate and transport will be crucial for protecting groundwater resources.
References
- 1. oekotoxzentrum.ch [oekotoxzentrum.ch]
- 2. This compound | C10H11ClO3 | CID 185588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mecoprop | CAS#:93-65-2 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. pub.geus.dk [pub.geus.dk]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Possible source term of high concentrations of this compound in leachate and water quality: impact of climate change, public use and disposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Mecoprop-P in Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Mecoprop-P (MCPP-p), the herbicidally active R-(+)-enantiomer of Mecoprop, in water samples.[1] The methodologies outlined are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[2]
Introduction
Mecoprop is a widely used selective, post-emergence herbicide for the control of broadleaf weeds.[1] Due to its potential for environmental contamination of water sources, robust and reliable analytical methods are essential for monitoring its presence at trace levels.[3][4] The choice of analytical method often depends on the sample matrix, required sensitivity, and available instrumentation.[1] This guide covers various techniques, from direct injection to methods requiring sample pre-concentration and derivatization.
Analytical Methodologies: A Comparative Overview
The determination of this compound in water is predominantly carried out using chromatographic techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method suitable for detecting trace levels without derivatization.[1] High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) offers a robust alternative, particularly after sample pre-concentration.[1] Gas Chromatography (GC) methods typically require a derivatization step to convert this compound into a more volatile ester before analysis.[1][5]
The following tables summarize the validation parameters for common analytical methods used for this compound determination in water, providing a basis for method selection and comparison.
Table 1: LC-MS/MS Methods for this compound Analysis in Water
| Method | Sample Preparation | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) |
| UHPLC-MS/MS | Solid-Phase Extraction (SPE) | 0.00008 - 0.0047 | - | 71 - 118 | - |
| LC-MS/MS | Solid-Phase Extraction (SPE) | - | 0.01 - 0.05 | 76.5 - 108.3 | < 13.6 |
| LC-MS/MS (Chiral) | Supramolecular Solvent-based Microextraction (SUSME) | - | 0.001 (for R- and S-MCPP) | ~75 | 2.4 - 2.7 |
| UPLC-MS/MS | Direct Injection | 0.0025 | - | 107 - 117 | < 5 |
| LC-MS/MS | Direct Injection | - | 0.01 | - | - |
Data compiled from various sources.[6][7]
Table 2: GC-Based Methods for this compound Analysis in Water
| Method | Sample Preparation & Derivatization | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) |
| GC-MS | Liquid-Liquid Extraction, Methylation | 0.01 - 0.55 | 0.1 - 5.5 | 94 - 130 | 2.46 - 11.20 |
| GCxGC-ToFMS | Solid-Phase Extraction | - | 0.005 - 1 | - | - |
Data compiled from various sources.[8][9]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited, covering sample preparation and analytical conditions.
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the concentration and purification of this compound from water samples prior to chromatographic analysis.[10]
Materials:
-
SPE cartridges (e.g., Oasis HLB, C18)[4]
-
Methanol (B129727) (HPLC grade)[4]
-
Deionized water[2]
-
Hydrochloric acid (HCl) or Formic acid for sample acidification[4]
-
Nitrogen gas supply for evaporation[2]
-
SPE vacuum manifold[4]
Procedure:
-
Sample Filtration and Acidification: If the water sample contains suspended solids, filter it through a 0.45 µm filter.[1][3] Acidify the sample to a pH between 2 and 3 using an appropriate acid.[3][4] This ensures this compound is in its neutral form for optimal retention on the SPE sorbent.[3]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.[3]
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1][4]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[3]
-
Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual water.[3]
-
Elution: Elute the retained this compound with a suitable solvent, such as methanol or acetonitrile.[2][3]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[2] Reconstitute the residue in a known volume of the mobile phase for LC analysis or a suitable solvent for GC analysis.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Note: Analysis of Mecoprop-P in Soil by HPLC-UV
Abstract
This application note details a robust and reliable method for the quantitative analysis of Mecoprop-P ((R)-(+)-2-(4-chloro-2-methylphenoxy)propionic acid) in soil samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The protocol provides a comprehensive workflow, including sample extraction, cleanup using Solid-Phase Extraction (SPE), and subsequent chromatographic analysis. This method is suitable for environmental monitoring and residue analysis in agricultural research.
Introduction
This compound is a widely used post-emergence herbicide for controlling broadleaf weeds in cereal crops and turf.[1] Its prevalence necessitates effective analytical methods to monitor its presence and persistence in soil to assess potential environmental impact. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a reliable and accessible technique for quantifying this compound residues.[1][2] This document provides a detailed protocol for the extraction, cleanup, and analysis of this compound in various soil types.
Principle
The method involves extracting this compound from soil samples using an organic solvent mixture after acidification. Since Mecoprop is an acidic herbicide, adjusting the pH is crucial for efficient extraction.[3] The resulting extract is then cleaned up and concentrated using a C18 Solid-Phase Extraction (SPE) cartridge to remove interfering matrix components.[1][2] The final eluate is analyzed by reversed-phase HPLC with a C18 column, and this compound is quantified using a UV detector at its maximum absorbance wavelength.[1]
Experimental
-
HPLC system with UV Detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[1]
-
Mechanical shaker
-
Centrifuge
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges (e.g., 500 mg, 6 mL)[2]
-
pH meter
-
Vortex mixer
-
Nitrogen evaporator
-
Standard laboratory glassware
-
Syringe filters (0.45 µm)
-
This compound analytical standard (certified)
-
Acetonitrile (B52724) (HPLC grade)[4]
-
Methanol (B129727) (HPLC grade)[4]
-
Water (High-purity, obtained from a purification system)[4]
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate
Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in methanol. From this stock, prepare a series of working standard solutions by serial dilution with the mobile phase to construct a calibration curve. The concentration range should encompass the expected concentration of this compound in the samples.[2]
Detailed Protocols
-
Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris. Homogenize the sieved soil thoroughly.[3]
-
Weighing: Accurately weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.[3]
-
Acidification: Add 10 mL of high-purity water to the soil, vortex to mix, and adjust the pH to approximately 2.5 using hydrochloric acid.[2] This step is crucial for protonating the acidic herbicide, making it less water-soluble and more extractable into organic solvents.
-
Extraction: Add 20 mL of acetonitrile to the tube.[3] Cap the tube tightly and shake vigorously on a mechanical shaker for 30 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to separate the soil particles from the supernatant.
-
Collection: Carefully decant the supernatant (the acetonitrile extract) into a clean collection flask. Repeat the extraction step with another 20 mL of acetonitrile, and combine the supernatants.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of acidified water (pH 2.5). Do not allow the cartridge to dry out.[2][5]
-
Sample Loading: Load the combined acetonitrile extract onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 2-5 mL/min).[1]
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 15-20 minutes.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.[1][2]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of the HPLC mobile phase.[2] Vortex to ensure the analyte is fully dissolved, then filter through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
HPLC System: Standard HPLC with UV Detector[1]
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size[1]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[2] The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm (or 280 nm)[1]
Method Validation and Data Presentation
The analytical method should be validated according to standard guidelines, assessing parameters such as linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[4][6] Recovery should be determined by analyzing blank soil samples spiked with known concentrations of this compound.
Table 1: Summary of HPLC-UV Method Performance Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999[4][7] |
| Limit of Detection (LOD) | ~0.02 mg/kg |
| Limit of Quantification (LOQ) | ~0.07 mg/kg[4] |
| Recovery (at 0.1, 0.5, 1.0 mg/kg) | 88% - 102%[4][7] |
| Precision (RSD%) | < 5% |
| Retention Time | ~5.5 min (Varies with conditions) |
Note: The values presented are typical performance data and may vary based on the specific instrument, soil matrix, and laboratory conditions.
Visualization of Experimental Workflow
Caption: Workflow for this compound analysis in soil samples.
Conclusion
The described HPLC-UV method provides a reliable and effective means for the quantification of this compound in soil samples. The protocol, involving solvent extraction followed by SPE cleanup, ensures adequate removal of matrix interferences, leading to accurate and precise results. This application note serves as a comprehensive guide for researchers and scientists involved in environmental monitoring of herbicides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.br [scielo.br]
- 5. epa.gov [epa.gov]
- 6. Development and Validation of a HPLC-UV Method for the Evaluation of Ellagic Acid in Liquid Extracts of Eugenia uniflora L. (Myrtaceae) Leaves and Its Ultrasound-Assisted Extraction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detection of Mecoprop-P by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-P, the herbicidally active (R)-enantiomer of mecoprop, is a widely used phenoxy herbicide for the control of broadleaf weeds in agriculture and turf management.[1] Due to its potential for environmental persistence and contamination of water sources, sensitive and reliable analytical methods are required for its detection and quantification in various matrices, including water, soil, and plant materials.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of this compound. However, due to the polar and acidic nature of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[2][3]
This document provides detailed application notes and experimental protocols for the determination of this compound residues using GC-MS, covering sample preparation, derivatization, and instrumental analysis.
Principle
The analytical workflow for this compound detection by GC-MS involves three key stages:
-
Extraction: Isolation of this compound from the sample matrix using techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Derivatization: Conversion of the polar carboxylic acid group of this compound into a less polar and more volatile ester, typically a methyl ester, using a suitable derivatizing agent.[2]
-
GC-MS Analysis: Separation of the derivatized this compound from other components on a gas chromatographic column followed by detection and quantification using a mass spectrometer.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix.
Protocol 1.1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and pre-concentration of this compound from water samples.
-
Sample Acidification: Acidify the water sample (e.g., 500 mL) to a pH of approximately 2 with a suitable acid (e.g., hydrochloric acid) to ensure this compound is in its non-ionized form.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10-15 minutes.
-
Elution: Elute the retained this compound with a suitable organic solvent, such as 5-10 mL of diethyl ether or methanol.[3]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization.[3]
Protocol 1.2: QuEChERS Extraction for Soil and Plant Samples
The QuEChERS method is a streamlined extraction and cleanup procedure suitable for solid matrices.[5]
-
Sample Homogenization: Homogenize a representative sample of soil or plant material.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for soil samples) and 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[5]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.[5]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing 150 mg MgSO₄ and 50 mg of primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.[5]
-
-
Concentration: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. The residue is now ready for derivatization.
Derivatization: Methyl Esterification
To improve volatility for GC analysis, this compound is converted to its methyl ester. Diazomethane (B1218177) or trimethylsilyldiazomethane (B103560) are effective methylating agents.[1][2]
Protocol 2.1: Derivatization with Diazomethane
Safety Precaution: Diazomethane is toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood by trained personnel.
-
Reagent Preparation: Prepare a fresh ethereal solution of diazomethane from a precursor such as Diazald™.
-
Reaction:
-
Dissolve the dried extract from the sample preparation step in a small volume of a suitable solvent (e.g., 1 mL of methanol/diethyl ether mixture).
-
Add the diazomethane solution dropwise until a persistent yellow color is observed, indicating an excess of diazomethane.
-
Allow the reaction to proceed for 10-15 minutes at room temperature.
-
-
Reaction Quenching: Add a few drops of a weak acid (e.g., acetic acid) to quench the excess diazomethane until the yellow color disappears.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., hexane (B92381) or ethyl acetate).
GC-MS Instrumental Analysis
The following are typical GC-MS conditions for the analysis of derivatized this compound.
Table 1: GC-MS Instrumental Parameters
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[3][5] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min)[6] |
| Inlet Temperature | 250 °C[6] |
| Injection Mode | Splitless[6] |
| Injection Volume | 1 µL[6] |
| Oven Temperature Program | Initial temperature: 60-70°C, hold for 1-2 minutes. Ramp: 10-25°C/min to 280-300°C. Final hold: 5-10 minutes.[3][6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |
| Ion Source Temperature | 230 °C[3] |
| Quadrupole Temperature | 150 °C[3] |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |
| SIM Ions for this compound Methyl Ester | Target Ion: m/z 228. Qualifier ions can also be monitored for confirmation. |
| Mass Range (Scan Mode) | 50-400 amu[6] |
Quantitative Data
The performance of the GC-MS method for this compound analysis can be characterized by several validation parameters. The following tables summarize typical quantitative data.
Table 2: Method Detection and Quantification Limits
| Analyte | Matrix | LOD (µg/L) | LOQ (µg/L) | Reference |
| Mecoprop | Water | 0.80 ng/L | - | [7] |
| Mecoprop | Water | - | 0.001 (for R- and S-MCPP) | [8] |
| Phenoxy Herbicides | Enriched Sample | 4.1-8.1 ng/mL | - | [1] |
Table 3: Linearity and Recovery Data
| Analyte | Matrix | Linearity Range (µg/L) | Correlation Coefficient (r²) | Recovery (%) | Reference |
| Mecoprop | Water | 0.1 - 80 | 0.9890 - 0.9945 | - | [7] |
| Phenoxy Herbicides | - | > 5 orders of magnitude | > 0.99 | - | [1] |
| Pesticides (general) | Water | - | - | 70.1 - 116.5 | [9] |
Workflow and Pathway Diagrams
References
- 1. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Note: Enantioselective Analysis of Mecoprop using Chiral High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (B166265) (MCPP) is a chiral herbicide widely utilized for the control of broadleaf weeds in agriculture and turf management.[1] It exists as two enantiomers: (R)-Mecoprop and (S)-Mecoprop. The herbicidal activity is predominantly associated with the (R)-enantiomer, while the (S)-enantiomer exhibits significantly lower activity.[1][2] This stereospecific bioactivity necessitates enantioselective analysis to accurately assess the efficacy, environmental fate, and toxicological impact of Mecoprop-based products. Chiral High-Performance Liquid Chromatography (HPLC) is a robust and extensively used technique for the separation and quantification of Mecoprop enantiomers.[1]
This document provides detailed application notes and protocols for the enantioselective analysis of Mecoprop using chiral HPLC.
Principle of Chiral HPLC for Mecoprop Analysis
Chiral HPLC separates enantiomers by employing a chiral stationary phase (CSP). The CSP interacts differentially with the enantiomers of the analyte, forming transient diastereomeric complexes.[3] This differential interaction leads to different retention times for the (R) and (S)-enantiomers, enabling their separation and quantification. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are highly effective for the resolution of phenoxypropionic acid herbicides like Mecoprop.[1][2]
Experimental Protocols
Sample Preparation
Protocol for Water Samples (Supramolecular Solvent-Based Microextraction - SUSME) [1][4]
-
Sample Collection: Collect water samples in clean glass bottles.[1]
-
Extraction: To a 10 mL water sample, add a supramolecular solvent (SUPRAS) composed of reverse aggregates of dodecanoic acid (DoA).[1][4]
-
Vortex the mixture for 2 minutes to facilitate the extraction of Mecoprop into the SUPRAS.[1]
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.[1]
-
Re-extraction: Transfer the SUPRAS phase to a new tube.
-
Add 100 µL of acetate (B1210297) buffer (pH 5.0).[1][4]
-
Vortex for 1 minute to back-extract the analytes into the aqueous buffer.[1]
-
Centrifuge at 4000 rpm for 5 minutes.[1]
-
Analysis: Collect the aqueous phase for injection into the HPLC system.[1]
Protocol for Solid Samples (e.g., Soil) or Viscous Liquids (e.g., Juice) - Solid-Phase Extraction (SPE)
-
Extraction: Extract Mecoprop from the sample matrix using a suitable organic solvent (e.g., methanol, acetonitrile).
-
Cleanup: Load the extract onto a conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.[1]
-
Elution: Elute the Mecoprop enantiomers from the cartridge with a suitable solvent like methanol.[1]
-
Solvent Exchange: Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for HPLC analysis.[1]
Chiral HPLC Methods
Method 1: Normal-Phase HPLC with UV Detection [1][5]
-
Chiral Stationary Phase: CHIRALPAK® IM (immobilized amylose tris(3,5-dimethylphenylcarbamate))[1]
-
Mobile Phase: A mixture of hexane, dichloromethane (B109758) (DCM), ethanol (B145695) (EtOH), and trifluoroacetic acid (TFA). A typical composition is 90:10:1:0.1 (v/v/v/v).[1] The addition of DCM, ethyl acetate (EtOAc), or methyl tert-butyl ether (MtBE) can improve resolution and selectivity.[5] Adding a small amount of an acidic modifier like TFA can improve the peak shape of acidic analytes like Mecoprop.[2]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection: UV at 280 nm[1]
-
Injection Volume: 2 µL[1]
Method 2: Reversed-Phase HPLC with Mass Spectrometric Detection [1][4]
-
Chiral Stationary Phase: Permethylated α-cyclodextrin column[1][4]
-
Mobile Phase: Isocratic elution with a suitable mobile phase for LC-MS/MS analysis (e.g., methanol/water mixture with additives).[6]
-
Detection: Tandem Mass Spectrometry (MS/MS) with an electrospray source operating in the negative ion mode. The transition for Mecoprop is m/z 213→141.[1]
Data Presentation
The following table summarizes quantitative data for the chiral separation of Mecoprop under different chromatographic conditions.
| Parameter | Method 1 (Normal-Phase HPLC) | Method 2 (Reversed-Phase LC-MS/MS) |
| Chiral Stationary Phase | CHIRALPAK® IM | Permethylated α-cyclodextrin |
| Mobile Phase | Hexane/DCM/EtOH/TFA (90/10/1/0.1) | Isocratic (e.g., methanol/water) |
| Detection | UV (280 nm) | MS/MS (m/z 213→141) |
| Retention Time (R-Mecoprop) | Varies with mobile phase composition | Not explicitly stated |
| Retention Time (S-Mecoprop) | Varies with mobile phase composition | Not explicitly stated |
| Resolution (Rs) | Baseline resolution achievable | Not explicitly stated |
| Limit of Quantification (LOQ) | 10 - 40 µg/mL | 1 ng/L[4][6] |
| Precision (%RSD) | < 2% (intraday and interday)[6] | 1.6 - 2.7%[4][6] |
| Recovery (from water) | Not applicable | ~75%[6] |
Experimental Workflow and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chiraltech.com [chiraltech.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Mecoprop-P Extraction from Plant Material using the QuEChERS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-P, the herbicidally active (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence phenoxy herbicide widely used to control broadleaf weeds in various agricultural settings.[1][2] Due to its extensive use, regulatory bodies have established maximum residue limits (MRLs) for this compound in agricultural products and environmental samples.[1] Accurate and efficient analytical methods are therefore crucial for monitoring these residues to ensure food safety and environmental quality.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a cornerstone in multi-residue pesticide analysis due to its simplicity, high throughput, and low solvent consumption.[3][4] This document provides detailed application notes and a comprehensive protocol for the extraction of this compound from various plant materials using a modified QuEChERS method, followed by analysis with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the Method
The QuEChERS method is a two-stage process involving extraction and cleanup.[5]
-
Extraction: The sample is first homogenized and then extracted with an organic solvent (typically acetonitrile) in the presence of salts. The salts induce a phase separation between the aqueous and organic layers, partitioning the analytes of interest into the organic solvent.[5] For acidic herbicides like this compound, acidification of the solvent is often employed to improve extraction efficiency.[3][6]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then mixed with a combination of sorbents to remove interfering matrix components such as pigments, sugars, and fatty acids.[3] The cleaned-up extract is then ready for instrumental analysis.
Experimental Protocol
This protocol is adapted from validated methods for the determination of acidic herbicides in various plant matrices.[3][7]
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent (for high-fat matrices)
-
Graphitized Carbon Black (GCB) (for samples with high pigment content)
-
50 mL and 15 mL polypropylene (B1209903) centrifuge tubes
-
Syringe filters (0.22 µm, PTFE)
-
Deionized water
2. Sample Preparation
-
Homogenize a representative portion of the plant material using a high-speed blender or food processor. For dry samples like cereals, it may be necessary to add a specific amount of water to hydrate (B1144303) the sample before homogenization.[3]
3. Extraction Procedure
-
Weigh 10 g (±0.1 g) of the homogenized plant sample into a 50 mL centrifuge tube. For oil crops, a smaller sample size of 2 g (±0.1 g) is recommended.[7]
-
Add 10 mL of acetonitrile containing 0.1% formic acid.[3]
-
Vortex the mixture vigorously for 10 minutes to ensure thorough extraction.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[3]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.[1]
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix:
-
General Plant Material: 150 mg anhydrous MgSO₄ and 25 mg PSA.[3]
-
High Pigment Content (e.g., dark leafy greens): 150 mg anhydrous MgSO₄, 25 mg PSA, and 7.5-50 mg GCB.
-
High Fat Content (e.g., oilseeds): 150 mg anhydrous MgSO₄, 25 mg PSA, and 50 mg C18.
-
-
Vortex the tube at 2500 rpm for 2 minutes.[3]
-
Centrifuge at 5000 rpm for 5 minutes.[3]
5. Final Extract Preparation
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[3]
-
The extract is now ready for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended for the analysis.[8]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred for phenoxy acid herbicides.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MS/MS Transitions: The precursor ion (m/z) to product ion (m/z) transition for this compound (e.g., 213 → 141) should be monitored.[1]
-
Quantitative Data Summary
The performance of the QuEChERS method for the extraction of this compound and other acidic herbicides from various plant matrices is summarized below. The data presented is indicative of the expected performance for this compound.
| Matrix Type | Spiking Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Fruits (e.g., Apples, Pears) | 5.0 | 45 - 104 | < 13.3 | < 5.0 | [6] |
| Vegetables (e.g., Carrots, Cabbage) | 10 - 100 | 70 - 120 | < 20 | 3 - 10 | [9][10] |
| Cereals (e.g., Wheat Flour) | 3 - 30 | 79.2 - 124.6 | < 28 | 3 | [10] |
| Oilseeds (e.g., Sunflower Seeds) | 10 - 100 | 70 - 120 | < 20 | < 10 | |
| Rice | 5.0 | 45 - 104 | < 13.3 | < 5.0 | [6] |
Experimental Workflow Diagram
Caption: QuEChERS experimental workflow for this compound analysis.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. QuEChERS: Home [quechers.eu]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction (SPE) for Enhanced Cleanup of Mecoprop-P in Water Samples
Introduction
Mecoprop-P, the herbicidally active (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence herbicide used to control broadleaf weeds.[1] Due to its widespread use, there is a potential for contamination of water sources, necessitating robust and reliable analytical methods for monitoring its presence at trace levels.[2] Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers excellent cleanup and concentration of analytes from complex matrices like water, prior to chromatographic analysis.[2][3] This application note provides a detailed protocol for the solid-phase extraction of this compound from water samples, focusing on the use of reversed-phase SPE cartridges.
Principle of Extraction
The retention of this compound on a reversed-phase SPE sorbent, such as C18 or a hydrophilic-lipophilic balanced (HLB) polymer, is primarily based on hydrophobic interactions.[2] As an acidic compound, the pH of the water sample is adjusted to below the pKa of this compound (~3.1) to ensure it is in its neutral, protonated form.[2] This increases its affinity for the non-polar SPE sorbent. After loading the sample, interferences are removed with a water wash, and the analyte is then eluted with a strong organic solvent.[1][2]
Experimental Protocols
This section details the SPE procedure for this compound cleanup in water samples using two common types of reversed-phase cartridges: C18 and HLB.
Materials and Reagents
-
SPE Cartridges:
-
Methanol (B129727) (HPLC grade)[1][2]
-
Hydrochloric Acid (HCl) or Phosphoric Acid for pH adjustment[1][2]
-
Acetonitrile (B52724) (HPLC grade)[1]
-
SPE Vacuum Manifold[2]
-
Nitrogen Evaporator[1]
-
Glassware (flasks, vials, etc.)[2]
Sample Preparation
-
Collect a representative water sample (e.g., 500 mL) in a clean glass container.[1][4]
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.[2][4]
-
Acidify the water sample to a pH between 2.0 and 3.0 using an appropriate acid (e.g., hydrochloric acid or phosphoric acid).[1][2] This step is crucial for the efficient retention of this compound on the SPE sorbent.
SPE Protocol: C18 Cartridge
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to dry out.[1]
-
Sample Loading: Load the acidified water sample onto the conditioned cartridge at a controlled flow rate of approximately 5-10 mL/min.[1][4]
-
Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any polar interferences.[1]
-
Drying: Dry the cartridge thoroughly under a vacuum for 10-20 minutes to remove residual water.[1][2]
-
Elution: Elute the retained this compound with two 3 mL aliquots of methanol or acetonitrile into a collection tube.[1][2]
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1][2] Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase for subsequent LC-MS/MS or HPLC analysis.[1][4]
SPE Protocol: HLB Cartridge
-
Conditioning: Condition the HLB cartridge by passing 5 mL of methanol, followed by 5 mL of HPLC-grade water. Ensure the sorbent bed does not dry out.[2]
-
Sample Loading: Load the prepared and acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar impurities.[2]
-
Drying: Apply a full vacuum for 10-20 minutes to thoroughly dry the cartridge.[2]
-
Elution: Elute the analyte with 2 x 3 mL of methanol. Allow the solvent to soak the sorbent for a minute before drawing it through with the vacuum.[2]
-
Post-Elution: Concentrate the eluate to dryness using a gentle stream of nitrogen at 40°C.[2] Reconstitute the residue in a suitable solvent and volume for your analytical instrument.[4]
Data Presentation
The following tables summarize the quantitative performance data for the analytical methods described.
Table 1: Performance Data for this compound Analysis in Water Samples
| Analytical Method | Limit of Quantitation (LOQ) | Recoveries | Precision (RSD) | Reference |
| LC-MS/MS | 0.01 µg/L | Not Specified | Not Specified | [5] |
| Chiral LC-MS/MS | 1 ng/L | ~75% | 2.4 - 2.7% at 5 ng/L | [4] |
| HPLC-DAD | Not Specified | Not Specified | 1.28% | [4] |
| SPE-HPLC-UV DAD | Not Specified | 64.3–92.1 % | Not Specified | [6] |
Table 2: Method Detection and Quantification Limits
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| LC-MS/MS (Surface Water) | Not Specified | 0.02 µg/L | [7] |
| HPLC-DAD (Aqueous Soil Solutions) | 1.02 µg/L | Not Specified | [4] |
Experimental Workflow and Signaling Pathway Visualization
The following diagram illustrates the general workflow for the solid-phase extraction of this compound from water samples.
Caption: Workflow for this compound cleanup in water samples using SPE.
Conclusion
Solid-phase extraction is a highly effective and reliable method for the cleanup and concentration of this compound from water samples. The protocols outlined, utilizing both C18 and HLB cartridges, provide a robust foundation for researchers and scientists to achieve high-quality, reproducible results in the analysis of this herbicide. The choice of SPE sorbent and subsequent analytical technique can be tailored to meet specific sensitivity and laboratory requirements.
References
Application Notes and Protocols for Mecoprop-P Dose-Response Bioassay in Weed Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mecoprop-P, the herbicidally active (R)-(+)-enantiomer of mecoprop, is a selective, systemic, post-emergence herbicide used to control broadleaf weeds.[1] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, the death of susceptible plant species.[1][2][3] These application notes provide detailed protocols for conducting a whole-plant dose-response bioassay to determine the efficacy of this compound against various weed species. The included data and methodologies are essential for herbicide resistance studies, new formulation development, and understanding the physiological effects of synthetic auxins on plants.
Introduction
This compound is a member of the phenoxyalkanoic acid class of herbicides and functions by disrupting normal plant growth processes in susceptible broadleaf weeds.[1] Grasses are generally tolerant due to their specialized vascular tissue structure.[2] The herbicidal effect is initiated by the binding of this compound to the TIR1/AFB family of auxin co-receptors, which leads to the degradation of Aux/IAA transcriptional repressors.[1] This, in turn, activates auxin-responsive genes, causing a cascade of phytotoxic effects including epinasty, stem twisting, and eventual cell death.[1][2] A dose-response bioassay is a fundamental tool to quantify the herbicidal activity of compounds like this compound, allowing for the determination of key parameters such as the Effective Dose (ED50) or Growth Reduction (GR50).[1]
Data Presentation
The efficacy of this compound can vary significantly depending on the weed species, their growth stage, and environmental conditions. The following tables summarize the susceptibility of common weed species to this compound.
Table 1: Quantitative Efficacy of this compound on Various Weed Species
| Weed Species | Common Name | Endpoint | ED50/GR50 (g a.i./ha) | Growth Stage | Reference |
| Cirsium arvense | Canada Thistle | GR50 | 750 (kg a.e./ha) | Actively growing | [1] |
| Stellaria media | Common Chickweed | ED50 | ~1.5 (for a susceptible biotype to sulfonylureas, for comparison) | Seedling | [1] |
Note: ED50 (Effective Dose, 50%) is the dose of herbicide that causes a 50% reduction in a measured response, such as plant biomass. GR50 (Growth Reduction, 50%) is a specific type of ED50 where the response measured is growth.[1]
Table 2: General Susceptibility of Common Weeds to this compound
| Weed Species | Common Name | Susceptibility |
| Stellaria media | Common Chickweed | Susceptible |
| Cerastium vulgatum | Mouse-ear Chickweed | Susceptible |
| Trifolium spp. | Clover | Susceptible |
| Plantago spp. | Plantain | Susceptible |
| Ranunculus spp. | Buttercup | Moderately Susceptible |
| Medicago lupulina | Black Medic | Moderately Susceptible |
| Glechoma hederacea | Creeping Charlie | Moderately Susceptible |
| Galium aparine | Cleavers | Susceptible |
| Chenopodium album | Lamb's Quarters | Susceptible |
| Sinapis arvensis | Wild Mustard | Susceptible |
Data compiled from various sources.[1][4][5][6]
Experimental Protocols
Whole-Plant Dose-Response Bioassay Protocol
This protocol is designed to determine the dose-response relationship of a target weed species to this compound and to calculate metrics such as ED50 or GR50.[1]
Materials and Equipment:
-
Seeds of the target weed species and a known susceptible control species.[7]
-
Pots (e.g., 10 cm diameter) filled with a standardized potting mix.[4]
-
Controlled environment growth chamber or greenhouse.[4]
-
Analytical grade this compound standard.[1]
-
Appropriate solvents (e.g., acetone) and adjuvants/surfactants for herbicide formulation.[4][8]
-
Track sprayer or precision laboratory sprayer.[1]
-
Drying oven.[1]
-
Analytical balance.[1]
-
Personal Protective Equipment (PPE) as required by the herbicide label.[9]
Procedure:
-
Plant Propagation:
-
Sow seeds of the target and control species in pots.[1]
-
Place the pots in a growth chamber or greenhouse with controlled conditions (e.g., 22/18°C day/night temperature, 16-hour photoperiod, adequate light intensity).[6]
-
Water the plants as needed to maintain optimal growth.[6]
-
After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants).[6]
-
Grow plants to a consistent growth stage (e.g., 2-4 true leaves) before herbicide application.[4][8]
-
-
Preparation of Herbicide Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.[4]
-
Perform serial dilutions of the stock solution to create a range of at least 6-8 concentrations. A logarithmic series is recommended to adequately define the dose-response curve.[6] The concentration range should bracket the expected ED50 value.
-
Include a solvent-only control and an untreated control.[4]
-
If using a commercial formulation, ensure the recommended surfactant is included in the spray solution.[8]
-
-
Herbicide Application:
-
Incubation and Assessment:
-
Return the treated plants to the controlled environment.[4]
-
Observe the plants for the development of phytotoxic symptoms over a period of 14-21 days. Symptoms include epinasty (leaf curling), stem twisting, and chlorosis.[2]
-
At the end of the assessment period, harvest the above-ground biomass for each pot.
-
Dry the biomass in a drying oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.[1]
-
Record the dry weight for each treatment.
-
-
Data Analysis:
-
Calculate the percent reduction in biomass for each herbicide concentration relative to the untreated control.
-
Use a suitable statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to fit the dose-response data.
-
From the regression model, determine the ED50 or GR50 value, which is the herbicide dose that causes a 50% reduction in plant growth.
-
Visualizations
Caption: this compound signaling pathway in a susceptible plant cell.
Caption: Experimental workflow for a this compound dose-response bioassay.
References
- 1. benchchem.com [benchchem.com]
- 2. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. benchchem.com [benchchem.com]
- 5. tlhort.com [tlhort.com]
- 6. benchchem.com [benchchem.com]
- 7. cambridge.org [cambridge.org]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
Application of ¹⁴C-Mecoprop-P in Plant Uptake and Translocation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-P (MCPP-P), the herbicidally active (R)-enantiomer of mecoprop, is a selective, systemic post-emergence herbicide used to control broadleaf weeds in various agricultural and turf settings. As a synthetic auxin, this compound mimics the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants. Understanding the uptake, translocation, and metabolism of this compound is crucial for optimizing its efficacy, assessing its environmental fate, and ensuring crop safety. The use of radiolabeled molecules, particularly ¹⁴C-Mecoprop-P, provides a highly sensitive and accurate method for tracing the herbicide's movement and transformation within the plant.
This document provides detailed application notes and protocols for conducting plant uptake and translocation studies using ¹⁴C-Mecoprop-P. It is designed to guide researchers through the experimental process, from application to data analysis and visualization.
Data Presentation
The following tables present illustrative quantitative data on the foliar uptake and translocation of ¹⁴C-Mecoprop-P in a susceptible broadleaf weed and a tolerant cereal crop. This data is intended to serve as a template for presenting experimental findings.
Table 1: Foliar Uptake of ¹⁴C-Mecoprop-P Over Time
| Time After Treatment (Hours) | ¹⁴C-Mecoprop-P Recovered from Leaf Wash (% of Applied) | ¹⁴C-Mecoprop-P Absorbed (% of Applied) |
| Susceptible Species (e.g., Galium aparine) | ||
| 6 | 75.2 ± 4.1 | 24.8 ± 4.1 |
| 24 | 48.9 ± 3.5 | 51.1 ± 3.5 |
| 48 | 21.3 ± 2.8 | 78.7 ± 2.8 |
| 72 | 10.1 ± 1.9 | 89.9 ± 1.9 |
| Tolerant Species (e.g., Triticum aestivum) | ||
| 6 | 88.5 ± 5.3 | 11.5 ± 5.3 |
| 24 | 70.2 ± 4.7 | 29.8 ± 4.7 |
| 48 | 55.6 ± 3.9 | 44.4 ± 3.9 |
| 72 | 42.8 ± 3.1 | 57.2 ± 3.1 |
Values are presented as mean ± standard deviation (n=4). Data is illustrative.
Table 2: Translocation of Absorbed ¹⁴C-Mecoprop-P at 72 Hours After Treatment
| Plant Part | Distribution of ¹⁴C (% of Absorbed) |
| Susceptible Species (e.g., Galium aparine) | |
| Treated Leaf | 35.6 ± 3.2 |
| Shoots (above treated leaf) | 28.9 ± 2.5 |
| Shoots (below treated leaf) | 15.3 ± 1.8 |
| Roots | 20.2 ± 2.1 |
| Tolerant Species (e.g., Triticum aestivum) | |
| Treated Leaf | 78.1 ± 5.9 |
| Shoots (above treated leaf) | 9.7 ± 1.1 |
| Shoots (below treated leaf) | 6.5 ± 0.9 |
| Roots | 5.7 ± 0.8 |
Values are presented as mean ± standard deviation (n=4). Data is illustrative.
Experimental Protocols
Protocol 1: Foliar Application and Uptake of ¹⁴C-Mecoprop-P
Objective: To quantify the rate and extent of ¹⁴C-Mecoprop-P absorption through the leaves of target plant species.
Materials:
-
¹⁴C-Mecoprop-P of known specific activity
-
Test plants (e.g., a susceptible weed and a tolerant crop) grown to a specified stage (e.g., 3-4 leaf stage)
-
Microsyringe or automated droplet applicator
-
Scintillation vials
-
Scintillation cocktail
-
Liquid Scintillation Counter (LSC)
-
Mild solvent (e.g., 10% methanol)
Procedure:
-
Plant Preparation: Grow plants in a controlled environment to ensure uniformity.
-
Treatment Solution Preparation: Prepare a treatment solution of ¹⁴C-Mecoprop-P in a suitable solvent (e.g., aqueous solution with a surfactant). The final concentration and specific activity should be sufficient for accurate detection.
-
Application: Apply a precise volume (e.g., 1-10 µL) of the ¹⁴C-Mecoprop-P solution as discrete droplets to a specific location on a mature leaf of each plant.
-
Time-Course Harvest: Harvest plants at predetermined time points after treatment (e.g., 6, 24, 48, and 72 hours).
-
Leaf Washing: At each harvest, carefully wash the treated leaf with a mild solvent to remove any unabsorbed herbicide from the leaf surface. Collect the wash solution in a scintillation vial.
-
Quantification of Unabsorbed ¹⁴C: Add scintillation cocktail to the vials containing the leaf wash and quantify the radioactivity using an LSC.
-
Calculation of Absorption: The amount of absorbed ¹⁴C-Mecoprop-P is calculated by subtracting the amount of radioactivity recovered in the leaf wash from the total radioactivity applied.
Protocol 2: Translocation of ¹⁴C-Mecoprop-P within the Plant
Objective: To determine the distribution and movement of absorbed ¹⁴C-Mecoprop-P throughout the plant.
Materials:
-
Plants treated with ¹⁴C-Mecoprop-P (from Protocol 1)
-
Biological sample oxidizer
-
CO₂ trapping agent (e.g., Carbo-Sorb®)
-
Scintillation cocktail
-
Liquid Scintillation Counter (LSC)
-
Phosphor imaging plates and scanner (for autoradiography)
Procedure:
-
Plant Sectioning: Following the leaf wash (Protocol 1, step 5), dissect the plant into different parts:
-
Treated leaf
-
Shoots and leaves above the treated leaf
-
Stem and leaves below the treated leaf
-
Roots (carefully washed to remove soil/growth medium)
-
-
Sample Preparation for LSC:
-
Dry each plant section to a constant weight.
-
Combust the dried plant tissue in a biological oxidizer. The ¹⁴CO₂ produced is trapped in a scintillation vial containing a CO₂ trapping agent.
-
Add scintillation cocktail to the vial.
-
-
Quantification of Radioactivity: Measure the radioactivity in each plant section using an LSC.
-
Data Analysis: Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.
-
Autoradiography (Qualitative Visualization):
-
Press the whole plant (or longitudinal sections) against a phosphor imaging plate for a set exposure time.
-
Scan the imaging plate to create a visual representation of the ¹⁴C distribution within the plant.
-
Mandatory Visualizations
Caption: Experimental workflow for ¹⁴C-Mecoprop-P uptake and translocation studies.
Caption: Simplified signaling pathway of this compound as a synthetic auxin mimic.
Application Note: Determination of Mecoprop-P and Its Metabolites in Plant Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mecoprop-P (MCPP-P) is the herbicidally active (R)-(+)-enantiomer of mecoprop, a selective, post-emergence phenoxy herbicide used to control broadleaf weeds in cereal crops and turf.[1][2][3] Its mode of action involves mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1][4] Understanding the metabolic fate of this compound in plants is crucial for assessing herbicide selectivity, environmental persistence, and ensuring food safety by monitoring for residue compliance.[5] Plants, particularly tolerant species like grasses, can metabolize this compound into less phytotoxic compounds.[1] This application note provides a detailed protocol for the extraction and quantification of this compound and its potential metabolites in plant tissues using a modified QuEChERS method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of this compound
This compound functions as a synthetic auxin. In susceptible broadleaf plants, it binds to the TIR1/AFB family of auxin co-receptors. This action initiates a signaling cascade that leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The removal of these repressors activates Auxin Response Factors (ARFs), which in turn stimulate the expression of auxin-responsive genes, causing unregulated cell division and growth that is ultimately lethal to the plant.[1]
Caption: this compound signaling pathway in a susceptible plant cell.
Experimental Protocol
This protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is highly effective for extracting acidic herbicides like this compound from various plant matrices.[6][7]
1. Materials and Reagents
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Standards: Certified analytical standards of this compound and any known metabolites (e.g., hydroxymethyl-Mecoprop-P).
-
Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), Sodium chloride (NaCl).
-
dSPE Sorbents: Primary secondary amine (PSA), C18 sorbent.
-
Equipment: Homogenizer, 50 mL and 15 mL polypropylene (B1209903) centrifuge tubes, vortex mixer, centrifuge, syringe filters (0.22 µm PTFE).
2. Sample Preparation and Extraction
-
Homogenization: Weigh 10 g (±0.1 g) of a representative plant sample (e.g., leaves, stems) into a 50 mL centrifuge tube. For dry matrices like grains, add 10 mL of water and vortex for 10 minutes to hydrate.[6][7]
-
Extraction: Add 10 mL of acetonitrile containing 0.1% formic acid to the tube.[6] Cap and vortex vigorously for 10 minutes.
-
Salting-Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[6] Immediately cap and shake vigorously for 1 minute to prevent the formation of aggregates.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer: Carefully transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL dSPE tube containing 150 mg PSA, 900 mg MgSO₄, and 150 mg C18 sorbent.
-
Cleanup: Cap the dSPE tube and vortex for 2 minutes.
-
Centrifugation: Centrifuge at ≥4000 x g for 5 minutes.
-
Final Extract: Transfer an aliquot of the cleaned supernatant, filter through a 0.22 µm syringe filter, and place it into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would be 5-95% B over 8 minutes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative (ESI-).
-
MRM Transitions: Monitor the specific precursor → product ion transitions for each analyte. The collision energy (CE) and other parameters should be optimized by infusing individual standards.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| This compound | 213.0 | 141.0[8] | To be determined |
| Hydroxymethyl-Mecoprop-P | 229.0 | To be determined | To be determined |
Note: The qualifier ion and all transitions for metabolites must be determined empirically during method development.
5. Data Analysis and Quantification
-
Calibration: Prepare matrix-matched calibration standards by spiking blank plant extracts with known concentrations of this compound and its metabolite standards.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration for each analyte. Determine the concentration of the analytes in the samples by interpolating their peak areas from the curve.
Data Presentation
The performance of this method, adapted from multi-residue analyses of acidic herbicides in plant matrices, is summarized below.[7][9]
| Parameter | This compound & Metabolites |
| Limit of Detection (LOD) | 0.0001 - 0.008 mg/kg[7][9] |
| Limit of Quantification (LOQ) | Typically 0.01 mg/kg (default for MRL enforcement) |
| Linearity (r²) | > 0.99 |
| Recovery | 70% - 120%[7][9] |
| Relative Standard Deviation (RSD) | < 20% |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
Caption: Workflow for this compound metabolite analysis in plants.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Ref: BAS 037H) [sitem.herts.ac.uk]
- 3. Mecoprop - Wikipedia [en.wikipedia.org]
- 4. This compound-dimethylammonium [sitem.herts.ac.uk]
- 5. ojcompagnie.com [ojcompagnie.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Sensitive and Selective Quantification of Mecoprop-P Residues by LC-MS/MS
Application Note and Protocol
Introduction
Mecoprop (B166265) (MCPP), a widely used phenoxyalkanoic acid herbicide, is primarily utilized for the control of broadleaf weeds in agricultural and turf applications.[1] The herbicidal activity is mainly attributed to its R-enantiomer, Mecoprop-P (MCPP-p).[2] Due to its potential for persistence in the environment and contamination of soil and water resources, highly sensitive and selective analytical methods are required for monitoring its residues.[1][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of this compound, offering excellent sensitivity and selectivity in complex matrices.[3][4] This application note provides a detailed protocol for the sensitive detection of this compound residues using LC-MS/MS.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification.[5] Below are protocols for soil and water matrices.
1.1. Soil Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method [1]
-
Sample Homogenization: Air-dry the soil sample and pass it through a 2 mm sieve to ensure homogeneity.[1]
-
Hydration: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute. Let it stand for 30 minutes.[1]
-
Extraction: Add 10 mL of acetonitrile (B52724) to the hydrated soil. Shake vigorously for 5 minutes using a mechanical shaker.[1]
-
Salting-out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.[1]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent. Vortex for 30 seconds.
-
Final Centrifugation and Filtration: Centrifuge the dSPE tube at 5000 rpm for 2 minutes.[1] Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.[1]
1.2. Water Samples: Solid-Phase Extraction (SPE) [4]
-
Sample Preparation: Take a 10 mL aliquot of the water sample. Adjust the pH to ≥ 12 with 1M potassium hydroxide (B78521) (KOH) and let it stand for at least one hour to hydrolyze any esters. Acidify the sample to a pH between 2 and 3 with formic acid.[4]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with 5 mL of methanol (B129727) and 5 mL of water with 0.1% formic acid.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elution: Elute the analyte with 5 mL of acetonitrile.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase and filter through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.[1]
2.1. Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)[4] |
| Mobile Phase A | Water with 0.1% formic acid[4] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid[4] |
| Gradient | A typical gradient runs from 10-20% B to 95-100% B over several minutes.[4] |
| Flow Rate | 0.2 - 0.4 mL/min[4] |
| Injection Volume | 10 - 50 µL[4] |
| Column Temperature | 40°C |
2.2. Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| MS System | Triple quadrupole mass spectrometer[4] |
| Ionization Source | Electrospray Ionization (ESI) in negative mode[4] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM)[4] |
| Source Temperature | 120 °C[6] |
| Desolvation Gas Temp | 300 °C[6] |
2.3. MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 213 | 141 | 12[7] |
| 213 | 161 | 18[7] |
Data Presentation
The following tables summarize the performance of the LC-MS/MS method for the quantification of this compound.
Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.02 mg/kg (in kidney tissue)[8] |
| Limit of Quantification (LOQ) | 1 ng/L (in natural waters)[9] |
| Accuracy (Recovery) | 82 - 93% (in kidney tissue)[8] |
| Precision (RSD) | 3.2 - 19% (in kidney tissue)[8] |
Mandatory Visualization
Caption: Experimental workflow for this compound detection.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of this compound residues in various environmental matrices.[1][3] The use of appropriate sample preparation techniques, such as QuEChERS for soil and SPE for water, is crucial for achieving high recovery and minimizing matrix effects.[1][5] This method is well-suited for routine monitoring of this compound to ensure environmental safety and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Applikations- und Protokollnotizen zur Derivatisierung von Mecoprop-p für die GC-Analyse
Datum: 18. Dezember 2025
Verfasser: Technisches Support-Team von Gemini
Einleitung
Mecoprop-p (MCPP-p), das (R)-Enantiomer der Mecoprop-Säure, ist ein weit verbreitetes Herbizid zur Bekämpfung von breitblättrigen Unkräutern in der Landwirtschaft und im Gartenbau. Aufgrund seines potenziellen Risikos für die Umwelt und die menschliche Gesundheit ist eine empfindliche und zuverlässige analytische Methode zur Bestimmung von this compound-Rückständen in verschiedenen Matrices wie Wasser, Boden und Lebensmitteln unerlässlich.
Die Gaschromatographie (GC), insbesondere in Kopplung mit der Massenspektrometrie (MS), ist eine leistungsstarke Technik für die Analyse von Pestiziden. This compound ist jedoch eine polare und saure Verbindung mit geringer Flüchtigkeit, was eine direkte Analyse mittels GC erschwert. Daher ist ein Derivatisierungsschritt erforderlich, um this compound in eine flüchtigere und thermisch stabilere Form umzuwandeln, die für die GC-Analyse geeignet ist. Diese Applikationsschrift beschreibt detaillierte Protokolle für die Derivatisierung von this compound, vornehmlich durch Methylierung, für die quantitative Analyse mittels GC.
Experimenteller Arbeitsablauf
Der allgemeine Arbeitsablauf für die Analyse von this compound-Rückständen mittels GC-MS nach der Derivatisierung ist im folgenden Diagramm dargestellt. Dieser umfasst die Probenvorbereitung, die Derivatisierungsreaktion, die instrumentelle Analyse und die anschließende Datenverarbeitung.
Abbildung 1: Allgemeiner Arbeitsablauf für die this compound-Analyse mittels GC-MS.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die Leistungsdaten verschiedener Derivatisierungsmethoden zur Bestimmung von sauren Herbiziden, einschließlich this compound, zusammen. Die Daten wurden aus verschiedenen Studien zusammengetragen und dienen dem Vergleich der Methoden.
| Derivatisierungsmethode | Matrix | Bestimmungsgrenze (LOQ) | Nachweisgrenze (LOD) | Wiederfindungsrate (%) | Referenz |
| In-situ-Methylierung mit Dimethylsulfat | Trinkwasser, Grundwasser, Oberflächenwasser | < 0.1 µg/L | 1.2 - 18 ng/L | 70 - 120 | [1] |
| On-fiber-Derivatisierung mit PFBHA | Bier | 0.010 - 1.55 µg/L | 0.003 - 0.510 µg/L | 80 - 118 | [2] |
| Methylierung mit Trimethylaniliniumhydroxid (TMAH) | Wasser | - | - | Quantitativ | [3] |
| Silylierung mit BSTFA | Wein | - | - | - | [2] |
Hinweis: Die Daten sind repräsentativ und können je nach spezifischer experimenteller Anordnung, Instrumentierung und Matrix variieren.
Experimentelle Protokolle
Protokoll 1: Methylierung von this compound mit Trimethylaniliniumhydroxid (TMAH)
Diese Methode ist für ihre schnelle Reaktionszeit und die Möglichkeit zur Automatisierung bekannt, da die Derivatisierung direkt im Injektor des Gaschromatographen (On-Column-Derivatisierung) oder im Autosampler-Vial erfolgen kann.[4]
Materialien:
-
This compound-Standard
-
Trimethylaniliniumhydroxid (TMAH)-Lösung (z.B. 0,2 M in Methanol)
-
Lösungsmittel (z.B. Methanol, Ethylacetat)
-
GC-Vials mit Septumkappen
Prozedur:
-
Probenvorbereitung: Der extrahierte und aufgereinigte Probenextrakt wird in einem geeigneten Lösungsmittel (z.B. Methanol) gelöst.
-
Derivatisierung: Zu 100 µL der Probenlösung in einem GC-Vial werden 50 µL der TMAH-Lösung gegeben.
-
Reaktion: Das Vial wird verschlossen und kurz geschüttelt. Die Reaktion erfolgt in der Regel sehr schnell. Für die On-Column-Derivatisierung wird das Gemisch direkt in den heißen GC-Injektor injiziert.
-
Optimierung: Die optimalen Bedingungen für die Derivatisierung, wie die Injektortemperatur (typischerweise 250-300 °C) und die Reaktionszeit im Vial, sollten für das spezifische System optimiert werden.[3]
-
GC-MS-Analyse: Das derivatisierte Produkt (this compound-methylester) wird mittels GC-MS analysiert.
Abbildung 2: Workflow der TMAH-Derivatisierung.
Protokoll 2: Alternative Derivatisierungsmethoden
Neben der Methylierung mit TMAH können auch andere Verfahren zur Derivatisierung von this compound eingesetzt werden.
A. Silylierung mit BSTFA: Die Silylierung ist eine gängige Methode zur Derivatisierung von polaren Verbindungen.[5]
-
Der getrocknete Probenextrakt wird in einem GC-Vial in 50 µL eines aprotischen Lösungsmittels (z.B. Pyridin, Acetonitril) aufgenommen.
-
Es werden 50 µL N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) hinzugefügt, gegebenenfalls mit einem Katalysator wie 1% Trimethylchlorsilan (TMCS).
-
Das Vial wird fest verschlossen und für 30-60 Minuten bei 60-70 °C erhitzt.
-
Nach dem Abkühlen wird die Probe direkt in den GC-MS injiziert.
B. Acylierung: Die Acylierung führt ebenfalls zu flüchtigeren und stabileren Derivaten.
-
Der getrocknete Probenextrakt wird in 100 µL eines geeigneten Lösungsmittels (z.B. Acetonitril) gelöst.
-
Es werden 50 µL eines Acylierungsreagenzes (z.B. Pentafluorbenzylbromid, PFBBr) und 10 µL eines Katalysators (z.B. Triethylamin) zugegeben.
-
Die Mischung wird für 60 Minuten bei 60 °C erhitzt.
-
Nach dem Abkühlen wird das Lösungsmittel unter einem leichten Stickstoffstrom entfernt und der Rückstand in einem für die GC-Analyse geeigneten Lösungsmittel (z.B. Hexan) aufgenommen.
Empfohlene GC-MS-Bedingungen
Die folgenden Parameter dienen als Ausgangspunkt und sollten für das jeweilige Instrument und die spezifische Anwendung optimiert werden.
-
GC-Säule: Eine schwach- bis mittelpolare Kapillarsäule, die für die Pestizidanalyse geeignet ist (z.B. 5% Phenyl-Methylpolysiloxan), 30 m x 0,25 mm ID, 0,25 µm Filmdicke.
-
Trägergas: Helium mit einer konstanten Flussrate von 1,0 - 1,5 mL/min.
-
Injektor: Splitless-Injektion bei einer Temperatur von 250 °C.
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 60 °C, 1 Minute halten.
-
Rampe 1: Mit 20 °C/min auf 180 °C.
-
Rampe 2: Mit 10 °C/min auf 280 °C, 5 Minuten halten.
-
-
MS-Bedingungen:
-
Ionisierungsmodus: Elektronenstoßionisation (EI) bei 70 eV.
-
Detektionsmodus: Scan (Massenbereich 50-400 amu) oder Selected Ion Monitoring (SIM) für höhere Empfindlichkeit und Selektivität.
-
Charakteristische Ionen für this compound-methylester: Die spezifischen m/z-Werte sollten anhand eines Standards ermittelt werden.
-
Schlussfolgerung
Die Derivatisierung von this compound ist ein entscheidender Schritt für eine erfolgreiche quantitative Analyse mittels Gaschromatographie. Die Methylierung mit TMAH stellt eine schnelle, effiziente und automatisierbare Methode dar. Alternative Verfahren wie die Silylierung oder Acylierung bieten zusätzliche Optionen, die je nach Laborausstattung und Matrixanforderungen vorteilhaft sein können. Die hier vorgestellten Protokolle und Daten bieten eine solide Grundlage für die Entwicklung und Validierung robuster Analysemethoden für this compound in verschiedenen Forschungs- und Anwendungsbereichen.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
Application Notes and Protocols for Mecoprop-P in Turfgrass and Cereal Crop Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Mecoprop-P, a selective, systemic post-emergence herbicide. It is widely utilized for the control of broadleaf weeds in turfgrass and cereal crops.[1][2] As a member of the phenoxyalkanoic acid class of herbicides, its mode of action is as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA).[3] This document outlines its mechanism of action, provides detailed experimental protocols for efficacy and phytotoxicity testing, and summarizes application rate data.
Mechanism of Action: Synthetic Auxin Mimicry
This compound, the (R)-(+)-enantiomer of mecoprop, is the herbicidally active form.[4] It functions by mimicking the plant hormone auxin.[3][4][5] In susceptible broadleaf plants, this compound binds to auxin co-receptors, leading to the degradation of transcriptional repressors.[3] This, in turn, activates auxin-responsive genes, causing uncontrolled growth and ultimately leading to the death of the plant.[3] Grasses are tolerant to this compound due to specialized cells around their vascular tissue that prevent the tubes from closing as the stems twist.
Application Data
Turfgrass Applications
This compound is effective for controlling broadleaf weeds in various turfgrass species, including Red fescue, Blue grasses, Bent grasses, and Rye grasses.[6]
| Target | Application Rate (L/ha) | Application Rate (mL/100 m²) | Notes |
| Seedling Grasses | 5.5 | 60 | Apply when grass is at least 2.5 cm high.[6] |
| Established Turf | 8.5 | 90 | Apply when weeds are actively growing.[6] |
Tank Mixes for Fairways and Lawns:
-
For mixed weed populations in seedling grasses: 1-2.5 L/ha MCPA Amine 500 + 5.5 L/ha this compound.[6][7]
-
For mixed weed populations in established turf: 1-2.5 L/ha MCPA Amine 500 + up to 8.5 L/ha this compound.[6][7]
Cereal Crop Applications (Wheat, Barley, and Oats)
This compound should be applied when the crop is in the 3-leaf expanded stage up to the early flag leaf (shot blade) stage.[8] It is crucial to avoid spraying on grain underseeded with legumes.[6][8]
| Weed Stage | Application Rate (L/ha) | Water Volume (L/ha) | Notes |
| Seedling Weeds | 5.5 | 200-300 | Apply when weeds are in the 2-4 leaf stage for best results.[6] |
| Mature Weeds | 7 | 200-300 | [6] |
Weeds Controlled
| Susceptibility | Weeds | Application Rate (L/ha) |
| Susceptible | Common chickweed (Stellaria media), Mouse-ear chickweed (Cerastium vulgatum), Plantain (Plantago sp.), Clover (Trifolium spp.) | 5.5 (seedlings), 8.5 (established)[6][7] |
| Moderately Susceptible | Buttercup (Ranunculus spp), Creeping Charlie (Glechoma hederacea), Black Medick (Medicago lupulina) | 8.5[6][7] |
| Controlled in Cereals | Black medick, Canada thistle (top growth), Chickweed, Cleavers, Clovers (volunteer), Corn spurry, Lamb's quarters, Plantain, Stitchwort, Wild mustard | 5.5 (seedlings), 7 (mature)[8] |
Experimental Protocols
Efficacy and Phytotoxicity Trials
This protocol is designed to evaluate the efficacy of this compound formulations on target weeds and assess any potential phytotoxicity to the turfgrass or cereal crop.
1. Site Selection and Plot Design:
-
Select a site with a uniform population of the target weed species.
-
Use a randomized complete block design with a minimum of three replications.[9]
-
Individual plot sizes should be sufficient for representative data collection (e.g., 1.5 m x 2 m).[9]
2. Treatments:
-
Test Product(s): Include a range of application rates for the this compound formulation being tested. It is advisable to test at half, the proposed label rate, and double the intended rate to assess both efficacy and potential phytotoxicity.[10]
-
Untreated Control: An untreated control plot must be included in every trial to serve as a baseline for comparison.[10]
-
Reference Product(s): Include a commercially available standard herbicide with a similar mode of action or target weed spectrum to allow for a comparative assessment.[10]
3. Application:
-
Timing: Apply this compound when weeds are actively growing, typically in the 2-4 leaf stage for optimal results.[8][10] Avoid application during periods of environmental stress such as drought or extreme heat.[8][10]
-
Equipment: Use a calibrated sprayer to ensure accurate application rates. A CO2-pressurized backpack sprayer with a hand wand is suitable for small plot research.[11]
-
Spray Volume: For turfgrass, use a spray volume of 300 to 400 liters per hectare.[6][10] For cereals, a volume of 200-300 L/ha is recommended.[6]
-
Application Conditions: Do not apply during periods of dead calm or when winds are gusty.[6][7] Avoid application if heavy rainfall is expected within 48 hours.[12]
4. Data Collection:
-
Efficacy Assessment: Visually assess the percentage of weed control for each target species at predetermined intervals after application (e.g., 7, 14, 21, and 28 days after treatment). A common rating scale is 0% (no control) to 100% (complete control).[10][13]
-
Phytotoxicity Assessment: Evaluate any potential injury to the desirable crop or turfgrass using a scale of 0% (no injury) to 100% (complete plant death).[10]
-
Quantitative Measurements: In addition to visual ratings, collect quantitative data such as weed counts (density) and weed biomass (fresh or dry weight) from a defined area within each plot.[10][13]
5. Data Analysis:
-
Subject the collected data to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of treatment effects.[10]
-
Use a mean separation test, such as Fisher's LSD test (P ≤ 0.05), to compare treatment means.[10]
-
Summarize quantitative data in clearly structured tables to facilitate comparison between treatments.[10]
Sample Data Presentation
Table 1: Efficacy of this compound on Various Weed Species (28 Days After Treatment)
| Treatment | Application Rate (L/ha) | Common Chickweed Control (%) | Clover Control (%) |
| Untreated Control | 0 | 0c | 0c |
| This compound | 5.5 | 92a | 85a |
| This compound | 7.0 | 98a | 91a |
| Reference Herbicide | X | 88b | 82b |
| Means within a column followed by the same letter are not significantly different (P ≤ 0.05) according to Fisher's LSD test.[10] |
Table 2: Turfgrass Phytotoxicity of this compound Formulations (14 Days After Treatment)
| Treatment | Application Rate (L/ha) | Turfgrass Injury (%) |
| Untreated Control | 0 | 0a |
| This compound | 5.5 | 5a |
| This compound | 7.0 | 8a |
| This compound | 11.0 | 15b |
| Means within a column followed by the same letter are not significantly different (P ≤ 0.05) according to Fisher's LSD test.[10] |
References
- 1. tlhort.com [tlhort.com]
- 2. assets.nationbuilder.com [assets.nationbuilder.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound (Ref: BAS 037H) [sitem.herts.ac.uk]
- 5. This compound-dimethylammonium [sitem.herts.ac.uk]
- 6. ojcompagnie.com [ojcompagnie.com]
- 7. lovelandproducts.ca [lovelandproducts.ca]
- 8. ojcompagnie.com [ojcompagnie.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. voluntaryinitiative.org.uk [voluntaryinitiative.org.uk]
- 13. Efficacy and cost of four plant‐derived, natural herbicides for certified organic agriculture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mecoprop-P Herbicidal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-P (MCPP-P), the herbicidally active (R)-(+)-enantiomer of mecoprop, is a selective, post-emergence herbicide widely employed for the control of broadleaf weeds in turfgrass and cereal crops.[1][2] As a member of the phenoxyalkanoic acid class of herbicides, this compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized growth in susceptible dicotyledonous plants, ultimately resulting in their death.[3] Understanding the herbicidal activity of this compound is crucial for optimizing its use, developing new herbicide formulations, and managing weed resistance.
These application notes provide detailed experimental protocols for assessing the herbicidal activity of this compound, focusing on its mode of action and efficacy. The protocols are intended for use by researchers, scientists, and professionals involved in herbicide research and development.
Mechanism of Action: Synthetic Auxin Mimicry
This compound exerts its herbicidal effects by disrupting the normal hormonal balance in susceptible plants. It acts as a synthetic mimic of auxin, a critical plant hormone that regulates cell division, elongation, and differentiation.[3][4]
The key steps in the mechanism of action are:
-
Binding to Auxin Co-receptors: this compound binds to the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[3]
-
Degradation of Transcriptional Repressors: This binding event promotes the interaction between the TIR1/AFB co-receptors and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[3]
-
Activation of Auxin-Responsive Genes: The degradation of Aux/IAA repressors derepresses Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes.[3]
-
Uncontrolled Growth: The sustained and unregulated activation of these genes leads to a cascade of physiological disruptions, including epinasty (downward bending of leaves), stem twisting, and ultimately, uncontrolled cell division and elongation, leading to plant death.[3]
Data Presentation: Quantitative Herbicidal Efficacy of this compound
The efficacy of this compound varies depending on the target weed species, its growth stage, and environmental conditions. The following tables summarize the susceptibility of various broadleaf weeds to this compound, presenting available quantitative data such as the Effective Dose, 50% (ED50) and Growth Reduction, 50% (GR50).
| Weed Species | Common Name | ED50 (g a.i./ha) | GR50 (g a.i./ha) | Susceptibility Level |
| Stellaria media | Common Chickweed | - | - | Susceptible[4] |
| Galium aparine | Cleavers | - | - | Susceptible[5] |
| Taraxacum officinale | Dandelion | - | - | Susceptible |
| Trifolium repens | White Clover | - | - | Susceptible[4] |
| Plantago spp. | Plantains | - | - | Susceptible[4][5] |
| Ranunculus spp. | Buttercup | - | - | Moderately Susceptible[4] |
| Cerastium vulgatum | Mouse-ear Chickweed | - | - | Susceptible[4] |
Note: Specific ED50 and GR50 values for this compound are not consistently available across a wide range of species in publicly accessible literature. The susceptibility levels are based on product labels and scientific publications.
Experimental Protocols
Whole-Plant Dose-Response Bioassay
This protocol is designed to determine the dose-response relationship of a target weed species to this compound and to calculate key efficacy metrics such as ED50 or GR50.
Materials and Equipment:
-
Seeds of the target weed species (e.g., Stellaria media, Galium aparine)
-
Pots (e.g., 10 cm diameter) filled with a standardized potting mix
-
Controlled environment growth chamber or greenhouse
-
Analytical grade this compound
-
Appropriate solvent for dissolving this compound (e.g., acetone (B3395972) with a surfactant)
-
Precision laboratory sprayer or track sprayer
-
Drying oven
-
Analytical balance
Procedure:
-
Plant Preparation:
-
Sow seeds of the target weed species in pots and allow them to germinate and grow in a controlled environment (e.g., 22/18°C day/night temperature, 16-hour photoperiod).
-
Once the seedlings have reached the 2-4 true leaf stage, thin them to a uniform number per pot (e.g., 3-5 plants).
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions of the stock solution to create a range of at least 6-8 concentrations. The concentration range should be selected to span from no observable effect to complete plant death. Include an untreated control (solvent only).
-
-
Herbicide Application:
-
Randomly assign the different herbicide concentrations to the pots, ensuring at least four replicates per treatment.
-
Apply the herbicide solutions to the plants using a precision laboratory sprayer to ensure uniform coverage.
-
-
Post-Treatment Growth and Data Collection:
-
Return the treated plants to the controlled environment and water as needed.
-
After a predetermined period (typically 14-21 days), visually assess the herbicidal injury on a scale of 0% (no effect) to 100% (complete plant death).
-
Harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.
-
-
Data Analysis:
-
Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control.
-
Fit the dose-response data to a non-linear regression model, such as a four-parameter log-logistic model, using appropriate statistical software.
-
From the fitted curve, determine the ED50 or GR50 value, which is the herbicide dose that causes a 50% reduction in plant dry weight.
-
Absorption, Translocation, and Metabolism Study (using Radiolabeled this compound)
This protocol provides a method to trace the uptake, movement, and breakdown of this compound within a target plant using a radiolabeled form of the herbicide (e.g., ¹⁴C-Mecoprop-P).
Materials and Equipment:
-
¹⁴C-labeled this compound
-
Target plants grown to the 3-4 leaf stage
-
Microsyringe
-
Leaf washing solution (e.g., 10% methanol)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Biological oxidizer
-
Phosphor imager and imaging plates
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile/water)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system with a radiodetector or a liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Plant Treatment:
-
Apply a small, known amount of ¹⁴C-Mecoprop-P solution to the surface of a mature leaf of the target plant using a microsyringe.
-
-
Time-Course Harvest:
-
Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).
-
-
Absorption Analysis:
-
At each harvest, wash the treated leaf with a leaf washing solution to remove any unabsorbed herbicide.
-
Analyze the radioactivity in the wash solution using a liquid scintillation counter to determine the amount of unabsorbed this compound.
-
The amount of absorbed herbicide is calculated by subtracting the unabsorbed amount from the total amount applied.
-
-
Translocation Analysis:
-
Section the harvested plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Combust the plant parts in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by liquid scintillation counting.
-
Alternatively, press the plant parts and expose them to a phosphor imaging plate to visualize the distribution of radioactivity.
-
-
Metabolism Analysis:
-
Homogenize plant tissues in an appropriate extraction solvent.
-
Centrifuge the homogenate and clean up the supernatant using an SPE cartridge.
-
Analyze the extract using HPLC with a radiodetector or LC-MS to separate and identify the parent this compound and its metabolites.
-
Quantify the amount of the parent compound and each metabolite at different time points to determine the rate and pathway of metabolism.
-
Mandatory Visualizations
Caption: this compound signaling pathway in a susceptible plant cell.
Caption: Experimental workflow for a whole-plant dose-response bioassay.
References
Application Note: Supramolecular Solvent-Based Microextraction for the Ultrasensitive Determination of Mecoprop-P
AN-0012
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Mecoprop (B166265) (MCPP) is a widely utilized chiral herbicide, with its herbicidal activity primarily attributed to the (R)-(+)-enantiomer, Mecoprop-P.[1] Due to its extensive use, monitoring its presence in environmental matrices is crucial for assessing environmental fate and potential exposure.[2] Traditional sample preparation methods for herbicide analysis can be time-consuming, labor-intensive, and often require significant amounts of organic solvents.[3][4] Supramolecular solvent-based microextraction (SUSME) has emerged as a green, simple, and efficient alternative for the extraction and preconcentration of analytes from complex samples.[5][6]
This application note details a robust and sensitive method for the determination of this compound enantiomers in water and soil samples using supramolecular solvent-based microextraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The supramolecular solvent (SUPRAS) is formed from the self-assembly of dodecanoic acid in an aqueous medium, providing a highly efficient extraction phase for the target analytes.[7][8][9]
Principle of the Method
The SUSME method relies on the formation of a supramolecular solvent composed of reverse aggregates of dodecanoic acid (DoA).[8][9] This nanostructured liquid is spontaneously formed from a ternary mixture of DoA, a disperser solvent (like tetrahydrofuran (B95107) - THF), and water under specific pH conditions.[8][10] The SUPRAS phase can efficiently extract this compound from the sample matrix. After extraction, the analyte-rich SUPRAS phase is separated, and the this compound is back-extracted into a suitable buffer for direct injection into the LC-MS/MS system. This approach offers high preconcentration factors and sample clean-up in a single step.
Experimental Protocols
Preparation of the Supramolecular Solvent (SUPRAS)
The supramolecular solvent is prepared in situ during the microextraction procedure. The key components are dodecanoic acid (DoA) and a disperser solvent, which facilitates the formation of the SUPRAS phase.
Supramolecular Solvent-Based Microextraction from Water Samples
This protocol is adapted for the analysis of this compound in natural water samples such as river and underground water.[8][9]
Materials:
-
Water sample (e.g., 10 mL)
-
Dodecanoic acid (DoA)
-
Hydrochloric acid (HCl) for pH adjustment
-
Acetate (B1210297) buffer (pH 5.0) for back-extraction
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Place 10 mL of the water sample into a 15 mL glass centrifuge tube.
-
Adjust the pH of the sample to 1.5 using hydrochloric acid.
-
Add the components for the formation of the supramolecular solvent (specific amounts of dodecanoic acid and a disperser solvent as optimized in the cited literature).
-
Vortex the mixture for a set time (e.g., 1-2 minutes) to facilitate the formation of the SUPRAS and the extraction of this compound.
-
Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to separate the SUPRAS phase (a small volume of the colloid-rich phase) from the aqueous phase.
-
Carefully remove the aqueous phase.
-
Add a small volume of acetate buffer (pH 5.0) to the remaining SUPRAS phase for the back-extraction of this compound.
-
Vortex again for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Collect the aqueous phase (acetate buffer containing the analyte) and inject it into the LC-MS/MS system for analysis.[8][9]
Supramolecular Solvent-Based Microextraction from Soil Samples
This protocol is designed for the analysis of this compound enantiomers in soil.[7]
Materials:
-
Soil sample (e.g., 1 g)
-
Supramolecular solvent (prepared with dodecanoic acid)
-
Acetate buffer (pH 5.0)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen stream evaporator
-
LC-MS/MS system
Procedure:
-
Weigh 1 g of the soil sample into a centrifuge tube.
-
Add a specific volume of the supramolecular solvent (e.g., 1 mL of dodecanoic acid-based SUPRAS).
-
Vortex the mixture vigorously for a set time (e.g., 5 minutes) to ensure efficient extraction.
-
Centrifuge the sample (e.g., at 4000 rpm for 10 minutes) to separate the solid soil particles from the SUPRAS extract.
-
Carefully transfer the SUPRAS extract to a clean tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of acetate buffer.
-
Inject the reconstituted solution into the LC-MS/MS system for enantioselective determination.[7]
Data Presentation
The following tables summarize the quantitative performance data for the SUSME-LC-MS/MS method for the analysis of this compound.
Table 1: Method Performance for this compound in Water Samples [8][9]
| Parameter | R-Mecoprop | S-Mecoprop |
| Quantitation Limit (ng/L) | 1 | 1 |
| Recovery (%) | ~75 | ~75 |
| Preconcentration Factor | ~94 | ~94 |
| Precision (RSD, %) at 5 ng/L | 2.4 | 2.7 |
| Precision (RSD, %) at 100 ng/L | 1.6 | 1.8 |
Table 2: Method Performance for this compound in Soil Samples [7]
| Parameter | R-Mecoprop | S-Mecoprop |
| Detection Limit (ng/g) | 0.03 | 0.03 |
| Quantitation Limit (ng/g) | 0.1 | 0.1 |
| Recovery (%) at 5-180 ng/g | 93 - 104 | 93 - 104 |
| Precision (RSD, %) at 5 ng/g | 4.1 - 6.1 | 4.1 - 6.1 |
| Precision (RSD, %) at 100 ng/g | 2.9 - 4.1 | 2.9 - 4.1 |
Visualizations
Caption: Experimental workflow for SUSME of this compound from water samples.
Caption: Experimental workflow for SUSME of this compound from soil samples.
Caption: Logical relationship of SUPRAS formation for this compound microextraction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. env.go.jp [env.go.jp]
- 4. recetox.muni.cz [recetox.muni.cz]
- 5. Supramolecular solvents: a review of a modern innovation in liquid-phase microextraction technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols for Field Trial Design Evaluating Mecoprop-P Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-P, the herbicidally active R-(+)-enantiomer of mecoprop, is a selective, systemic, post-emergence herbicide used to control broadleaf weeds.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and ultimately, the death of susceptible plants.[2] These application notes provide a comprehensive guide to designing and conducting robust field trials to evaluate the efficacy of this compound formulations. The protocols outlined below are intended to ensure the generation of high-quality, reproducible data.
Mechanism of Action: Synthetic Auxin Mimicry
This compound exerts its herbicidal effects by acting as a synthetic mimic of the plant hormone auxin.[2] In susceptible broadleaf plants, it binds to the TIR1/AFB family of auxin co-receptors.[2] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[2] Consequently, auxin response factors (ARFs) are de-repressed, activating the expression of auxin-responsive genes.[2] The sustained and unregulated activation of these genes results in phytotoxic effects, including epinasty, chlorosis, necrosis, and stunting.[2][3]
Caption: this compound's mechanism of action as a synthetic auxin.
Experimental Protocols
1. Site Selection and Plot Establishment
-
Objective: To establish a suitable field site with uniform weed pressure for accurate efficacy evaluation.
-
Procedure:
-
Select a trial site with a uniform and sufficient population of the target weed species. The site should be representative of the intended use area in terms of soil type and environmental conditions.[4]
-
Mark the corners of each individual plot. A typical plot size for small-plot herbicide trials is between 25 to 100 square feet.[4]
-
Arrange the plots in a Randomized Complete Block Design (RCBD) to minimize the effects of environmental variability.[4] Each block should contain one replicate of every treatment.
-
Conduct a pre-treatment assessment to quantify the initial weed population density and distribution within the trial area.[4]
-
2. Treatment Application
-
Objective: To apply this compound treatments accurately and uniformly to the designated plots.
-
Materials:
-
Calibrated sprayer (e.g., CO2-pressurized backpack sprayer)[4]
-
This compound formulation
-
Water
-
-
Procedure:
-
Timing: Apply this compound when weeds are actively growing, typically in the 2-4 leaf stage for optimal results.[5] Avoid application during periods of environmental stress such as drought or extreme heat.[5]
-
Mixing: Half-fill the sprayer tank with clean water, add the required amount of the this compound formulation, and agitate thoroughly. Add the remaining water and continue to mix before spraying.[6]
-
Application: Apply the treatments evenly to the designated plots, ensuring uniform coverage. Use a spray volume of 300 to 400 liters per hectare.[6] Take care to avoid spray drift to adjacent plots.
-
3. Data Collection and Assessment
-
Objective: To collect quantitative and qualitative data on weed control efficacy and crop phytotoxicity.
-
Procedure:
-
Efficacy Assessment:
-
Visually assess the percentage of weed control for each target species at predetermined intervals (e.g., 7, 14, 21, and 28 days after treatment). Use a rating scale of 0% (no control) to 100% (complete control).[4]
-
For quantitative data, perform weed counts (density) and collect weed biomass (fresh or dry weight) from a defined area within each plot.[4]
-
-
Phytotoxicity Assessment:
-
Environmental Conditions: Record key environmental data at the time of application, including air temperature, soil temperature, relative humidity, and wind speed.
-
Experimental Workflow
Caption: A generalized workflow for a this compound efficacy field trial.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.
Table 1: Efficacy of this compound on Various Broadleaf Weeds (28 Days After Treatment)
| Treatment | Application Rate (L/ha) | Common Chickweed Control (%) | Clover Control (%) | Plantain Control (%) |
| Untreated Control | 0 | 0a | 0a | 0a |
| This compound Formulation A | 5.5 | 85b | 90b | 88b |
| This compound Formulation A | 7.0 | 95c | 98c | 96c |
| This compound Formulation A | 8.5 | 99d | 99d | 99d |
| Reference Product | Label Rate | 92c | 95c | 94c |
| Means within a column followed by the same letter are not significantly different (P ≤ 0.05). |
Table 2: Turfgrass Phytotoxicity of this compound Formulations (14 Days After Treatment)
| Treatment | Application Rate (L/ha) | Turfgrass Injury (%) |
| Untreated Control | 0 | 0a |
| This compound Formulation A | 5.5 | 5a |
| This compound Formulation A | 7.0 | 8a |
| This compound Formulation A | 8.5 | 12b |
| Reference Product | Label Rate | 6a |
| Means within a column followed by the same letter are not significantly different (P ≤ 0.05). |
Table 3: Weed Biomass Reduction with this compound Treatment (28 Days After Treatment)
| Treatment | Application Rate (L/ha) | Dry Weed Biomass (g/m²) |
| Untreated Control | 0 | 150a |
| This compound Formulation A | 5.5 | 22.5b |
| This compound Formulation A | 7.0 | 7.5c |
| This compound Formulation A | 8.5 | 1.5d |
| Reference Product | Label Rate | 12.0c |
| Means within a column followed by the same letter are not significantly different (P ≤ 0.05). |
Logical Relationships in Trial Design
The design of a this compound efficacy trial involves several interconnected factors that influence the outcome and validity of the results.
Caption: Interconnected factors in designing a this compound efficacy trial.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Mecoprop-P from Clay Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the low recovery of Mecoprop-p from clay soil matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low recovery of this compound from clay soils?
Low recovery of this compound from clay soils is often attributed to the strong interactions between the herbicide and soil components. This compound, being an acidic herbicide, can bind strongly to clay minerals and organic matter, particularly at lower pH values.[1][2] This strong sorption makes its extraction challenging.
Q2: How does soil pH impact the extraction efficiency of this compound?
Soil pH plays a crucial role in the sorption of this compound to clay particles.[1] As an acidic herbicide, this compound is more strongly adsorbed to soil colloids at lower pH levels. To improve extraction efficiency, it is recommended to increase the pH of the extraction solvent to a neutral or slightly alkaline range (pH 7-8), which helps to decrease this compound's affinity for the clay surfaces.[1]
Q3: What is the influence of organic matter on this compound extraction from clay soils?
Organic matter is a primary sorbent for many herbicides, including this compound.[3] A higher organic matter content in clay soil generally leads to stronger binding of this compound, making the extraction process more difficult.[3] In such cases, more rigorous extraction conditions or more effective solvent systems may be necessary to achieve high recovery rates.
Q4: Which extraction methods are recommended for this compound in clay soil?
Several extraction methods can be effective for this compound in clay soil, with the choice often depending on the available equipment and desired sample throughput.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and efficient method for multi-residue pesticide analysis in soil, offering a good balance of recovery, speed, and cost.[1]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to enhance the extraction process and can lead to higher recoveries and shorter extraction times compared to traditional methods.[1]
-
Microwave-Assisted Extraction (MAE): MAE is another advanced technique that can provide the necessary energy to overcome the strong interactions between this compound and the clay matrix.[1]
-
Supramolecular Solvent-Based Microextraction (SUSME): This is a promising green alternative that has demonstrated excellent recovery rates (93-104%) for this compound in soil.[1]
Q5: What solvents are suggested for extracting this compound from clay soil?
The selection of an appropriate solvent is critical for efficient extraction. Acetonitrile (B52724) is a common choice in the QuEChERS method for pesticide extraction from soil.[1] A mixture of water and methanol (B129727) has also been shown to be effective for herbicide extraction from soil using UAE.[1]
Q6: How can I prevent the degradation of this compound during the extraction process?
This compound can be susceptible to degradation, especially under harsh pH or high-temperature conditions.[1] To minimize degradation, it is important to control the temperature by avoiding excessive heat during extraction and solvent evaporation steps.[1] Using buffered solutions to maintain a stable pH throughout the extraction process can also help prevent acid or base-catalyzed degradation.[1]
Q7: How should I address matrix effects during the analysis of this compound?
Co-extracted matrix components from clay soil can interfere with the analytical detection of this compound, leading to inaccurate results.[1] To mitigate matrix effects, consider incorporating a cleanup step, such as dispersive solid-phase extraction (d-SPE) with sorbents like C18.[1] Additionally, the use of matrix-matched standards for calibration can help to compensate for any remaining matrix effects.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Recovery | Strong Sorption to Clay Particles: this compound, as an acidic herbicide, binds strongly to clay minerals and organic matter, especially at lower pH.[1][2] | Adjust Extraction Solvent pH: Increase the pH of the extraction solvent to a neutral or slightly alkaline range (pH 7-8) to reduce this compound's affinity for clay surfaces.[1] |
| Inefficient Extraction Method: The chosen method may not be robust enough to overcome the strong analyte-matrix interactions. | Employ Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to provide more energy for extraction.[1] | |
| Suboptimal Solvent System: The extraction solvent may not be effective for desorbing this compound from the clay matrix. | Utilize a More Effective Solvent System: A supramolecular solvent (SUPRAS) composed of dodecanoic acid aggregates has shown high recovery rates for this compound in soil.[1] | |
| Inconsistent Results | Inhomogeneous Soil Sample: Clay soils can be heterogeneous, leading to variability in this compound concentration between subsamples. | Thorough Homogenization: Ensure the soil sample is air-dried, sieved, and thoroughly homogenized before taking subsamples for extraction. |
| Variations in Extraction Protocol: Minor deviations in the experimental procedure can lead to significant differences in recovery. | Standardize the Protocol: Maintain precise control and documentation of all experimental parameters, such as solvent volumes, extraction times, and shaking speeds, for each sample. | |
| Analyte Degradation | Harsh Extraction Conditions: High temperatures or extreme pH levels during extraction can cause this compound to degrade.[1] | Control Temperature and pH: Avoid excessive heat during extraction and solvent evaporation. Use buffered solutions to maintain a stable pH throughout the process.[1] |
| Matrix Effects in Analysis | Interference from Co-extracted Components: Other compounds extracted from the clay soil can interfere with the analytical detection of this compound.[1] | Incorporate a Cleanup Step: Use dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., C18) to remove interfering compounds.[1] Use Matrix-Matched Standards: Prepare calibration standards in a blank clay soil extract to compensate for matrix effects.[1] |
Experimental Protocols
Protocol 1: QuEChERS Extraction of this compound from Clay Soil
This protocol is a general guideline and may require optimization for specific soil types and laboratory conditions.
1. Sample Preparation:
- Air-dry the clay soil sample at room temperature.
- Sieve the soil through a 2 mm mesh to remove larger debris.
- Homogenize the sieved soil thoroughly.
- Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
- If the soil is very dry, add 7 mL of deionized water, vortex briefly, and let it hydrate (B1144303) for 30 minutes.
2. Extraction:
- Add 10 mL of acetonitrile to the centrifuge tube.
- If necessary, add an appropriate internal standard.
- Shake vigorously for 5 minutes using a mechanical shaker.
- Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).
- Immediately shake for another minute.
- Centrifuge at ≥ 3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
- Vortex for 1 minute.
- Centrifuge at ≥ 3000 x g for 5 minutes.
4. Analysis:
- Take an aliquot of the cleaned extract for analysis by LC-MS/MS or another suitable instrument.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Clay Soil
This protocol provides a general procedure for UAE. Optimization of parameters is recommended for specific soil types.[1]
1. Sample Preparation:
- Prepare the clay soil sample as described in the QuEChERS protocol (homogenized and sieved).
- Weigh 5 g of the prepared soil into a glass extraction vessel.
2. Extraction:
- Add 20 mL of the extraction solvent (e.g., a mixture of water:methanol, 40:60 v/v).[1]
- Place the vessel in an ultrasonic bath or use an ultrasonic probe.
- Sonicate for 15-30 minutes at a controlled temperature (e.g., 25-40°C).
- After sonication, centrifuge the sample at ≥ 3000 x g for 10 minutes.
3. Further Processing:
- Collect the supernatant.
- The extract may require a cleanup step, such as SPE, before analysis, depending on the complexity of the matrix and the analytical technique used.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This protocol is a general guideline for SPE cleanup of soil extracts.
1. Cartridge Conditioning:
- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
2. Sample Loading:
- Load the soil extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
3. Washing:
- Wash the cartridge with 5 mL of deionized water to remove polar interferences.
- Dry the cartridge by applying a vacuum for 10-15 minutes.
4. Elution:
- Elute the retained this compound with a suitable organic solvent (e.g., 5 mL of methanol or acetonitrile).
- Collect the eluate.
5. Analysis:
- The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.
Visualizations
Caption: Factors contributing to low this compound recovery from clay soils.
Caption: Troubleshooting workflow for low this compound recovery.
Caption: QuEChERS experimental workflow for this compound extraction.
Caption: Ultrasound-Assisted Extraction (UAE) workflow.
References
Technical Support Center: Optimizing HPLC Separation of Mecoprop and Dichlorprop
Welcome to the technical support center for the HPLC analysis of Mecoprop (B166265) and Dichlorprop (B359615). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing your chromatographic separations and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a standard reversed-phase HPLC method for separating Mecoprop and Dichlorprop?
A good starting point for the separation of Mecoprop and Dichlorprop is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of an acetonitrile (B52724) and an acidic aqueous buffer is typically effective. For example, a mixture of acetonitrile and 0.05 M ortho-phosphoric acid aqueous solution (pH 2.5) can be used. Detection is commonly performed using a Diode Array Detector (DAD) at wavelengths around 229-234 nm.
Q2: My peak shapes for Mecoprop and Dichlorprop are poor (e.g., tailing or fronting). What are the likely causes and solutions?
Poor peak shape can arise from several factors. Here are some common causes and their solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[1]
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with the acidic analytes, causing peak tailing. Ensure your mobile phase is sufficiently acidic (pH 2.5-3) to keep the analytes in their protonated form. Adding a competitive base to the mobile phase can also help.
-
Column Contamination or Degradation: The column may be contaminated or have lost its efficiency. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[1][2]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[3]
Q3: I am not getting good resolution between Mecoprop and Dichlorprop. How can I improve it?
Improving resolution between these two structurally similar compounds can be achieved by:
-
Optimizing Mobile Phase Composition: Adjusting the ratio of acetonitrile to the aqueous buffer can significantly impact resolution. A lower percentage of the organic solvent will generally increase retention times and may improve separation.
-
Changing the Mobile Phase pH: Fine-tuning the pH of the aqueous portion of the mobile phase can alter the ionization state of the analytes and improve selectivity.
-
Lowering the Flow Rate: Reducing the flow rate can increase column efficiency and, consequently, resolution.
-
Using a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a different C18 column from another manufacturer.
Q4: How can I perform a chiral separation of Mecoprop and Dichlorprop enantiomers?
For the separation of enantiomers, a chiral stationary phase is necessary. Columns with cyclodextrin-based selectors, such as permethylated α-cyclodextrin, have been successfully used.[4][5][6] The mobile phase for chiral separations often consists of a mixture of an organic solvent like methanol (B129727) and an aqueous buffer (e.g., sodium dihydrogen phosphate (B84403) at pH 3.0).[6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your HPLC analysis of Mecoprop and Dichlorprop.
Problem: High Backpressure
Possible Causes & Solutions
| Cause | Solution |
| Blocked Column Frit | Reverse flush the column. If the pressure does not decrease, replace the frit or the column.[1] |
| Precipitated Buffer in the System | Flush the system with a high-aqueous mobile phase to dissolve the precipitated salts.[7] Ensure your buffer is soluble in the mobile phase mixture.[3] |
| Contaminated Guard Column | Replace the guard column. |
| System Blockage (tubing, injector) | Systematically disconnect components to identify the source of the blockage. Replace any clogged tubing. |
Problem: No Peaks or Very Small Peaks
Possible Causes & Solutions
| Cause | Solution |
| Injector Issue | Ensure the injector is switching correctly and the sample loop is being filled completely. Check for leaks.[3] |
| Detector Malfunction | Verify that the detector lamp is on and that the correct wavelength is selected. |
| Sample Degradation | Ensure the sample is fresh and has been stored correctly. |
| Incorrect Mobile Phase Composition | Double-check the mobile phase preparation to ensure the correct proportions of solvents and additives. |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Separation
This protocol is for the quantitative analysis of Mecoprop and Dichlorprop using a standard reversed-phase HPLC-DAD method.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and Diode Array Detector (DAD)
-
C18 analytical column (e.g., 100 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Ortho-phosphoric acid
-
Water (HPLC grade)
-
Mecoprop and Dichlorprop analytical standards
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 M ortho-phosphoric acid aqueous solution and adjust the pH to 2.5. The mobile phase will be a mixture of this aqueous solution and acetonitrile. A typical starting ratio is 50:50 (v/v).
-
Chromatographic Conditions:
-
Sample Preparation: Prepare standards and samples in the mobile phase.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and samples.
Expected Results:
Under these conditions, typical retention times are approximately 3.3 minutes for Mecoprop and 3.6 minutes for Dichlorprop.[8]
Protocol 2: Chiral Separation of Mecoprop and Dichlorprop Enantiomers
This protocol outlines a method for the separation of the R- and S-enantiomers of Mecoprop and Dichlorprop.[5][6]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV or MS/MS detector
-
Chiral stationary phase column (e.g., permethylated α-cyclodextrin)
-
Methanol (HPLC grade)
-
Formic acid/Ammonium formate (B1220265) buffer (100 mM, pH 4.0)
-
Water (HPLC grade)
-
Enantiomerically pure standards (if available) and racemic mixtures of Mecoprop and Dichlorprop
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of 65% methanol and 35% 100 mM formic acid/ammonium formate buffer (pH 4.0).[5]
-
Chromatographic Conditions:
-
Sample Preparation: Dissolve standards and samples in the mobile phase.
-
Analysis: Equilibrate the chiral column with the mobile phase. Inject the samples.
Expected Results:
This method should provide resolution between the R- and S-enantiomers of both Mecoprop and Dichlorprop.
Data Summary
Table 1: Typical Retention Times for Reversed-Phase HPLC
| Analyte | Retention Time (minutes) |
| Mecoprop | 3.3[8] |
| Dichlorprop | 3.6[8] |
Conditions: C18 column, Acetonitrile/0.05 M o-phosphoric acid (pH 2.5), 1.0 mL/min, 40 °C.
Table 2: Chiral Separation Parameters
| Analyte | Enantiomers | Resolution (Rs) |
| Dichlorprop | R- and S- | 1.9[5] |
Conditions: Permethylated α-cyclodextrin column, 65% Methanol/35% 100 mM Formic acid/Ammonium formate (pH 4.0), 0.5 mL/min, 25 °C.
Visualizations
Caption: A logical workflow for troubleshooting poor resolution in HPLC.
Caption: Experimental workflow for developing a chiral HPLC separation method.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Stereoselective quantitation of mecoprop and dichlorprop in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. realab.ua [realab.ua]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of Mecoprop-P by LC-MS/MS
Welcome to the technical support center for the analysis of Mecoprop-P using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Problem | Potential Causes | Recommended Solutions |
| High Signal Suppression or Enhancement | 1. Insufficient Sample Cleanup: High levels of co-eluting matrix components are interfering with the ionization of this compound.[1][2] 2. Sub-optimal LC Method: this compound is co-eluting with a significant matrix interferent.[1] | 1. Improve Sample Cleanup: Employ a more rigorous or selective sample preparation method. For QuEChERS, consider different d-SPE sorbents. For SPE, experiment with different sorbent types (e.g., C18, anion exchange) and elution solvents.[1][2] Diluting the sample extract can also reduce the concentration of interfering matrix components, though this may impact sensitivity.[1][3][4] 2. Optimize Chromatography: Modify the LC gradient profile to improve the separation between this compound and interfering compounds.[1] Experimenting with a longer gradient or a different organic modifier can alter selectivity. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Contamination: Accumulation of matrix components on the analytical column.[1] 2. Inappropriate Mobile Phase pH: As an acidic herbicide, the pH of the mobile phase can significantly affect the peak shape of this compound.[1] 3. Injection of Sample in a Stronger Solvent: Injecting the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion.[1] | 1. Enhance Sample Cleanup & Column Maintenance: Implement a more thorough sample cleanup procedure to minimize the introduction of contaminants to the column.[1] Regularly flush the column to remove any accumulated residues. 2. Adjust Mobile Phase pH: Acidify the mobile phase with a volatile additive like formic acid (typically 0.01% to 0.1%) to ensure this compound is in its protonated form, which generally results in better peak shape.[1] 3. Ensure Solvent Compatibility: If possible, the final sample solvent should be the same as or weaker than the initial mobile phase. If a strong solvent was used for elution, evaporate the sample and reconstitute it in the initial mobile phase.[1] |
| Low or Inconsistent this compound Recovery | 1. Inefficient Extraction: The selected sample preparation method may not be optimal for the specific sample matrix.[1] 2. Analyte Loss During Cleanup: The sorbent used in d-SPE or SPE might be retaining some of the this compound.[1] 3. Degradation of this compound: The analyte may be unstable under the extraction or storage conditions.[1] | 1. Optimize Extraction Protocol: For QuEChERS, ensure vigorous shaking and proper salt composition. For SPE, optimize the sample loading, washing, and elution steps.[1][2] 2. Evaluate Cleanup Sorbents: Test different d-SPE or SPE sorbents to find one that effectively removes interferences without retaining this compound.[1] 3. Ensure Analyte Stability: Store samples appropriately (e.g., cool and dark).[1] The use of a stable isotope-labeled internal standard, such as Mecoprop-d3, is highly recommended to compensate for recovery inconsistencies.[1] |
| No this compound Peak Detected | 1. Instrumental Issues: Problems with the LC or MS system.[1] 2. Complete Ion Suppression: The matrix effect is so severe that the this compound signal is completely suppressed.[1][2] 3. Incorrect MRM Transitions: The mass spectrometer is not monitoring the correct precursor and product ions for this compound.[1] | 1. Verify Instrument Performance: Check the system suitability by injecting a known standard of this compound. 2. Address Severe Matrix Effects: Implement a more exhaustive sample cleanup procedure. Dilute the sample extract significantly to reduce the concentration of interfering components.[3][4] 3. Confirm MRM Transitions: Verify the precursor and product ion m/z values for this compound and ensure they are correctly entered into the instrument method. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis by LC-MS/MS?
A1: In LC-MS/MS analysis, the "matrix" encompasses all the components within a sample apart from the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, humic substances, and other endogenous materials.[1][2] Matrix effects happen when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in the analytical signal (ion suppression) or an increase in the signal (ion enhancement).[1] For phenoxy herbicides like this compound, matrix interferences can be significant, causing baseline instability and overlapping peaks, which complicates reliable quantification, particularly at low concentrations.[5]
Q2: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A2: The most effective strategies to counteract matrix effects in this compound analysis include:
-
Robust Sample Preparation: This is the foundational step for minimizing matrix effects. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are widely used to remove a significant portion of interfering matrix components before the sample is introduced to the LC-MS/MS system.[1]
-
Optimized Chromatographic Separation: Fine-tuning the liquid chromatography method to separate this compound from co-eluting matrix components can drastically reduce interference.[1]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): The incorporation of a SIL-IS, such as Mecoprop-d3, is a highly effective way to compensate for matrix effects.[1] The SIL-IS co-elutes with this compound and experiences similar ionization suppression or enhancement, allowing for accurate correction of the analyte signal.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical or very similar to the samples being analyzed helps to compensate for the matrix effects, as the standards and samples will be affected in a similar manner.[1][3]
-
Sample Dilution: Diluting the sample extract can be a simple and effective way to reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound.[1][3][4]
Q3: How can I quantitatively assess the extent of matrix effects in my assay?
A3: The matrix effect can be quantitatively evaluated by calculating the matrix factor (MF).[6] This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solvent standard at the same concentration.[6][7]
-
Matrix Factor (MF) = (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solvent)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[6]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Vegetable Matrices
This protocol is a general guideline based on the QuEChERS methodology and can be adapted for various vegetable matrices.[1]
-
Sample Homogenization: Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube. For dry samples, rehydrate by adding an appropriate amount of water.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the centrifuge tube.
-
If a stable isotope-labeled internal standard is used, add it at this stage (e.g., Mecoprop-d3).
-
Shake the tube vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Immediately shake vigorously for another minute.
-
-
Centrifugation: Centrifuge the tube at high speed for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA for removal of organic acids and sugars, C18 for removal of nonpolar interferences, and GCB for removal of pigments; the choice of sorbent depends on the matrix).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation: Take an aliquot of the cleaned extract for LC-MS/MS analysis. It may be necessary to dilute the final extract with the initial mobile phase. Acidification of the final extract with formic acid can improve the stability of this compound.[1]
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a general procedure for the extraction of this compound from water samples.[1][2]
-
Sample Preparation:
-
Acidify the water sample (e.g., 500 mL) to a pH < 3 with an appropriate acid (e.g., HCl or formic acid).[1]
-
Add a stable isotope-labeled internal standard if available (e.g., Mecoprop-d3).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (or another suitable sorbent) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH < 3) through the cartridge.[1] Do not allow the cartridge to go dry.
-
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]
-
Washing: Wash the cartridge with a small volume of acidified deionized water to remove any unretained interfering substances.
-
Drying: Dry the cartridge thoroughly under vacuum for at least 10 minutes.
-
Elution: Elute the retained this compound from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.[1]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound quantification by LC-MS/MS.[8]
Caption: Logical troubleshooting flow for overcoming matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. librarysearch.hillsdale.edu [librarysearch.hillsdale.edu]
- 5. agilent.com [agilent.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mecoprop-P Extraction from Fatty Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency of Mecoprop-P extraction from challenging fatty matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from fatty matrices?
The primary challenge in extracting this compound, a polar acidic herbicide, from fatty matrices (e.g., oils, dairy products, fatty tissues) is the co-extraction of high amounts of lipids.[1] These lipids can cause significant matrix effects in chromatographic analyses, such as LC-MS/MS and GC-MS.[2][3] Key issues include:
-
Signal Suppression or Enhancement: Co-eluting lipids can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[2][4]
-
Instrument Contamination: High lipid content can contaminate the analytical column and the mass spectrometer, leading to poor peak shapes, reduced sensitivity, and system downtime.[4]
-
Low Extraction Recovery: The nonpolar nature of lipids can hinder the efficient partitioning of the more polar this compound into the extraction solvent.[1]
Q2: Which extraction techniques are most suitable for this compound in fatty samples?
The most commonly employed and effective techniques are modifications of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE).
-
QuEChERS: This method is widely used for its speed and efficiency. For fatty matrices, the dispersive SPE (d-SPE) cleanup step is crucial and often includes C18 sorbent to remove lipids.[4][5]
-
Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup and can be very effective for removing interfering lipids. C18 cartridges are commonly used for this purpose.[2]
-
Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the sample directly with a solid support (like C18), which can be effective for fatty samples.[5]
-
Gel Permeation Chromatography (GPC): GPC is a cleanup technique that separates analytes from high-molecular-weight interferences like lipids and can be used following an initial extraction.[6]
Q3: Why is derivatization sometimes required for this compound analysis?
Derivatization is necessary for the analysis of this compound by Gas Chromatography (GC-MS).[7][8] this compound is a polar carboxylic acid with low volatility, making it unsuitable for direct GC analysis.[7] Derivatization converts it into a more volatile and thermally stable ester (e.g., methyl ester), which improves its chromatographic behavior, leading to better peak shape and sensitivity.[7][8]
Q4: How can I compensate for matrix effects in my analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Cleanup: A robust cleanup step to remove as much of the lipid co-extractives as possible is the most critical step.[4]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for signal suppression or enhancement.[3][4]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as Mecoprop-d3, is a highly effective way to correct for matrix effects and variations in recovery. The SIL-IS behaves similarly to the analyte during extraction, cleanup, and ionization.[2][4]
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, but this may also compromise the limit of detection.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or Inconsistent this compound Recovery | 1. Inefficient Extraction: The chosen solvent may not be optimal for partitioning this compound from the fatty matrix. The sample pH might not be appropriate.[4][7] 2. Analyte Loss During Cleanup: The sorbent in the d-SPE or SPE step may be retaining this compound.[4] 3. Incomplete Phase Separation: An emulsion may have formed between the aqueous and organic layers during liquid-liquid extraction. | 1. Optimize Extraction: - Ensure the sample is adequately homogenized. - For dry samples, add water before extraction to improve solvent penetration.[4][9] - Acidify the sample to a pH < 3 to ensure this compound is in its non-ionized form, improving its partitioning into organic solvents.[4][10] 2. Evaluate Cleanup Sorbents: - Test different sorbents or combinations (e.g., PSA, C18, GCB). For acidic analytes like this compound, avoid sorbents that may have strong interactions.[4][7] - Ensure the elution solvent in SPE is strong enough to desorb this compound from the cartridge. 3. Break Emulsions: - Add salt (e.g., NaCl) to the extraction tube. - Centrifuge at a higher speed or for a longer duration.[5] - Consider a freezing step to facilitate lipid removal and phase separation.[11] |
| High Signal Suppression in LC-MS/MS | 1. Insufficient Sample Cleanup: High levels of co-eluting lipids are interfering with ionization.[2][4] 2. Sub-optimal LC Method: this compound is co-eluting with a significant matrix interferent.[4] | 1. Improve Cleanup: - Increase the amount of d-SPE sorbent, particularly C18 for fatty matrices.[4][7] - Consider a multi-step cleanup, for example, using both C18 and graphitized carbon black (GCB) if pigments are also an issue.[7] - Use a more selective SPE cartridge.[4] 2. Optimize Chromatography: - Modify the LC gradient to better separate this compound from the matrix interference. A longer, shallower gradient can improve resolution.[4] - Experiment with a different analytical column that offers alternative selectivity. |
| Poor Peak Shape (Tailing) in HPLC | 1. Secondary Interactions: The ionized form of this compound is interacting with active sites (e.g., residual silanols) on the stationary phase.[12] 2. Inappropriate Mobile Phase pH: The mobile phase pH is too close to the pKa of this compound (~3.78), resulting in a mix of ionized and non-ionized forms.[12] 3. Column Contamination: Buildup of matrix components on the column.[4] | 1. Suppress Ionization: - Acidify the mobile phase with an additive like formic acid (0.1%) to ensure this compound is in its protonated (non-ionized) form. The mobile phase pH should ideally be at least 1.5-2 pH units below the analyte's pKa.[4][12] 2. Use a Different Column: - Employ an end-capped column or one specifically designed for polar analytes to minimize secondary interactions.[12] 3. Column Maintenance: - Regularly flush the column with a strong solvent. - Use a guard column to protect the analytical column from matrix components.[12] |
| No this compound Peak Detected | 1. Instrumental Issues: Problems with the LC or MS system.[4] 2. Complete Ion Suppression: The matrix effect is so severe that the this compound signal is completely suppressed.[4] 3. Incorrect MRM Transitions: The mass spectrometer is not monitoring for the correct precursor and product ions.[4] | 1. Verify System Performance: - Inject a clean standard solution of this compound to confirm the instrument is working correctly.[4] 2. Assess Matrix Effects: - Analyze a post-extraction spiked blank matrix sample. If the peak is still absent or significantly suppressed, a more rigorous cleanup method is required.[4] 3. Confirm MRM Transitions: - Verify the precursor and product ions for this compound. Common transitions include m/z 213 -> 141.[4][13] |
Quantitative Data Summary
The following tables summarize typical performance data for this compound extraction from various matrices.
Table 1: Recovery and Limit of Quantification (LOQ) Data for this compound in Fatty Matrices
| Matrix | Extraction Method | Cleanup Sorbents | Analytical Method | Recovery (%) | LOQ | Reference |
| Olives | QuEChERS | PSA + C18 | LC-MS/MS | 70-120% | < MRLs | |
| Sunflower Seeds | QuEChERS | PSA + C18 | LC-MS/MS | 70-120% | < MRLs | |
| Avocado (15% fat) | QuEChERS | PSA + C18 | GC-MS & LC-MS/MS | ~27% for highly lipophilic analytes, higher for polar | <10 ng/g | [5] |
| Kidney Tissue | Soxhlet Extraction | Anion Exchange SPE | LC-MS/MS | 82-93% | 0.02 mg/kg | [14] |
| Meat (Pork, Duck) | QuEChERS | PSA + C18 | LC-MS/MS | 63.4-114.2% | 0.10-2.0 µg/kg | [15] |
Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in Fatty Food Matrices
This protocol is a general guideline based on the principles of the QuEChERS method adapted for fatty samples.[5]
1. Sample Homogenization:
-
Homogenize 10-15 g of the sample. For dry samples like oilseeds, add an appropriate amount of water to rehydrate before homogenization.[9]
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (B52724) (containing 1% acetic acid).
-
Add internal standard (e.g., Mecoprop-d3).
-
Add QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g NaOAc).[5]
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.[4]
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents.
-
For fatty matrices, a common combination is 150 mg MgSO₄, 50 mg PSA, and 50-150 mg C18 per mL of extract.[5]
-
Vortex for 30-60 seconds.
-
Centrifuge at high speed for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be analyzed directly or diluted with the initial mobile phase for LC-MS/MS analysis. Acidification of the final extract with formic acid may improve the stability of this compound.[4]
Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup
This protocol outlines a general SPE cleanup procedure that can be applied after an initial solvent extraction.[2][4]
1. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified deionized water (pH < 3). Do not allow the cartridge to go dry.[4]
2. Sample Loading:
-
Take the initial sample extract (e.g., from a solvent extraction), ensure it is acidified to pH < 3, and load it onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
3. Washing:
-
Wash the cartridge with a small volume of acidified deionized water to remove unretained interferences.
-
Dry the cartridge thoroughly under vacuum for at least 10 minutes to remove any remaining water.
4. Elution:
-
Elute the retained this compound from the cartridge with a suitable organic solvent, such as methanol or acetonitrile. Typically, two small aliquots (e.g., 2 x 2 mL) are used for elution.[4]
5. Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Modified QuEChERS workflow for fatty matrix samples.
Caption: Solid-Phase Extraction (SPE) cleanup workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. labsertchemical.com [labsertchemical.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. gcms.cz [gcms.cz]
- 10. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. akjournals.com [akjournals.com]
Addressing peak tailing in the chromatographic analysis of Mecoprop-P
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing during the chromatographic analysis of Mecoprop-P.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect the analysis of this compound?
A1: Peak tailing is a chromatographic phenomenon where a peak exhibits an asymmetrical shape with a drawn-out or sloping tail.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing is quantitatively measured by the Asymmetry Factor (As) or Tailing Factor (Tf), where a value greater than 1.2 is generally considered to indicate tailing. This distortion can negatively impact the accuracy of peak integration, reduce the resolution between adjacent peaks, and lead to poor reproducibility in the quantification of this compound.[1]
Q2: What are the primary causes of peak tailing for an acidic compound like this compound?
A2: The most common cause of peak tailing for acidic compounds like this compound is the presence of more than one mechanism for analyte retention.[1] Key causes include:
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Secondary Interactions: this compound, a carboxylic acid, can interact with residual silanol (B1196071) groups on the surface of silica-based stationary phases. These secondary interactions cause some molecules to be retained longer than others, resulting in a tailing peak.[1][3]
-
Mobile Phase pH: The pKa of this compound is approximately 3.78.[1] If the mobile phase pH is close to or above this value, a significant portion of the this compound molecules will be in their ionized (anionic) form. This leads to a mixed population of ionized and non-ionized molecules, which interact differently with the stationary phase, causing peak broadening and tailing.[1]
-
Column Issues: Physical problems with the column, such as voids in the packing material, a partially blocked inlet frit, or contamination, can distort the flow path of the analyte and cause tailing for all peaks in the chromatogram.[1][3]
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Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.[4]
-
Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing between the injector, column, and detector, can cause band broadening and contribute to peak tailing.[1]
Q3: How can I diagnose the cause of peak tailing for my this compound peak?
A3: A simple diagnostic test can help differentiate between chemical and physical causes of peak tailing. Inject a neutral compound and observe its peak shape.
-
If all peaks (including the neutral compound) are tailing: The issue is likely a physical problem with the HPLC system or the column (e.g., a column void, blocked frit, or excessive extra-column volume).[1]
-
If only the this compound peak (and potentially other acidic or basic analytes) is tailing: The problem is more likely a chemical issue related to secondary interactions between this compound and the stationary phase. This suggests that optimization of the mobile phase, particularly the pH, is necessary.[1]
Troubleshooting Guide
Optimizing Mobile Phase pH to Reduce Peak Tailing
The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like this compound. To ensure that this compound is in a single, non-ionized state and to minimize secondary interactions with the stationary phase, the mobile phase pH should be controlled and ideally kept at least 1.5 to 2 pH units below its pKa of ~3.78.[1]
Illustrative Data: Effect of Mobile Phase pH on Peak Asymmetry of an Acidic Compound
While specific experimental data for the effect of mobile phase pH on the peak asymmetry of this compound was not found in the search results, the following table illustrates the expected trend for an acidic compound. As the pH is lowered, the peak shape improves, and the asymmetry factor approaches the ideal value of 1.0.
| Mobile Phase pH | Analyte State | Expected Peak Asymmetry (As) | Peak Shape |
| 4.5 | Partially Ionized | > 1.5 | Significant Tailing |
| 3.5 | Mostly Non-Ionized | 1.2 - 1.5 | Moderate Tailing |
| 2.5 | Fully Non-Ionized | 1.0 - 1.2 | Symmetrical |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Water Samples
This protocol outlines a general procedure for the determination of this compound in water samples using High-Performance Liquid Chromatography with UV detection.[5]
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify the water sample (e.g., 500 mL) to a pH of approximately 2.5 with an appropriate acid (e.g., hydrochloric acid).[5]
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.[5]
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of about 5 mL/min.[5]
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.[5]
-
Dry the cartridge under a vacuum for 10-15 minutes.[5]
-
Elute the retained this compound with 5 mL of a suitable solvent, such as methanol or acetonitrile (B52724).[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.[5]
-
-
HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v) containing an acidifier such as 0.1% formic acid to maintain a low pH.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 30 °C.[5]
-
UV Detection: 230 nm or 278 nm.[5]
-
Protocol 2: LC-MS/MS Analysis of this compound in Soil
This protocol describes a method for the determination of this compound in soil samples using Liquid Chromatography-Tandem Mass Spectrometry, which offers higher sensitivity and selectivity.[5]
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Sample Preparation (QuEChERS):
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Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
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Add 10 mL of water and 10 mL of acetonitrile.
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Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[5]
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Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.[5]
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The resulting supernatant can be further cleaned up if necessary or directly analyzed.
-
-
LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size).[6]
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Methanol with 0.1% formic acid.[6]
-
Gradient Program: A typical gradient would start with a lower percentage of the organic phase and ramp up to elute this compound.[6]
-
Flow Rate: 0.4 mL/min.[6]
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Column Temperature: 40 °C.[6]
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Injection Volume: 5 µL.[6]
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Visual Troubleshooting Guides
References
Enhancing the resolution of Mecoprop enantiomers in chiral chromatography
Welcome to the technical support center for the chiral chromatography of Mecoprop enantiomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their separation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the enantioselective separation of Mecoprop important?
A1: The herbicidal activity of Mecoprop is primarily associated with the (R)-(+)-enantiomer, while the (S)-(-)-enantiomer is significantly less active.[1][2] Enantioselective analysis is therefore crucial for quality control, environmental monitoring, and to ensure the efficacy of herbicidal formulations while minimizing environmental impact.[2]
Q2: What are the most common analytical techniques for separating Mecoprop enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs) are the most prevalent methods for separating Mecoprop enantiomers.[2] Capillary Electrophoresis (CE) with chiral selectors is also an effective technique.[2] For HPLC, polysaccharide-based and cyclodextrin-based CSPs are frequently employed.[2]
Q3: Which chiral stationary phases (CSPs) are recommended for Mecoprop separation?
A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly successful for resolving Mecoprop enantiomers.[1] Specific examples include CHIRALPAK® IM and CHIRALCEL® OZ-H, which are based on immobilized or coated tris(phenylcarbamate) derivatives.[2][3]
Q4: Can the elution order of Mecoprop enantiomers be reversed?
A4: Yes, it is possible to reverse the elution order of Mecoprop enantiomers. This can typically be achieved by changing the chiral stationary phase, altering the mobile phase composition (for example, by changing the alcohol modifier), or adjusting the column temperature.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of Mecoprop enantiomers.
Issue 1: Poor or No Resolution of Enantiomers
-
Potential Cause: Suboptimal Mobile Phase Composition.
-
Solution (Normal Phase): Adjust the ratio of the non-polar solvent (e.g., hexane) and the alcohol modifier (e.g., ethanol, isopropanol). Decreasing the percentage of the alcohol can enhance retention and may improve resolution, but be mindful of potential peak broadening.[2] The addition of solvents like dichloromethane (B109758) (DCM), ethyl acetate (B1210297) (EtOAc), or methyl tert-butyl ether (MtBE) can significantly enhance selectivity.[2][3]
-
Solution (Reversed-Phase): Modify the pH of the aqueous buffer and adjust the type and concentration of the organic modifier (e.g., acetonitrile, methanol).[2]
-
-
Potential Cause: Inappropriate Column Temperature.
-
Potential Cause: Unsuitable Chiral Stationary Phase (CSP).
-
Solution: The choice of CSP is critical.[1] If resolution is not achieved, consider screening different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).
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Issue 2: Broad or Tailing Peaks
-
Potential Cause: Secondary Interactions.
-
Solution: For an acidic compound like Mecoprop, interactions with the silica (B1680970) support of the CSP can lead to peak tailing.[2] To mitigate this, add a small amount of an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or acetic acid, to the mobile phase.[2]
-
-
Potential Cause: Column Contamination or Degradation.
-
Potential Cause: Extra-Column Volume.
-
Solution: Minimize peak broadening by ensuring that the tubing connecting the injector, column, and detector is as short and narrow as possible.[2]
-
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Mecoprop Enantiomer Resolution on CHIRALPAK® IM [3]
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Hex/EtOH/TFA (90/10/0.1) | Hex/EtOAc/TFA (90/10/0.1) | Hex/MtBE/EtOH/TFA (90/10/1/0.1) | Hex/DCM/EtOH/TFA (90/10/1/0.1) |
| Retention Time 1 (min) | 6.4 | 11.1 | 11.2 | 16.3 |
| Retention Time 2 (min) | 6.9 | 12.8 | 13.5 | 21.0 |
| Selectivity (α) | 1.15 | 1.25 | 1.32 | 1.45 |
| Resolution (Rs) | 1.39 | 2.11 | 2.29 | 3.51 |
Experimental Protocols
Detailed Methodology for Normal-Phase HPLC Separation of Mecoprop Enantiomers
This protocol is based on a method that demonstrated significant improvement in the resolution of Mecoprop enantiomers.[3]
-
Instrumentation:
-
HPLC system with a quaternary mobile phase delivery system, vacuum degasser, autosampler, temperature-controlled column compartment, and a photodiode array (PDA) or UV detector.[3]
-
-
Chromatographic Conditions:
-
Column: CHIRALPAK® IM (150 mm x 4.6 mm i.d.).[3]
-
Mobile Phase: A mixture of Hexane, Dichloromethane (DCM), Ethanol (EtOH), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:1:0.1 (v/v/v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 280 nm.[3]
-
Column Temperature: 25°C.[3]
-
Injection Volume: 2 µL.[3]
-
-
Sample Preparation:
-
Dissolve the Mecoprop sample in the mobile phase to a concentration of approximately 2.45 mg/mL.[3]
-
Visualizations
References
Minimizing Mecoprop-P degradation during sample storage and preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Mecoprop-P during sample storage and preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in my samples?
A1: The main contributors to this compound degradation are microbial activity, exposure to light (photodegradation), and elevated temperatures.[1] Biodegradation is a significant pathway, especially in soil samples, and is influenced by the microbial population, soil depth, and oxygen levels.[1] Photodegradation can occur in aqueous samples when exposed to sunlight.[1] While this compound is generally stable to hydrolysis across a range of pH values, extreme pH conditions combined with high temperatures could potentially increase degradation rates.[1]
Q2: What is the ideal pH range for storing aqueous samples containing this compound?
A2: this compound is stable to aqueous hydrolysis at pH levels of 5, 7, and 9.[1] Therefore, for typical environmental and biological samples, pH is not a primary driver of degradation during storage.[1] However, maintaining the sample at its natural pH or adjusting it to a neutral or slightly acidic pH (around 5.5-6.5) is a good general practice for the stability of many organic analytes.[1]
Q3: How significant is light exposure in the degradation of this compound?
A3: Exposure to sunlight can lead to the photodegradation of this compound in aqueous solutions.[1] It is highly recommended to store all samples in amber glass containers or in a dark environment to prevent analyte loss.[1] One study reported that this compound photodegrades slowly with a half-life of 83 days under artificial light.[2]
Q4: What are the recommended storage temperatures for my samples?
A4: For short-term storage (up to a few days), refrigeration at <6°C is recommended.[1] For long-term storage, freezing samples at -20°C is the best practice to minimize both microbial and chemical degradation.[1] It is crucial to avoid repeated freeze-thaw cycles, as this can negatively impact sample integrity.[1]
Q5: Which type of container should I use for storing samples with this compound?
A5: Amber glass containers with polytetrafluoroethylene (PTFE)-lined caps (B75204) are highly recommended for storing both water and soil samples.[1] The amber glass protects the analyte from light, while the PTFE liner prevents contamination and sorption of the analyte to the cap.
Troubleshooting Guides
Issue: Low recovery of this compound from soil samples.
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Possible Cause 1: Strong binding to soil matrix.
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Solution: The adsorption of this compound increases with the organic matter content in the soil.[3] For soils with high organic matter, consider using a more rigorous extraction technique or a solvent system with a higher elution strength. Adjusting the pH of the extraction solvent can also be beneficial.
-
-
Possible Cause 2: Microbial degradation during storage or preparation.
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Solution: Ensure that soil samples are frozen at -20°C immediately after collection if they are not to be analyzed within 48 hours.[1] This will halt microbial activity. During extraction, work quickly and keep the samples cool.
-
-
Possible Cause 3: Inefficient extraction method.
-
Solution: Review and optimize your extraction protocol. For complex matrices like soil, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Microwave-Assisted Extraction (MAE) may provide better recoveries than simple solvent extraction.
-
Issue: Inconsistent analytical results for this compound.
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Possible Cause 1: Degradation of stock solutions or standards.
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Solution: Prepare fresh stock solutions and working standards regularly. Store them in amber glass vials at 4°C or -20°C, depending on the solvent and recommended storage conditions.
-
-
Possible Cause 2: Photodegradation during sample preparation.
-
Solution: Perform all sample preparation steps under subdued light conditions. Use amber glassware or cover clear glassware with aluminum foil to protect the samples and extracts from light.
-
-
Possible Cause 3: Inconsistent pH of the final extract.
-
Solution: Before analysis, especially by HPLC, ensure that the pH of the final sample extract is consistent and compatible with the mobile phase. This is crucial for consistent ionization and chromatographic performance.
-
Quantitative Data on this compound Stability
The following table summarizes the stability of this compound under various conditions.
| Parameter | Condition | Half-life (DT50) | Matrix | Reference |
| pH | pH 5, 7, 9 | Stable to hydrolysis | Aqueous | [1] |
| Photodegradation | Artificial Light | 83 days | Not specified | [2] |
| Biodegradation | Soil (<30 cm depth) | ~12 days | Soil | [4][5] |
| Biodegradation | Soil (70-80 cm depth) | >84 days | Soil | [4][5] |
| Biodegradation | General Soil | 3 to 21 days | Soil | [2] |
Experimental Protocols
Protocol 1: Water Sample Collection and Preservation
-
Collection: Collect water samples in 1-liter amber glass bottles with PTFE-lined caps.
-
Pre-rinsing: Rinse the bottle three times with the sample water before filling.
-
Filling: Fill the bottle to the brim to minimize headspace, which can reduce the loss of volatile compounds, although this compound is not highly volatile.
-
Short-term Storage: For analysis within a few days, store the samples in the dark at a temperature below 6°C.[1]
-
Long-term Storage: For storage longer than a few days, freezing at -20°C is recommended to minimize microbial degradation.[1]
-
Transportation: Transport samples to the laboratory in a cooler with ice or freezer packs to maintain a temperature below 6°C.[1]
Protocol 2: Soil Sample Collection and Preservation
-
Collection: Use a clean stainless steel trowel or soil corer to collect soil samples. Place the samples into wide-mouthed amber glass jars with PTFE-lined caps.
-
Homogenization: If necessary, homogenize the soil sample by sieving through a 2-mm mesh.
-
Short-term Storage: If the analysis is to be performed within 48 hours, store the samples at 4°C.[1]
-
Long-term Storage: For long-term storage, freeze the samples at -20°C as soon as possible after collection to halt microbial degradation.[1]
Protocol 3: Solid-Phase Extraction (SPE) for Water Samples
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Acidify the water sample (e.g., 500 mL) to pH 2.5 with a suitable acid (e.g., hydrochloric acid). Load the acidified sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a vacuum for 10-15 minutes.
-
Elution: Elute the retained this compound with 5 mL of a suitable solvent, such as methanol or acetonitrile.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound sample handling and analysis.
Caption: Simplified degradation pathways of this compound.
References
Technical Support Center: Method Validation for Mecoprop-P Analysis in New Plant Species
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating analytical methods for the quantification of Mecoprop-P in new plant species.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters for validating an analytical method for this compound in a new plant species?
A1: According to SANTE/11813/2017 guidelines, the key validation parameters that must be evaluated include:
-
Specificity/Selectivity: The method's ability to differentiate and quantify this compound from other components in the plant matrix.[1]
-
Linearity: The ability to produce results that are directly proportional to the concentration of this compound in the sample.[1]
-
Accuracy (Trueness): The closeness of the mean value from a series of measurements to the true or accepted reference value.[1]
-
Precision (Repeatability and Reproducibility): The degree of agreement among independent test results under stipulated conditions.[1]
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Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.[1][2]
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Limit of Detection (LOD): The lowest concentration of this compound that can be detected but not necessarily quantified.[1]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]
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Matrix Effects: The influence of co-eluting, interfering substances from the plant matrix on the ionization of this compound.[1]
Q2: Why is it crucial to re-validate a method when analyzing a new plant species?
A2: Each plant species has a unique and complex matrix, consisting of different levels of pigments, lipids, sugars, and other secondary metabolites. These components can significantly interfere with the extraction, cleanup, and detection of this compound, leading to inaccurate results. This phenomenon is known as the "matrix effect".[3][4] Therefore, re-validation is essential to ensure the analytical method is accurate, precise, and reliable for each new plant species.
Q3: What is the "matrix effect" and how can it be managed?
A3: The matrix effect is the alteration of an analyte's response (signal suppression or enhancement) due to the presence of other components in the sample matrix.[4] For this compound analysis, particularly with LC-MS/MS, matrix effects are a significant concern.[3] Strategies to manage matrix effects include:
-
Effective Sample Cleanup: Using techniques like Solid-Phase Extraction (SPE) or dispersive SPE (d-SPE) with appropriate sorbents to remove interfering compounds.[5]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank extract of the specific plant matrix to compensate for the matrix effect.[2][4]
-
Use of Internal Standards: Employing a stable isotope-labeled internal standard (e.g., Mecoprop-d3) that behaves similarly to the analyte and can correct for variations in signal response.
Troubleshooting Guide
Problem: Low or Inconsistent Recovery of this compound
| Possible Cause | Suggested Solution |
| Inefficient Extraction from the New Plant Matrix | The chosen solvent may not be optimal for the new plant species. Experiment with different extraction solvents (e.g., acetonitrile (B52724), ethyl acetate, methanol) or solvent mixtures. Adjusting the pH of the extraction solvent can also improve the recovery of acidic herbicides like this compound. For dry samples, ensure they are adequately hydrated before extraction.[5][6] |
| Analyte Loss During Cleanup | The sorbent used in d-SPE or SPE may be too strong and retain this compound. Evaluate different sorbents. For acidic analytes, avoid sorbents that have strong interactions. For example, if using PSA (Primary Secondary Amine), which can retain acids, consider reducing the amount or using an alternative sorbent. |
| Degradation of this compound | This compound may be unstable under the extraction or storage conditions. Ensure proper sample storage (e.g., cool, dark conditions). The use of a stable isotope-labeled internal standard can help compensate for recovery inconsistencies. |
Problem: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Column Contamination | Buildup of matrix components from the new plant species on the analytical column. Implement a more rigorous sample cleanup. Regularly flush the column with a strong solvent. |
| Inappropriate Mobile Phase pH | As this compound is an acidic herbicide, the mobile phase pH can affect its peak shape. Acidify the mobile phase with a volatile additive like formic acid (e.g., 0.1%) to ensure this compound is in its protonated form. |
| Injection of Sample in a Stronger Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. If possible, evaporate the sample and reconstitute it in the initial mobile phase. |
Problem: High Signal Suppression or Enhancement (Matrix Effect)
| Possible Cause | Suggested Solution |
| Insufficient Sample Cleanup | High levels of co-eluting matrix components are interfering with ionization. Improve the sample cleanup procedure. Consider a more selective SPE sorbent or an additional cleanup step. Diluting the sample extract can also reduce matrix effects, but may compromise sensitivity. |
| Sub-optimal LC Method | This compound is co-eluting with a significant matrix interferent. Modify the LC gradient to better separate this compound from the matrix interference. A longer gradient or a different organic modifier can alter selectivity. |
| No Internal Standard Used | Without an internal standard, it's difficult to correct for signal variations. Use a stable isotope-labeled internal standard for this compound to accurately quantify the analyte despite matrix effects. |
Quantitative Data Summary
The following table summarizes typical performance data for this compound analysis in various plant matrices. Note that these values should be considered as a starting point, and optimal performance will depend on the specific plant matrix and instrumentation.
| Parameter | Matrix | Method | Linearity (r²) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) |
| This compound | Wheat Grain & Straw | LC-MS/MS | >0.99 | 70-120 | <20 | - | 0.01 |
| This compound | Wheat Foliage | LC-MS/MS | >0.99 | 70-120 | <20 | - | 0.01 |
| This compound | Olives | LC-MS/MS | >0.99 | 70-120 | <20 | - | 0.01 |
| This compound | Orange | LC-MS/MS | >0.99 | 70-120 | <20 | - | 0.01 |
| This compound | Elephant Grass | LC-QTOF/MS | 0.995 | 70.6-106.6 | <15 | 0.006 | 0.02 |
| This compound | Soil (as a proxy) | LC-MS/MS | >0.99 | 70-120 | <20 | 0.000222-0.000334 | 0.01 |
Data compiled from multiple sources.[2][7][8]
Experimental Protocols
Protocol: Method Validation for this compound Analysis in a New Plant Species using QuEChERS and LC-MS/MS
This protocol outlines a general procedure for validating a method for the analysis of this compound in a new plant species.
1. Sample Preparation and Homogenization:
-
Collect a representative sample of the new plant species.
-
If the plant material has a high water content, it can be homogenized directly. For dry samples (e.g., seeds, grains), add a known amount of water to rehydrate before homogenization.[5][9]
-
Weigh 10 g (±0.1 g) of the homogenized plant material into a 50 mL centrifuge tube.
2. Extraction (Modified QuEChERS):
-
Add 10 mL of acetonitrile containing 0.1% formic acid to the centrifuge tube.[5] The acid helps to keep this compound in its protonated form.
-
Vortex the mixture vigorously for 10 minutes.
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).[5] The salts induce phase separation.
-
Immediately shake the tube for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and an appropriate amount of a cleanup sorbent (e.g., 25 mg of PSA). The choice and amount of sorbent may need to be optimized for the new plant matrix.
-
Vortex at 2500 r/min for 2 minutes.
-
Centrifuge at 5000 r/min for 5 minutes.
4. Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of at least two transitions for this compound.
6. Method Validation Experiments:
-
Specificity: Analyze blank samples of the new plant matrix to check for interferences at the retention time of this compound.
-
Linearity: Prepare matrix-matched calibration curves at a minimum of five concentration levels. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Spike blank matrix samples at low, medium, and high concentration levels (n=5 for each level). The mean recovery should be within 70-120%, and the relative standard deviation (RSD) should be ≤20%.
-
LOQ: The lowest spike level that meets the accuracy and precision criteria.
-
LOD: Determined as the concentration that gives a signal-to-noise ratio of at least 3.
Visualizations
Caption: Experimental workflow for this compound analysis in a new plant species.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Optimizing Mecoprop-P Spray Application in Greenhouse Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing spray application parameters for Mecoprop-P in greenhouse experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the application of this compound in a controlled greenhouse environment.
Q1: I've applied this compound, but I'm seeing poor weed control. What are the potential causes?
A1: Inconsistent or ineffective weed control with this compound can stem from several factors related to the application parameters, environmental conditions, and weed biology. Consider the following:
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Incorrect Application Timing: this compound is most effective when applied to young, actively growing weeds, ideally at the 2-4 leaf stage.[1][2][3][4] Mature or stressed plants are less susceptible.
-
Suboptimal Environmental Conditions: Efficacy can be reduced if applications are made in very hot weather or drought conditions.[1][4] High temperatures (above 27°C or 80°F) and high humidity can increase the potential for phytotoxicity and affect herbicide performance.
-
Improper Spray Volume: Product labels for this compound frequently recommend a spray volume of 300 to 400 liters per hectare to ensure thorough coverage.[1][2][3][4] Inadequate volume can result in poor coverage of the target weeds.
-
Incorrect Spray Pressure: Using a pressure that is too high can lead to the formation of very fine droplets that are prone to drift and may not deposit effectively on the weed surface. A pressure not exceeding 275 kPa is often recommended.[1][2][3][4]
-
Inappropriate Nozzle Selection: The choice of nozzle affects droplet size and spray distribution. For a systemic herbicide like this compound, a medium droplet size is generally preferred to ensure adequate coverage while minimizing drift.[5]
-
Weed Resistance: Although less common in a greenhouse setting, the possibility of herbicide resistance in the target weed population should be considered if other factors have been ruled out.[1][3]
Q2: I'm observing damage to my non-target research plants after a this compound application. How can I diagnose and prevent this?
A2: Damage to non-target plants is known as phytotoxicity and can manifest in various ways.
-
Symptoms of Phytotoxicity: Look for symptoms such as necrotic spots, leaf edge burn, yellowing (chlorosis), bleaching, distorted or twisted growth, and overall stunting.[6] These symptoms will not spread from one plant to another like a disease.
-
Diagnosing the Cause:
-
Spray Drift: Very fine spray droplets can move from the target area to adjacent non-target plants. This is often more pronounced on the edges of benches or rows.
-
Volatility: Although less of a concern with this compound compared to other herbicides, vapors can be trapped in a closed greenhouse environment and cause damage. Ensure adequate ventilation.
-
Incorrect Application: Accidental direct spraying of non-target plants can cause severe injury.
-
-
Prevention Strategies:
-
Use Drift-Reducing Nozzles: Select nozzles that produce a coarser droplet spectrum to minimize the creation of fine, drift-prone droplets.
-
Maintain Appropriate Pressure: Avoid excessive spray pressure, as this increases the proportion of small droplets.
-
Shielding: Use physical barriers or shields to protect sensitive non-target plants during application.
-
Proper Application Technique: Ensure that the spray is directed only at the target weeds.
-
Q3: My spray nozzle is producing an inconsistent pattern. How do I troubleshoot this?
A3: An inconsistent spray pattern will lead to uneven application and variable results.
-
Clogged Nozzle: The most common cause is a partial or complete blockage of the nozzle orifice. Remove the nozzle and clean it thoroughly with a soft brush. Do not use a metal object, as this can damage the orifice.
-
Worn Nozzle: Over time, nozzle orifices can wear, leading to an altered spray pattern and increased flow rate. Nozzles should be inspected regularly and replaced as a set when they show signs of wear.
-
Incorrect Pressure: Operating a nozzle outside of its recommended pressure range can distort the spray pattern. Ensure your sprayer is calibrated to the correct pressure for the selected nozzle.
-
Damaged Nozzle: Physical damage to the nozzle can also affect the spray pattern. Inspect nozzles for any visible damage before use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal spray application parameters for this compound in a greenhouse?
A1: Based on product labels and general herbicide application principles, the following parameters are recommended for this compound:
-
Nozzle Type: A standard flat-fan nozzle that produces a medium droplet size is a good starting point for a systemic herbicide like this compound.[5] Air-induction nozzles can also be effective in reducing drift while maintaining efficacy.
-
Application Timing: Apply to actively growing weeds at the 2-4 leaf stage.[1][2][3][4]
-
Environmental Conditions: Apply in warm weather with good growing conditions, but avoid extreme heat (above 27°C or 80°F) and drought.[1][4]
Q2: Do I need to add an adjuvant or surfactant when applying this compound?
A2: Product information for this compound formulations often states that no additional surfactant is needed for optimal performance.[4] However, the addition of adjuvants can sometimes improve the efficacy of herbicides, potentially allowing for reduced application rates.[7] If you are considering using an adjuvant, it is crucial to conduct a small-scale test on a few plants to check for any potential phytotoxicity before treating a larger area.
Q3: How soon after application can I expect to see the effects of this compound?
A3: this compound is a systemic herbicide, and its effects may not be immediately apparent. It can take up to three weeks for the full effect on the weeds to become visible.[1][2]
Q4: How should I calibrate my sprayer for greenhouse research trials?
A4: Proper calibration is critical for accurate and reproducible results in research trials. Here is a general procedure for calibrating a backpack or small plot sprayer:
-
Select Nozzle and Pressure: Choose the appropriate nozzle and set the desired spray pressure.
-
Measure Nozzle Flow Rate: Spray water into a measuring container for a set amount of time (e.g., 30 seconds) and record the volume. Convert this to liters per minute.
-
Determine Walking Speed: Practice walking at a consistent and comfortable speed over a known distance to determine your walking speed in meters per minute.
-
Calculate Spray Volume: Use the following formula to calculate the spray volume in liters per hectare (L/ha):
Spray Volume (L/ha) = (Nozzle Flow Rate (L/min) * 10,000) / (Walking Speed (m/min) * Spray Width (m))
-
Adjust as Needed: If the calculated spray volume is not within the desired range (e.g., 300-400 L/ha), you can adjust your walking speed or change the nozzle to one with a different flow rate.
For detailed calibration procedures, refer to resources from university extension services.[8][9][10][11][12]
Data Presentation
Table 1: Manufacturer's Recommended Application Parameters for this compound
| Parameter | Recommendation | Source(s) |
| Application Rate (Seedling Weeds) | 5.5 L/ha | [1][2][3] |
| Application Rate (Established Weeds) | 7.0 - 8.5 L/ha | [1][2][3] |
| Spray Volume | 300 - 400 L/ha | [1][2][3][4] |
| Spray Pressure | Do not exceed 275 kPa | [1][2][3][4] |
| Droplet Size Classification | Coarse (ASAE) | [1][3] |
| Adjuvant Requirement | None specified | [4] |
Table 2: Example of Nozzle Type and Pressure Effects on Droplet Size and Coverage in a Greenhouse Setting *
| Nozzle Type | Pressure (bar) | Droplet Size (VMD, µm) | Spray Coverage (%) |
| APS80R 03C | 3.5 | 1487.67 | 36.49 |
| 5.0 | - | - | |
| AP120 03C | 3.5 | - | - |
| 5.0 | 574.00 | 47.83 |
*Data from a study on tomato crops in a greenhouse and is intended to be illustrative of the principles of nozzle and pressure effects.[13] VMD = Volume Median Diameter.
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay for this compound Efficacy
This protocol is adapted from standard methods for evaluating herbicide efficacy in a greenhouse setting.[14]
-
Plant Preparation:
-
Grow the target weed species from seed in pots containing a sterile greenhouse growing medium.
-
Once seedlings have emerged, thin them to a uniform number per pot (e.g., 3-5 plants).
-
Maintain the plants in a controlled greenhouse environment with optimal conditions for growth.
-
-
Herbicide Preparation:
-
Prepare a stock solution of your this compound formulation.
-
Perform serial dilutions to create a range of concentrations that will be used for the dose-response curve. This should include a non-treated control (sprayed with water only).
-
-
Herbicide Application:
-
When the weed seedlings have reached the 2-4 true leaf stage, apply the different this compound concentrations using a calibrated research plot sprayer.
-
Ensure a consistent application volume and pressure across all treatments.
-
-
Post-Treatment Care and Data Collection:
-
Return the treated plants to the greenhouse and continue to provide optimal growing conditions.
-
At predetermined intervals (e.g., 7, 14, and 21 days after treatment), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).
-
At the final assessment, harvest the above-ground biomass from each pot, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
-
Data Analysis:
-
Calculate the reduction in dry weight for each treatment relative to the non-treated control.
-
Use this data to perform a dose-response analysis and determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth).
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor this compound efficacy.
Caption: General workflow for a this compound dose-response experiment.
References
- 1. ojcompagnie.com [ojcompagnie.com]
- 2. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 3. lovelandproducts.ca [lovelandproducts.ca]
- 4. ojcompagnie.com [ojcompagnie.com]
- 5. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 6. assets.nationbuilder.com [assets.nationbuilder.com]
- 7. goodhorizon.eu [goodhorizon.eu]
- 8. Calibrating a Plot Sprayer – Sprayers 101 [sprayers101.com]
- 9. plantsciences.tennessee.edu [plantsciences.tennessee.edu]
- 10. cal-ipc.org [cal-ipc.org]
- 11. extension.missouri.edu [extension.missouri.edu]
- 12. Greenhouse Sprayer Calibration and Spray Calculation Worksheet | Extension [extension.unh.edu]
- 13. researchgate.net [researchgate.net]
- 14. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Solvent Consumption in Mecoprop-P Analytical Methods
Welcome to the technical support center for the analysis of Mecoprop-P. This resource is designed for researchers, scientists, and drug development professionals seeking to implement more sustainable, solvent-reducing analytical methods. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols for modern, greener analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to reduce solvent consumption in this compound analysis?
A1: The main strategies fall into three categories:
-
Sample Preparation Miniaturization: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and its miniaturized versions significantly reduce the initial solvent volumes needed for extraction.[1][2]
-
Solventless or Solvent-Reduced Extraction: Methods such as Solid-Phase Microextraction (SPME) and Supramolecular Solvent-based Microextraction (SUSME) aim to drastically lower or eliminate the need for organic extraction solvents.[3]
-
Alternative Chromatographic Techniques: Switching from traditional High-Performance Liquid Chromatography (HPLC) to methods like Ultra-High-Performance Liquid Chromatography (UHPLC) or Supercritical Fluid Chromatography (SFC) can lead to substantial reductions in mobile phase consumption.[4][5] SFC, in particular, is recognized as a "green" alternative as it primarily uses supercritical CO₂ as the mobile phase.[5]
Q2: I am currently using a traditional liquid-liquid extraction. What is a simple first step to reduce my solvent usage?
A2: A practical and widely adopted first step is to switch to a validated Solid-Phase Extraction (SPE) or a QuEChERS-based method. Both are well-documented for this compound analysis and use significantly less solvent than conventional liquid-liquid extraction.[1][6] The QuEChERS method is particularly noted for its simplicity and low solvent consumption.[1]
Q3: My sample amount is extremely limited. Which solvent-reducing method is most suitable?
A3: For very small sample quantities, miniaturized methods are ideal. A miniaturized QuEChERS protocol has been successfully validated for samples as small as 0.3 g.[2] Additionally, microextraction techniques like SPME, which is a solventless method, or SUSME are excellent choices as they are designed to handle low sample volumes.[3][7]
Q4: How can I decrease the solvent waste generated by my HPLC's mobile phase during this compound analysis?
A4: To reduce mobile phase consumption, consider upgrading your chromatographic system. UHPLC offers faster analysis times and better separation efficiency, which translates to lower solvent use per sample compared to conventional HPLC.[4] For the most significant reduction, Supercritical Fluid Chromatography (SFC) is a powerful alternative. SFC uses compressed CO₂ as the primary component of the mobile phase, drastically cutting the consumption of organic solvents like methanol (B129727) or acetonitrile (B52724).[5][8]
Troubleshooting Guides
Topic: QuEChERS Method
Q: I am experiencing low recovery for this compound with a standard QuEChERS kit. What could be the cause?
A: this compound is an acidic herbicide, and its recovery is highly dependent on pH.[6] Ensure your extraction solvent is acidified (e.g., with 0.1% formic acid) to keep the analyte in its neutral, protonated form, which improves partitioning into the organic solvent.[1] Also, after adding the QuEChERS salts, shake the tube vigorously and immediately to prevent the salts from forming agglomerates, which can trap the analyte and reduce recovery.[1]
Q: My sample matrix is high in pigments (e.g., spinach). Which d-SPE sorbent should I use for cleanup?
A: For samples rich in pigments like chlorophyll, a dispersive solid-phase extraction (d-SPE) cleanup mix containing graphitized carbon black (GCB) is often recommended. However, GCB can sometimes retain planar analytes like this compound. A sorbent mix with Primary Secondary Amine (PSA) to remove fatty acids and anhydrous MgSO₄ to remove water is a standard choice.[1] For pigmented matrices, a combination of PSA, C18, and MgSO₄ can provide effective cleanup without significant loss of the target analyte.[9]
Topic: Solid-Phase Extraction (SPE)
Q: My this compound is not retaining on the C18 SPE cartridge, leading to poor recovery. What am I doing wrong?
A: The most common issue with reversed-phase SPE of acidic compounds like this compound is improper sample pH.[6] this compound has a pKa of approximately 3.1.[6] To ensure it is in its neutral form for strong hydrophobic interaction with the C18 sorbent, you must acidify your water sample to a pH between 2 and 3 before loading it onto the cartridge.[6][10]
Q: After eluting this compound from the SPE cartridge with methanol, my sample is not concentrating properly. Any suggestions?
A: After elution with an organic solvent, the eluate should be evaporated to dryness or near-dryness under a gentle stream of nitrogen.[10] It is critical to then reconstitute the residue in a small, precise volume of the initial mobile phase (e.g., 1 mL).[10] This step ensures the analyte is concentrated and compatible with the subsequent chromatographic analysis.
Topic: Chromatographic Analysis
Q: The GC-MS response for this compound is very low and the peak shape is poor. How can I improve this?
A: this compound is an acidic and relatively polar compound, which makes it unsuitable for direct GC-MS analysis.[11] To improve volatility and thermal stability, a derivatization step is required.[11] Converting this compound to its methyl ester using a reagent like BF₃-methanol or diazomethane (B1218177) will significantly improve its chromatographic behavior, leading to better peak shape and a stronger response.[10][11] Additionally, ensure the GC inlet liner is clean and deactivated to prevent analyte adsorption.[11]
Quantitative Data Summary
The following table summarizes the performance of various solvent-reducing analytical methods for this compound.
| Method | Matrix | Limit of Quantification (LOQ) | Recovery | Reference |
| Miniaturized QuEChERS LC-MS/MS | Beebread | 0.017 - 0.05 mg/kg | 70-120% | [2] |
| SUSME LC-MS/MS | Soil | 0.1 ng/g | 93-104% | [3] |
| SUSME LC-MS/MS | Water | 1 ng/L (R- and S-MCPP) | ~75% | [12] |
| Modified QuEChERS UPLC-MS/MS | Plant Material | Not Specified | High recovery rates | [1] |
Detailed Experimental Protocols
Protocol 1: Modified QuEChERS Method for this compound in Plant Material
This protocol is adapted from a validated method for acidic herbicides.[1]
-
Sample Preparation: Homogenize 10 g (±0.1 g) of the plant sample in a 50 mL centrifuge tube. For dry samples, add a suitable amount of water to rehydrate before homogenization.
-
Extraction:
-
Add 10 mL of acetonitrile containing 0.1% formic acid.
-
Vortex the mixture for 10 minutes.
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 5000 r/min for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube.
-
Add 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA).
-
Vortex for 30 seconds and then centrifuge at 5000 r/min for 5 minutes.
-
-
Analysis: The resulting supernatant is ready for analysis by LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Water Samples
This protocol outlines a general procedure for extracting this compound from water using a hydrophilic-lipophilic balanced (HLB) sorbent.[6]
-
Sample Preparation:
-
Collect a 200 mL water sample. If it contains suspended solids, filter through a 0.45 µm glass fiber filter.
-
Acidify the sample to a pH between 2 and 3 using phosphoric acid.
-
-
SPE Cartridge Conditioning:
-
Place an HLB SPE cartridge on a vacuum manifold.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of HPLC-grade water through the cartridge. Do not allow the sorbent to go dry.
-
-
Sample Loading: Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for analysis.
Visual Guides
Caption: General workflow of the QuEChERS method for this compound analysis.
Caption: Decision guide for selecting a solvent reduction technique.
References
- 1. benchchem.com [benchchem.com]
- 2. repozytorium.piwet.pulawy.pl [repozytorium.piwet.pulawy.pl]
- 3. Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and dichlorprop in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LABTips: Hi-Tech Techniques for Pesticide Analysis | Labcompare.com [labcompare.com]
- 5. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. Microextraction by Packed Sorbent (MEPS) and Solid-Phase Microextraction (SPME) as Sample Preparation Procedures for the Metabolomic Profiling of Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. gcms.cz [gcms.cz]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Calibration strategies for accurate quantification of Mecoprop-P
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Mecoprop-P.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
Mecoprop is a selective, post-emergence herbicide used to control broadleaf weeds.[1] It exists as a chiral compound with two enantiomers: (R)-Mecoprop (this compound) and (S)-Mecoprop. The herbicidal activity is primarily associated with the (R)-enantiomer, this compound.[2][3] Therefore, it is crucial to separate and quantify the enantiomers individually to accurately assess herbicidal efficacy, monitor for compliance with maximum residue limits (MRLs), and understand its environmental fate.[1][2]
Q2: Which analytical techniques are most suitable for this compound quantification?
The most common and effective techniques for this compound quantification are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, ideal for detecting trace levels of this compound in complex matrices like soil, water, and biological tissues without the need for derivatization.[3][4]
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): A robust and common technique for quantifying this compound in less complex samples like water. It offers good sensitivity, particularly after a sample pre-concentration step like Solid-Phase Extraction (SPE).[3]
-
Gas Chromatography (GC): Due to the low volatility of this compound in its acidic form, a derivatization step is necessary to convert it into a more volatile ester before GC analysis. This method can be coupled with detectors like an Electron Capture Detector (ECD) or Mass Spectrometry (MS).[3][5]
Q3: What is the "matrix effect" and how does it impact this compound analysis?
The matrix effect is the alteration of the analyte's ionization in the mass spectrometer's ion source due to the presence of co-eluting compounds from the sample matrix.[2][6] This can lead to either ion suppression (decreased signal) or enhancement (increased signal), resulting in inaccurate quantification of this compound.[2][7] This is a significant challenge, especially in complex samples like soil, food, and biological fluids.[2][8]
Q4: How can matrix effects be minimized during this compound analysis?
Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) help remove interfering components.[2][7]
-
Chromatographic Separation: Optimizing the HPLC or GC method to separate this compound from matrix components is crucial.[2][7]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples being analyzed helps to compensate for matrix effects.[2][7]
-
Internal Standards: Using a stable isotope-labeled internal standard, such as Mecoprop-d3, is highly recommended. It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[2][7]
Q5: What are suitable internal standards for this compound quantification?
The ideal internal standard for this compound analysis is a stable isotope-labeled version of the analyte, such as Mecoprop-d3.[2] This is because it has nearly identical chemical and physical properties to this compound, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Chromatography and Peak Shape Issues
Q: My this compound peak is tailing in my HPLC analysis. What could be the cause and how can I fix it?
A: Peak tailing for an acidic compound like this compound is often due to secondary interactions with the stationary phase.
-
Chemical Causes: If the mobile phase pH is not low enough, the carboxylic acid group of this compound can be ionized. These anionic molecules can then interact with residual silanols on the silica-based stationary phase, leading to tailing.[9]
-
Solution: Adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of this compound (~3.78) to ensure it is in a single, non-ionized state. Using a buffer, such as a phosphate (B84403) buffer (10-25 mM), can help maintain a stable pH.[9]
-
-
Physical Causes: If all peaks in the chromatogram are tailing, the issue is likely physical. This could be due to a column void, a blocked frit, or excessive extra-column volume.[9]
Q: I am observing poor resolution between this compound and other co-eluting pesticides. What should I do?
A: Co-elution with other acidic herbicides like 2,4-D or Dichlorprop is a common issue.[5]
-
Solution:
-
Adjust Mobile Phase: Try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) to increase retention times and potentially improve resolution.[5]
-
Change pH: Modifying the pH of the aqueous portion of your mobile phase can alter the selectivity between the analytes.[5]
-
Use a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry to achieve better separation.[5]
-
Quantification and Calibration Issues
Q: My calibration curve is non-linear. What are the possible reasons and solutions?
A: A non-linear calibration curve can arise from several factors.
-
Possible Causes:
-
Solutions:
Q: I am experiencing poor reproducibility in my quantitative results. What should I check?
A: Poor reproducibility can stem from inconsistencies in the analytical workflow.
-
Possible Causes:
-
Solutions:
-
Standardize the sample preparation protocol and ensure it is followed precisely for all samples and standards.
-
Check the autosampler for accuracy and precision.
-
Allow the instrument to fully stabilize before starting the analysis.[2]
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Determination in Water Samples
| Method | Sample Preparation | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Precision (RSD %) | Citation |
| UHPLC-MS/MS | Solid-Phase Extraction (SPE) | 0.00008 - 0.0047 | - | 71 - 118 | - | [12] |
| LC-MS/MS | Solid-Phase Extraction (SPE) | - | 0.01 - 0.05 | 76.5 - 108.3 | < 13.6 | [12] |
| LC-MS/MS (Chiral) | Supramolecular Solvent-based Microextraction (SUSME) | - | 0.001 (for R- and S-MCPP) | ~75 | 2.4 - 2.7 | [12] |
| UPLC-MS/MS | Direct Injection | 0.0025 | - | 107 - 117 | < 5 | [12] |
Table 2: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition | Citation |
| HPLC System | Agilent 1290 Infinity or equivalent | [3] |
| Mass Spectrometer | Sciex TripleQuad 6500 or equivalent | [3] |
| Column | Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) | [3] |
| Mobile Phase A | Water with 0.1% formic acid | [3] |
| Mobile Phase B | Methanol (B129727) with 0.1% formic acid | [3] |
| Injection Volume | 40 µL | [3] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [2][3] |
| MRM Transitions | Quantitation: m/z 213 → 141; Confirmation: m/z 215 → 143 | [3] |
Experimental Protocols
Protocol 1: this compound Analysis in Soil by LC-MS/MS using QuEChERS
This protocol provides a general workflow for the extraction and analysis of this compound from soil samples.
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[13]
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.[1]
-
Add 10 mL of water and 10 mL of acetonitrile.[1]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[1]
-
Shake vigorously for 1 minute and centrifuge.[1]
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing PSA and C18 sorbents.
-
Vortex and centrifuge.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm filter.[4]
-
Inject the sample into the LC-MS/MS system.
-
Protocol 2: this compound Analysis in Water by HPLC-DAD using SPE
This protocol is based on methodologies for the analysis of phenoxy herbicides in aqueous samples.[3]
-
Sample Preparation and Solid-Phase Extraction (SPE):
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm filter.[3]
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1][3]
-
Acidify the water sample to pH 2.5.[1]
-
Wash the cartridge with deionized water.[1]
-
Dry the cartridge under vacuum.[3]
-
Elute this compound with 5 mL of methanol.[3]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[3]
-
-
HPLC-DAD Analysis:
Visualizations
Caption: Workflow for this compound analysis in soil by LC-MS/MS.
Caption: Decision tree for troubleshooting peak tailing issues.
Caption: Strategies to minimize matrix effects in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. benchchem.com [benchchem.com]
- 10. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Dealing with Co-eluting Interferences in Mecoprop-P Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with co-eluting interferences during the analysis of Mecoprop-P.
Frequently Asked Questions (FAQs)
Q1: What are co-eluting interferences and why are they a concern in this compound analysis?
A1: Co-eluting interferences occur when other compounds in a sample elute from the chromatography column at the same time as this compound, leading to overlapping peaks. This is a significant issue because this compound, a phenoxypropionic acid herbicide, shares structural similarities with other acidic herbicides, causing them to behave similarly under certain chromatographic conditions.[1] This can lead to inaccurate quantification, false positives, and poor sensitivity in the analysis.[2][3] The matrix, which includes all components in a sample apart from the analyte, can also be a major source of co-eluting interferences, causing ion suppression or enhancement in mass spectrometry-based methods.[2][4]
Q2: What are the most common compounds that co-elute with this compound?
A2: Due to their similar chemical properties, this compound frequently co-elutes with other acidic herbicides. The most common co-eluting pesticides include:
-
Phenoxy herbicides: 2,4-D, Dichlorprop (2,4-DP), MCPA, and MCPB.[1]
-
Benzoic acid herbicides: Dicamba.[1]
The specific co-elution challenges are highly dependent on the chromatographic conditions, such as the column chemistry, mobile phase composition, and pH.[1]
Q3: Which analytical techniques are recommended for resolving this compound from co-eluting compounds?
A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are effective for resolving this compound from interfering compounds.[1][5]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and selective method suitable for detecting trace levels of this compound in complex matrices without the need for derivatization.[6] By using techniques like Multiple Reaction Monitoring (MRM), it can distinguish between compounds with the same mass-to-charge ratio, providing an additional layer of selectivity.[1][7]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is another powerful technique, but it often requires a derivatization step to convert the acidic this compound into a more volatile and less polar ester derivative, which improves its chromatographic behavior and sensitivity.[1][5]
Q4: How can I resolve the chiral enantiomers of Mecoprop?
A4: Mecoprop is a chiral compound with two enantiomers: (R)-(+)-Mecoprop (the herbicidally active form, this compound) and (S)-(-)-Mecoprop.[1] To separate these enantiomers, chiral chromatography is necessary, which employs a chiral stationary phase in the chromatography column.[1][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Poor resolution between this compound and another phenoxy herbicide (e.g., 2,4-D or Dichlorprop) in reversed-phase HPLC.
Q: My this compound peak is overlapping with the 2,4-D peak on a C18 column. What should I try first?
A: First, try adjusting the mobile phase composition. Decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will generally increase retention times and may improve resolution.[1] You can also try changing the pH of the aqueous portion of your mobile phase. Since these are acidic herbicides, adjusting the pH can alter their ionization state and retention behavior, thus improving separation.[1]
Q: I've adjusted the mobile phase, but the resolution is still not sufficient. What's the next step?
A: If mobile phase optimization is not enough, consider these options:
-
Change the organic modifier: If you are using acetonitrile, try switching to methanol (B129727) or a combination of both. Different organic solvents can alter the selectivity of the separation.[9]
-
Use a different column: A column with a different stationary phase (e.g., phenyl-hexyl or pentafluorophenyl (PFP)) can provide a different selectivity for acidic herbicides.
-
Adjust the temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase retention times and backpressure.[1]
Problem 2: Peak tailing observed for the this compound peak.
Q: My this compound peak is tailing. How do I determine if it's a chemical or physical problem?
A: A simple diagnostic test is to observe the peak shape of other, neutral compounds in your sample or a standard mixture.[9]
-
If all peaks in the chromatogram exhibit tailing: The issue is likely a physical problem with your HPLC system or column (e.g., column void, blocked frit, or extra-column volume).[9]
-
If only the this compound peak (and other acidic or basic analytes) is tailing: The problem is more likely a chemical issue related to secondary interactions between this compound and the stationary phase.[9]
Q: How can I optimize my mobile phase to reduce this compound peak tailing?
A: For acidic compounds like this compound, peak tailing is often caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this:
-
Lower the mobile phase pH: Adjust the pH of the aqueous portion of your mobile phase to be at least one pH unit below the pKa of this compound (pKa ≈ 3.8). A pH of 2.5-3.0, achieved by adding 0.1% formic acid, will ensure the analyte is in its neutral, protonated form, minimizing silanol interactions.[2][9]
-
Use a buffer: A buffer, such as a 10-25 mM phosphate (B84403) buffer, can help maintain a stable pH throughout the analysis.[9]
Problem 3: Low sensitivity or no detector response for this compound in GC-MS.
Q: I am not seeing a strong signal for this compound in my GC-MS analysis. What could be the issue?
A: this compound is an acidic and relatively polar compound, which can lead to poor chromatographic performance and low sensitivity in GC without derivatization.[1] Adsorption to active sites in the GC inlet and column can also be a problem.[1]
Q: What steps can I take to improve the GC-MS response for this compound?
A:
-
Derivatization: Convert this compound to a less polar and more volatile ester derivative (e.g., methyl or ethyl ester) before GC analysis. This will significantly improve its chromatographic behavior and sensitivity.[1]
-
Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner to minimize analyte adsorption.[1]
-
Column Choice: Use a column with a stationary phase appropriate for pesticide analysis, and ensure it is properly conditioned.[1]
Quantitative Data Summary
Table 1: Common Co-eluting Herbicides with this compound
| Compound | Herbicide Class | Typical Retention Time Range (min) on C18 column |
| This compound | Phenoxypropionic Acid | 4.4 - 4.8 |
| 2,4-D | Phenoxyacetic Acid | 3.3 - 4.6 |
| Dichlorprop (2,4-DP) | Phenoxypropionic Acid | 4.2 - 4.8 |
| MCPA | Phenoxyacetic Acid | 3.5 - 4.5 |
| MCPB | Phenoxybutyric Acid | 5.0 |
Retention times are approximate and can vary significantly based on the specific chromatographic conditions.[3][10]
Table 2: Exemplary Mass Spectrometry Parameters for this compound Analysis
| Parameter | LC-MS/MS | GC-MS (after derivatization) |
| Ionization Mode | Negative Electrospray (ESI-) | Electron Ionization (EI) |
| Precursor Ion (m/z) | 213 | Varies with derivative |
| Product Ion 1 (Quantitation) | 141 | Varies with derivative |
| Product Ion 2 (Confirmation) | - | Varies with derivative |
| Collision Energy (eV) | 12 | N/A |
These parameters are illustrative and should be optimized for your specific instrument.[3][6]
Experimental Protocols
Protocol 1: LC-MS/MS Method for the Analysis of this compound and Other Acidic Herbicides
This protocol provides a general procedure for the simultaneous analysis of several phenoxy herbicides.
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 3.0 mm, 2.7 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid.[1]
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 30% B and equilibrate[1]
-
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Injection Volume: 5 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: See Table 2 for this compound. Optimize transitions for other target analytes.
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage according to the manufacturer's recommendations.[1]
-
-
Sample Preparation: For water samples, acidification followed by solid-phase extraction (SPE) may be necessary to concentrate the analytes and remove matrix interferences.[1] For soil or tissue samples, an initial extraction with an appropriate solvent (e.g., acetonitrile or ethyl acetate) followed by a clean-up step is typically required.[1]
Protocol 2: GC-MS Method for the Analysis of this compound and Other Acidic Herbicides (with Derivatization)
This protocol outlines a general approach for analyzing acidic herbicides by GC-MS.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[1]
-
Sample Preparation and Derivatization:
-
Extract the herbicides from the sample matrix using a suitable solvent extraction method.
-
Clean up the extract using solid-phase extraction (SPE) or other techniques if necessary.[5]
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.[5]
-
Derivatize the acidic herbicides to their methyl or ethyl esters using a suitable reagent (e.g., diazomethane (B1218177) or BF3/methanol). This step is crucial for improving volatility.[1]
-
-
GC Conditions:
-
MS Conditions:
Protocol 3: QuEChERS Sample Preparation for this compound in Soil
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticides from various matrices.[11]
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[11]
-
Hydration of Dry Soil: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water and vortex for 1 minute to hydrate (B1144303) the soil. Let it stand for 30 minutes.[11]
-
Extraction:
-
Salting-out:
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.[11]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Final Centrifugation and Filtration:
Visualizations
Caption: Workflow for developing a method to resolve co-eluting pesticides.
Caption: Decision tree for troubleshooting this compound peak tailing issues.
Caption: Experimental workflow for this compound analysis in soil.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Robustness of the QuEChERS Method for Mecoprop-P
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on improving the robustness of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of the acidic herbicide Mecoprop-P. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and achieve accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound using the QuEChERS method.
Issue 1: Low or Inconsistent Recovery of this compound
-
Question: My recovery of this compound is consistently low or highly variable. What are the potential causes and how can I fix this?
-
Answer: Low and inconsistent recoveries for acidic herbicides like this compound are common issues in QuEChERS analysis. The primary causes and their solutions are outlined below:
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Inappropriate pH: this compound is an acidic herbicide and its extraction efficiency is highly pH-dependent. In a neutral or basic environment, it will be in its anionic form, which has low solubility in the acetonitrile (B52724) extraction solvent, leading to poor partitioning and low recovery.
-
Solution: Acidify the extraction solvent. The addition of formic acid to the acetonitrile (typically 0.1-2% v/v) is a common and effective modification.[1] This ensures that this compound remains in its neutral, protonated form, which is more soluble in the organic solvent. Using buffering salts, such as citrate (B86180) buffers, during the extraction/partitioning step can also help maintain an optimal pH of around 5 to 5.5.[2]
-
-
Strong Matrix Interactions: this compound can bind strongly to certain matrix components, particularly in complex matrices like clay soils or those with high organic matter content.[3]
-
Solution: For dry samples, such as cereals or soil, it is crucial to add water to the sample and allow it to hydrate (B1144303) before adding the extraction solvent.[1][4] This helps to disrupt the analyte-matrix interactions. For challenging matrices, consider increasing the shaking/vortexing time during the extraction step to ensure thorough partitioning.
-
-
Analyte Loss During d-SPE Cleanup: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical. Primary Secondary Amine (PSA) is a common sorbent used in QuEChERS to remove organic acids, sugars, and fatty acids. However, since this compound is an acidic herbicide, PSA can also remove it from the extract, leading to significant losses.
-
Solution: For the analysis of this compound, it is often recommended to either avoid the use of PSA in the d-SPE step or to use a smaller amount.[2] Alternatively, other sorbents like C18 can be used to remove non-polar interferences without significantly affecting the recovery of this compound.[3] For highly pigmented samples, graphitized carbon black (GCB) can be used, but it should be noted that GCB can also adsorb planar molecules, so its use should be evaluated carefully.[1]
-
-
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis
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Question: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis. How can I mitigate these matrix effects?
-
Answer: Matrix effects are a common challenge in LC-MS/MS analysis, where co-extracted matrix components interfere with the ionization of the target analyte.[5] Here are the primary strategies to address this issue:
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Effective Sample Cleanup: A robust cleanup step is the first line of defense against matrix effects.
-
Solution: As mentioned previously, the d-SPE step is crucial. For matrices with high lipid content, the inclusion of C18 sorbent in the d-SPE tube is recommended to remove fats and oils.[5] For general-purpose cleanup that is less aggressive towards acidic analytes than PSA, consider using a combination of MgSO₄ and C18.
-
-
Use of Matrix-Matched Standards: This is a highly effective strategy to compensate for matrix effects.
-
Solution: Prepare your calibration standards in a blank matrix extract that is representative of your samples.[5] This means running a blank sample through the entire QuEChERS procedure and then using the resulting extract to prepare your calibration curve. This approach helps to ensure that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification.
-
-
Stable Isotope-Labeled Internal Standard: This is considered the gold standard for correcting for matrix effects.
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Solution: Use a stable isotope-labeled version of this compound (e.g., Mecoprop-d3) as an internal standard.[5] This internal standard will have nearly identical chemical and physical properties to the native analyte and will co-elute chromatographically. Therefore, it will experience the same matrix effects as this compound, allowing for accurate correction of any signal variations.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting this compound using the QuEChERS method?
A1: The optimal pH for extracting this compound is in the acidic range, typically between 3 and 5. This ensures the herbicide is in its protonated, non-ionized form, which is more soluble in the acetonitrile extraction solvent. This is usually achieved by adding formic acid to the acetonitrile and/or using citrate buffer salts during the extraction step.[1][2]
Q2: Which d-SPE sorbents are recommended for this compound analysis?
A2: The choice of d-SPE sorbent depends on the matrix. For general matrices, a combination of anhydrous magnesium sulfate (B86663) (for water removal) and C18 (for removal of non-polar interferences) is a good starting point.[3] The use of PSA should be avoided or minimized as it can remove the acidic this compound from the extract.[2] For samples with high pigment content, GCB can be used, but its potential to adsorb this compound should be evaluated.[1]
Q3: Is it necessary to hydrate dry samples before QuEChERS extraction?
A3: Yes, for dry samples like soil, cereals, or dried herbs, it is critical to add a specific amount of water and allow the sample to hydrate for a period (e.g., 30 minutes) before adding acetonitrile.[1][4] This step is crucial for efficient extraction as it helps to swell the matrix and improve the partitioning of the analyte into the extraction solvent.
Q4: Can I analyze this compound without a d-SPE cleanup step?
A4: While it is possible to analyze the raw extract directly after the initial extraction and salting-out steps, this is generally not recommended for complex matrices. The d-SPE cleanup step is important for removing matrix components that can cause significant matrix effects in LC-MS/MS analysis and can also contaminate the analytical instrument.[5] However, for relatively clean matrices, a "dilute and shoot" approach after the initial extraction may be feasible, but should be validated carefully.
Q5: How do I prepare matrix-matched calibration standards?
A5: To prepare matrix-matched standards, you first need a blank matrix sample (e.g., a soil or plant sample that is known to be free of this compound). Process this blank sample through the entire QuEChERS procedure (homogenization, extraction, and d-SPE cleanup). The resulting final extract is then used as the solvent to prepare your serial dilutions of a this compound analytical standard.[5]
Data Presentation
The following tables summarize the recovery data for this compound and other acidic herbicides under different QuEChERS modifications.
Table 1: Recovery of Acidic Herbicides in Plant Matrices using a Modified QuEChERS Protocol *
| Plant Matrix | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Various Plant Matrices | 85 - 110 | < 15 |
*Modified protocol includes extraction with acetonitrile containing 0.1% formic acid and cleanup with MgSO₄ and PSA. Data is indicative of expected performance for this compound.
Table 2: Comparison of d-SPE Sorbents for this compound Recovery in Soil *
| d-SPE Sorbent Combination | Average Recovery (%) | RSD (%) |
| MgSO₄ + C18 | 95 | 8 |
| MgSO₄ + PSA | 65 | 12 |
| MgSO₄ only (No Cleanup) | 98 | 15 |
*Hypothetical data for illustrative purposes, based on general knowledge of sorbent performance for acidic analytes. Actual recoveries may vary depending on the specific soil type and experimental conditions.
Experimental Protocols
Modified QuEChERS Protocol for this compound in Plant Material [1]
-
Sample Preparation:
-
Homogenize 10 g (±0.1 g) of the plant material sample in a 50 mL centrifuge tube.
-
For dry samples like cereals, add an appropriate amount of water to hydrate the sample before homogenization.
-
-
Extraction:
-
Add 10 mL of acetonitrile containing 0.1% formic acid to the centrifuge tube.
-
Vortex the mixture for 10 minutes.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at 5000 r/min for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18.
-
For samples with high pigment content, add 50 mg of Graphitized Carbon Black (GCB).
-
Vortex at 2500 r/min for 2 minutes.
-
Centrifuge at 5000 r/min for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm filter membrane.
-
The extract is now ready for analysis by LC-MS/MS.
-
Modified QuEChERS Protocol for this compound in Soil [3][4]
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Weigh 5 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
-
Hydration:
-
Add 10 mL of water and vortex for 1 minute to hydrate the soil.
-
Let the sample stand for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% formic acid to the hydrated soil sample.
-
Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of C18.
-
Vortex for 1 minute.
-
Centrifuge at 5000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Mandatory Visualization
Caption: Modified QuEChERS workflow for this compound analysis.
Caption: Troubleshooting workflow for low this compound recovery.
References
Selection of internal standards for Mecoprop-P analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selection and use of internal standards in the analysis of Mecoprop-P. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it important in this compound analysis?
A1: An internal standard (IS) is a chemical compound added in a constant amount to all samples, blanks, and calibration standards in an analysis. In the analysis of this compound, an internal standard is crucial for improving the accuracy and precision of quantification.[1] It helps to correct for variations that can occur during sample preparation, such as analyte losses during extraction and cleanup, and for instrumental variations, like minor inconsistencies in injection volume.[2] By using the ratio of the analyte signal to the internal standard signal, more reliable and reproducible results can be achieved.
Q2: What are the key criteria for selecting a suitable internal standard for this compound analysis?
A2: The ideal internal standard for this compound analysis should possess the following characteristics:
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Chemical Similarity: It should be chemically and physically similar to this compound to ensure it behaves similarly during sample preparation and analysis.
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Not Naturally Present: The internal standard must not be present in the original sample matrix.
-
Chromatographic Resolution: It should be well-separated from this compound and other sample components in the chromatogram. However, for LC-MS/MS analysis, co-elution is acceptable if the internal standard is isotopically labeled, as the mass spectrometer can differentiate between the analyte and the standard.
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure.
Q3: What is the most highly recommended internal standard for this compound analysis by LC-MS/MS?
A3: For LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard is considered the "gold standard".[2] Mecoprop-d3 is a commonly used and highly recommended SIL internal standard for this compound analysis. Since Mecoprop-d3 has nearly identical physicochemical properties to this compound, it co-elutes and experiences the same degree of matrix effects (ion suppression or enhancement), leading to the most accurate correction of the analyte signal.[2]
Q4: Can I use a non-isotopically labeled internal standard for this compound analysis?
A4: Yes, if a stable isotope-labeled internal standard like Mecoprop-d3 is unavailable or cost-prohibitive, a non-labeled structural analog can be used. A structural analog is a compound that is chemically similar to this compound but not expected to be in the samples. However, it's important to be aware of the potential drawbacks. Structural analogs may not perfectly co-elute with this compound, and their ionization efficiency and extraction recovery might differ, leading to less effective compensation for matrix effects and recovery losses compared to a SIL internal standard.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor recovery of this compound | 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during sample cleanup steps (e.g., SPE). 3. Degradation of this compound during sample processing. | 1. Optimize the extraction solvent and technique (e.g., pH adjustment, sonication time). 2. Ensure the SPE cartridge is properly conditioned and that the elution solvent is appropriate. 3. Add the internal standard at the very beginning of the sample preparation process to compensate for losses.[2] Ensure proper sample storage (cool, dark conditions). |
| High variability in results (poor precision) | 1. Inconsistent injection volumes. 2. Fluctuations in instrument performance. 3. Variable matrix effects between samples. | 1. Use a high-quality autosampler and ensure it is properly maintained. The use of an internal standard will correct for minor injection volume variations.[2] 2. Allow the instrument to stabilize before analysis and monitor system suitability throughout the run. 3. Employ a stable isotope-labeled internal standard (Mecoprop-d3) to effectively compensate for matrix effects.[2] |
| Signal suppression or enhancement | High levels of co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer source. | 1. Improve sample cleanup using techniques like QuEChERS or a more selective SPE sorbent. 2. Optimize the LC method to achieve better separation of this compound from interfering matrix components. 3. Use a stable isotope-labeled internal standard (Mecoprop-d3) which will experience the same matrix effects as the analyte, allowing for accurate correction.[2] 4. Prepare calibration standards in a blank matrix similar to the samples (matrix-matched calibration). |
| Sample concentration is above the calibration range | The concentration of this compound in the sample is higher than the highest calibration standard. | Diluting the sample extract is necessary. However, with an internal standard, simply diluting the final extract will not change the analyte-to-IS ratio. The recommended procedure is to dilute a portion of the original sample extract with the same solvent used for the initial extraction, and then add the internal standard to the diluted sample. |
Quantitative Data Summary
The use of an appropriate internal standard significantly improves the quality of analytical data for this compound. Below are tables summarizing typical performance data.
Table 1: Performance Comparison of Internal Standard Types for Herbicide Analysis
| Performance Parameter | Isotopically Labeled IS (e.g., Mecoprop-d3) | Structural Analog IS (Non-Labeled) |
| Recovery Correction | Excellent | Moderate to Good |
| Matrix Effect Compensation | Excellent | Poor to Moderate |
| Precision (%RSD) | < 5% | 10-20% |
| Accuracy (% Recovery) | 95-105% | 80-120% |
| Note: This data is illustrative and based on typical performance characteristics in pesticide residue analysis.[2] |
Table 2: Performance Data for Chiral LC-MS/MS Method for Mecoprop (B166265) Enantiomers in Water
| Parameter | R- and S-Mecoprop |
| Limit of Quantitation (LOQ) | 1 ng/L |
| Recoveries | ~75% |
| Precision (%RSD) at 5 ng/L | 2.4 - 2.7% |
| Source: Adapted from a study on the stereoselective quantitation of mecoprop in natural waters.[3] |
Table 3: EC50 Values for Growth Inhibition by this compound in Aquatic Plants
| Plant Species | Exposure Duration | EC50 (µg/L) |
| Ranunculus aquatilis | 21/22 days | 46.9 |
| Ludwigia repens | 21/22 days | 656.4 |
| Source: Data from a study on the effects of this compound on dicotyledonous macrophytes.[4] |
Experimental Protocols
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
This protocol describes the preparation of a Mecoprop-d3 internal standard solution for spiking into samples.
-
Preparation of Mecoprop-d3 Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh a known amount of neat Mecoprop-d3 standard (e.g., 10 mg).
-
Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) in a Class A volumetric flask (e.g., 100 mL) to obtain a stock solution of 100 µg/mL.
-
Store the stock solution in an amber vial at -20°C.
-
-
Preparation of Mecoprop-d3 Working Solution (e.g., 1 µg/mL):
-
Perform a serial dilution of the stock solution. For example, pipette 1 mL of the 100 µg/mL stock solution into a 100 mL Class A volumetric flask and dilute to the mark with the appropriate solvent to obtain a 1 µg/mL working solution.
-
This working solution is then used to spike samples, blanks, and calibration standards.
-
Protocol 2: Analysis of this compound in Water by LC-MS/MS with Internal Standard
This protocol is a general guideline for the analysis of this compound in water samples.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the water sample (e.g., 500 mL) to a pH < 3 with an appropriate acid (e.g., formic acid).
-
Spike the sample with the internal standard. Add a known volume of the Mecoprop-d3 working solution (e.g., 50 µL of a 1 µg/mL solution to achieve a concentration of 100 ng/L).
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute this compound and Mecoprop-d3 with a suitable organic solvent (e.g., 5 mL of methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and Mecoprop-d3.
-
Visualizations
Signaling Pathway of this compound
This compound is a synthetic auxin herbicide that mimics the natural plant hormone auxin.[5] It activates the auxin signaling pathway, leading to uncontrolled growth and eventually, the death of susceptible plants.[5][6] The core of this pathway involves the binding of this compound to the TIR1/AFB co-receptors, which triggers the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes by ARF transcription factors.[7][8]
Caption: this compound activates the auxin signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound in environmental samples using an internal standard.
Caption: Workflow for this compound analysis with an internal standard.
References
- 1. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The auxin herbicide this compound in new light: Filling the data gap for dicotyledonous macrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]
- 8. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Digestion Methods for Total Mecoprop-P in Plant Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of total Mecoprop-P (MCPP-p) in plant tissues. The focus is on optimizing digestion methods to ensure the cleavage of this compound conjugates, leading to an accurate determination of the total residue.
Frequently Asked Questions (FAQs)
Q1: Why is a digestion/hydrolysis step necessary for analyzing total this compound in plant tissues?
A1: this compound, like other phenoxyacetic acid herbicides, can be metabolized by plants into various conjugates, most commonly with sugars (e.g., glucose esters or glucosides) or amino acids.[1][2][3] These conjugated forms are not always detected by standard analytical methods that target the parent compound. A digestion or hydrolysis step is crucial to break these covalent bonds, releasing the conjugated this compound as the free acid, which can then be quantified.[1][2] This ensures that the analysis accounts for the "total" residue, which is often required for regulatory purposes and accurate risk assessment.
Q2: What are the main types of digestion/hydrolysis methods used for this compound analysis?
A2: The primary methods to cleave this compound conjugates in plant tissues are:
-
Alkaline Hydrolysis: This is the most common and widely accepted method. It involves heating the sample extract in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), to break the ester and amide linkages of the conjugates.[1][4][5][6][7]
-
Enzymatic Hydrolysis: This method uses specific enzymes, such as β-glucosidases, to selectively cleave sugar conjugates (e.g., glucosides).[2][4] It is considered a milder alternative to chemical hydrolysis.
-
Acid Hydrolysis: While used in some analytical procedures for other compounds, acid hydrolysis is less common for phenoxy acid herbicides due to the potential for degradation of the target analyte under harsh acidic and high-temperature conditions.
Q3: How much can the measured concentration of this compound increase after hydrolysis?
A3: The increase in measured concentration after hydrolysis can be substantial and varies depending on the plant species, growth stage, and time after application. Studies have shown that including an alkaline hydrolysis step can increase the detected residue levels of phenoxy acid herbicides by a factor of 2.5 to as much as 7.1.[2][4] For example, analysis of incurred residues in wheat showed a 7.1-fold increase for the related herbicide MCPA after alkaline hydrolysis.[2] Enzymatic deconjugation has been shown to increase residue detection by up to 2.7-fold compared to non-hydrolyzed samples.[4]
Troubleshooting Guides
Alkaline Hydrolysis
Issue 1: Low or no increase in this compound concentration after alkaline hydrolysis.
| Potential Cause | Recommended Solution |
| Inefficient Hydrolysis Conditions | Ensure the correct concentration of NaOH, temperature, and time are used. For most plant matrices, alkaline hydrolysis for 30-120 minutes at 40°C is effective.[4][7] For more complex matrices like citrus or cereals, harsher conditions (e.g., 60°C for 60 minutes or 40°C for 120 minutes) may be necessary.[8] Always optimize these parameters for your specific matrix. |
| Timing of Base Addition | The addition of the base after the addition of the extraction solvent (e.g., acetonitrile) has been shown to be more effective for hydrolysis than adding it before.[6] |
| Low Level of Conjugation | In some cases, the plant may not have significantly metabolized this compound into conjugated forms. Analyze a certified reference material or a spiked sample with a known conjugate to confirm the efficiency of your hydrolysis procedure. |
| Analyte Degradation | Although generally stable to hydrolysis, excessively harsh conditions (very high temperature or prolonged time) could potentially lead to degradation. Verify by testing recovery on a sample spiked with a known amount of this compound standard before and after hydrolysis. |
Issue 2: Poor reproducibility of results.
| Potential Cause | Recommended Solution |
| Inconsistent Temperature Control | Use a calibrated water bath or heating block to ensure a consistent and accurate temperature during the hydrolysis step. Fluctuations in temperature can lead to variable hydrolysis efficiency. |
| Inhomogeneous Sample | Ensure the initial plant tissue sample is thoroughly homogenized before taking a subsample for extraction and hydrolysis. |
| Matrix Effects | The complexity of the plant matrix can influence hydrolysis efficiency. For challenging matrices, consider optimizing the sample-to-solvent ratio or the cleanup step after extraction. |
Enzymatic Hydrolysis
Issue 3: Incomplete cleavage of conjugates.
| Potential Cause | Recommended Solution |
| Incorrect Enzyme or Enzyme Activity | Ensure you are using an enzyme preparation with known activity against the suspected conjugates. For glucose conjugates, a broad-spectrum β-glucosidase is often effective.[4] A combination of α- and β-glucosidase from Aspergillus niger has been shown to be effective.[4] Verify the activity of your enzyme batch. |
| Suboptimal pH and Temperature | Enzymes are highly sensitive to pH and temperature. The enzymatic reaction should be carried out in a buffered solution at the optimal pH for the specific enzyme (e.g., acetate (B1210297) buffer at pH 4.0 for α- and β-glucosidase from A. niger).[4] The optimal temperature should also be maintained (e.g., 37°C).[4] |
| Insufficient Incubation Time | Enzymatic reactions can be slower than chemical hydrolysis. Incubation times of up to 24 hours may be necessary for complete deconjugation.[4] |
| Presence of Enzyme Inhibitors in the Matrix | Some plant matrices may contain natural inhibitors that reduce enzyme activity. An increase in the enzyme concentration or a preliminary sample cleanup step may be required. |
| Presence of Non-Glucoside Conjugates | The sample may contain conjugates other than glucosides (e.g., amino acid conjugates) that are not cleaved by glucosidases. In this case, alkaline hydrolysis would be a more suitable approach for total residue analysis. |
Data Presentation
Table 1: Comparison of Hydrolysis Methods for Total Phenoxy Acid Herbicide Residue Analysis
| Method | Principle | Typical Conditions | Reported Increase in Detected Residue | Advantages | Limitations |
| Alkaline Hydrolysis | Base-catalyzed cleavage of ester and amide bonds. | 0.25-0.5 M NaOH, 40-60°C, 30-120 min.[7][8] | Up to 7.1-fold.[2] | Broad applicability to various conjugates, relatively fast, well-established. | Can be harsh, potentially affecting other components in the sample; requires neutralization. |
| Enzymatic Hydrolysis | Specific enzymatic cleavage of glycosidic bonds. | e.g., α- and β-glucosidase (1 U/mL) in acetate buffer (pH 4.0), 37°C, 24 h.[4] | Up to 2.7-fold.[4] | Mild and highly specific, minimizing degradation of the analyte and alteration of the matrix. | Slower than chemical hydrolysis, only cleaves specific types of conjugates (e.g., glucosides), enzyme cost. |
| Acid Hydrolysis | Acid-catalyzed cleavage of conjugates. | N/A (Not commonly recommended) | N/A | - | High potential for analyte degradation, not a standard method for phenoxy acid herbicides. |
Experimental Protocols
Protocol 1: Modified QuEChERS with Alkaline Hydrolysis
This protocol is adapted from established methods for the determination of total acidic pesticide residues.[4][7]
-
Sample Preparation: Homogenize 10 g of the plant tissue sample in a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube and shake vigorously for 1 minute.
-
Hydrolysis: Add a specific volume of concentrated NaOH solution to achieve the desired final concentration (e.g., 2 mL of 5N NaOH).[4] Immediately shake the tube vigorously. Place the tube in a water bath at 40°C for 30-120 minutes, depending on the matrix.
-
Neutralization and Partitioning: After cooling to room temperature, add a neutralizing acid (e.g., 2 mL of 5N H₂SO₄) and shake.[4] Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing appropriate sorbents (e.g., MgSO₄ and PSA) to remove interferences.
-
Analysis: The final extract is ready for analysis by LC-MS/MS or GC-MS (after derivatization).
Protocol 2: QuEChERS with Enzymatic Hydrolysis
This protocol is based on a validated method for the deconjugation of glucoside metabolites of acidic herbicides.[4]
-
Sample Preparation: Weigh 2.5 g of the homogenized plant tissue sample into a 50 mL centrifuge tube.
-
Enzymatic Deconjugation: Add 7.5 mL of acetate-buffered water (0.25 M, pH 4.0) containing 1 U/mL of α- and β-glucosidase from Aspergillus niger.
-
Incubation: Place the tube in a water bath at 37°C for 24 hours to allow for complete deconjugation.
-
Extraction: After incubation, add 10 mL of acetonitrile (with 1% acetic acid) and shake.
-
Partitioning: Add QuEChERS extraction salts and proceed with the partitioning and cleanup steps as described in Protocol 1.
-
Analysis: The final extract is analyzed by LC-MS/MS.
Visualizations
Caption: Workflow for Total this compound Analysis in Plant Tissues.
Caption: this compound Signaling Pathway as a Synthetic Auxin.
References
- 1. relana-online.de [relana-online.de]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Phase II - Sugar Conjugation | Metabolism of Herbicides or Xenobiotics in Plants - passel [passel2.unl.edu]
- 4. Development and validation of two analytical strategies for the determination of glucosides of acidic herbicides in cereals and oilseed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EURL | Single Residue Methods | Analysis of Acidic Pesticides Entailing Conjugates and/or Esters in their Residue Definitions (Updated Version) [eurl-pesticides.eu]
Validation & Comparative
Comparative Efficacy of Mecoprop-P and 2,4-D on Broadleaf Weeds: A Scientific Review
A comprehensive analysis of the performance of two common phenoxy herbicides, Mecoprop-P (MCPP-P) and 2,4-Dichlorophenoxyacetic acid (2,4-D), reveals distinct efficacy profiles against various broadleaf weeds. While both herbicides operate as synthetic auxins, inducing uncontrolled growth in susceptible plants, their effectiveness on specific weed species varies, making them suitable for different weed management scenarios. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Pathway
Both this compound and 2,4-D are classified as Group 4 herbicides, which mimic the natural plant hormone auxin (indole-3-acetic acid or IAA).[1] This mimicry leads to a disruption of normal plant growth processes. At a molecular level, these synthetic auxins bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-Box) family of proteins. This binding event triggers a signaling cascade that results in the degradation of transcriptional repressors (Aux/IAA proteins), leading to the overexpression of auxin-responsive genes. The subsequent overproduction of ethylene (B1197577) and abscisic acid (ABA) contributes to the characteristic symptoms of herbicide damage, including epinasty (twisting and curling of stems and leaves), stunting, and eventual plant death.[1]
Comparative Efficacy on Key Broadleaf Weeds
While sharing a common mode of action, the chemical structures of this compound and 2,4-D differ, resulting in varied efficacy against different broadleaf weed species.
2,4-D is generally recognized for its excellent control of deep-rooted perennial weeds such as:
-
Dandelion (Taraxacum officinale)
-
Plantains (Plantago spp.)
This compound , on the other hand, demonstrates superior efficacy against other common broadleaf weeds, including:
-
Common Chickweed (Stellaria media) [1]
-
Clovers (Trifolium spp.) [1]
-
Ground Ivy (Glechoma hederacea) [1]
Due to these complementary activities, this compound and 2,4-D are frequently formulated together in commercial herbicide products to provide a broader spectrum of weed control.[1]
Quantitative Data Summary
The following table summarizes the comparative efficacy of this compound and 2,4-D on selected broadleaf weeds based on available research. It is important to note that direct, side-by-side quantitative comparisons in the scientific literature are often presented in the context of mixed-ingredient formulations. The data presented here is a synthesis of qualitative statements of efficacy and should be interpreted with caution.
| Broadleaf Weed Species | Common Name | This compound Efficacy | 2,4-D Efficacy |
| Taraxacum officinale | Dandelion | Moderate | Excellent |
| Plantago spp. | Plantain | Moderate | Excellent |
| Stellaria media | Common Chickweed | Excellent | Poor |
| Trifolium repens | White Clover | Excellent | Poor to Moderate |
| Glechoma hederacea | Ground Ivy | Good | Poor |
Note: Efficacy ratings are generalized and can be influenced by factors such as weed growth stage, application rate, and environmental conditions.
Experimental Protocols
To ensure accurate and reproducible results in herbicide efficacy trials, a standardized experimental protocol is essential. The following outlines a general methodology for a field trial comparing the efficacy of this compound and 2,4-D on broadleaf weeds in a turfgrass setting.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.
-
Plot Size: Standardized plot sizes (e.g., 2m x 5m) should be used to minimize edge effects.
-
Treatments:
-
Untreated Control
-
This compound at various application rates (e.g., low, medium, high recommended rates)
-
2,4-D at various application rates (e.g., low, medium, high recommended rates)
-
A commercial standard herbicide for comparison.
-
2. Site Selection and Preparation:
-
Select a site with a uniform and dense population of the target broadleaf weed species.
-
The turfgrass species should be uniform throughout the trial area.
-
Mow the entire area to a uniform height before herbicide application.
3. Herbicide Application:
-
Timing: Apply the herbicides when the target weeds are actively growing and at a susceptible growth stage (e.g., 2-4 leaf stage for annuals).
-
Equipment: Use a calibrated sprayer (e.g., CO2-pressurized backpack sprayer) to ensure accurate and uniform application.
-
Carrier Volume: Apply herbicides in a sufficient water volume (e.g., 200-400 L/ha) to ensure thorough coverage of the weed foliage.
-
Environmental Conditions: Record weather conditions (temperature, humidity, wind speed) at the time of application.
4. Data Collection:
-
Visual Efficacy Ratings: Visually assess the percentage of weed control at set intervals after treatment (e.g., 7, 14, 21, and 28 days after treatment - DAT). Use a scale of 0% (no control) to 100% (complete control).
-
Phytotoxicity Ratings: Visually assess any injury to the desirable turfgrass on the same dates as efficacy ratings, using a scale of 0% (no injury) to 100% (complete turf death).
-
Biomass Sampling (Optional): At the final evaluation, harvest the above-ground biomass of the target weed species from a designated quadrat within each plot to determine the fresh and dry weight.
5. Statistical Analysis:
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.
-
Use a mean separation test (e.g., Tukey's HSD) to compare the mean efficacy of the different herbicide treatments.
Visualizations
Signaling Pathway of Synthetic Auxin Herbicides
Caption: Simplified signaling pathway of synthetic auxin herbicides like this compound and 2,4-D.
Experimental Workflow for Herbicide Efficacy Trial
Caption: General workflow for conducting a comparative herbicide efficacy field trial.
References
Unraveling Weed Resistance: A Comparative Analysis of Mecoprop-P and Dicamba Efficacy
A deep dive into the cross-resistance profiles of weed biotypes to the synthetic auxin herbicides Mecoprop-P and Dicamba reveals distinct patterns of susceptibility and resistance. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their performance, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.
The persistent challenge of herbicide resistance in agricultural systems necessitates a thorough understanding of the cross-resistance profiles of different weed biotypes. This is particularly critical for synthetic auxin herbicides, a cornerstone of broadleaf weed management. This guide focuses on two such herbicides: this compound, a member of the phenoxypropionic acid class, and Dicamba, a benzoic acid derivative. While both mimic the natural plant hormone auxin to induce lethal, uncontrolled growth in susceptible plants, emerging research indicates that resistance to one does not uniformly confer resistance to the other.
Quantitative Comparison of Herbicide Efficacy
The following tables summarize the quantitative data from dose-response studies on weed biotypes with known or suspected resistance to synthetic auxin herbicides. The data is primarily presented as the herbicide dose required to cause a 50% reduction in plant growth (GR₅₀). A higher GR₅₀ value in a resistant (R) biotype compared to a susceptible (S) biotype indicates a higher level of resistance.
Table 1: Efficacy of Dicamba against Susceptible and Resistant Weed Biotypes
| Weed Species | Biotype | Herbicide | GR₅₀ (g ae/ha)¹ | Resistance Factor (R/S) | Reference |
| Chenopodium album (Fathen) | Susceptible (A) | Dicamba | 16 | - | [1] |
| Chenopodium album (Fathen) | Susceptible (P) | Dicamba | 21 | - | [1] |
| Chenopodium album (Fathen) | Resistant (L) | Dicamba | >3200 | >200 | [1] |
| Chenopodium album (Fathen) | Resistant (M) | Dicamba | >3200 | >152 | [1] |
| Kochia scoparia (Kochia) | Susceptible (MT-SUS) | Dicamba | 27.8 | - | [2] |
| Kochia scoparia (Kochia) | Susceptible (KS-SUS) | Dicamba | 30.6 | - | [2] |
| Kochia scoparia (Kochia) | Resistant (KS-4A) | Dicamba | 134.1 | 4.8 | [2] |
| Kochia scoparia (Kochia) | Resistant (KS-4D) | Dicamba | 419.8 | 15.1 | [2] |
| Kochia scoparia (Kochia) | Resistant (KS-4H) | Dicamba | 80.1 | 2.9 | [2] |
| Kochia scoparia (Kochia) | Resistant (KS-10A) | Dicamba | 140.2 | 5.0 | [2] |
| Kochia scoparia (Kochia) | Resistant (KS-10G) | Dicamba | 90.3 | 3.2 | [2] |
| Kochia scoparia (Kochia) | Resistant (KS-10H) | Dicamba | 118.8 | 4.3 | [2] |
¹g ae/ha: grams of acid equivalent per hectare.
Table 2: Cross-Resistance Profile of Dicamba-Resistant Chenopodium album to this compound
| Weed Species | Biotype | Herbicide | Observation | Reference |
| Chenopodium album (Fathen) | Dicamba-Resistant (L & M) | This compound | No cross-resistance observed. Dry weight reduction was similar to susceptible biotypes. | [1][3] |
| Chenopodium album (Fathen) | Dicamba-Susceptible (A & P) | This compound | Susceptible. Significant reduction in plant dry weight. | [1] |
Experimental Protocols
The data presented in this guide are derived from standardized whole-plant dose-response bioassays. The following is a detailed methodology synthesized from established protocols for evaluating herbicide resistance.
Whole-Plant Dose-Response Bioassay
1. Plant Material and Growth Conditions:
-
Seeds from suspected resistant and known susceptible weed populations are collected and stored.
-
Seeds are germinated in petri dishes on a suitable medium (e.g., agar) or directly in pots filled with a sterilized potting mix.
-
Seedlings are transplanted into individual pots (e.g., 10 cm diameter) at the one- to two-leaf stage.
-
Plants are grown in a controlled environment (greenhouse or growth chamber) with standardized temperature, light, and humidity to ensure uniform growth.
2. Herbicide Application:
-
Herbicides (this compound and Dicamba) are applied at a range of doses, typically including a zero-dose control and doses above and below the recommended field rate.
-
A logarithmic series of doses is often used to accurately determine the GR₅₀ value.
-
Herbicides are applied using a calibrated track sprayer to ensure uniform coverage. The spray volume, pressure, and nozzle type should be standardized and recorded.
3. Data Collection and Analysis:
-
Plants are typically harvested 21 to 28 days after treatment.
-
The above-ground biomass is collected, and the fresh weight is recorded.
-
The biomass is then dried in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved, and the dry weight is recorded.
-
The dry weight data for each plant is expressed as a percentage of the mean dry weight of the untreated control plants for that biotype.
-
The data are then subjected to a non-linear regression analysis, typically using a log-logistic model, to determine the GR₅₀ value for each herbicide and biotype combination. The resistance factor (RF) is calculated by dividing the GR₅₀ of the resistant biotype by the GR₅₀ of the susceptible biotype.
Mechanisms of Action and Resistance
This compound and Dicamba are synthetic auxins that disrupt plant growth by overwhelming the natural auxin signaling pathway. This leads to epinastic growth, stem and leaf twisting, and ultimately, plant death.
Signaling Pathway of Synthetic Auxin Herbicides
Resistance to synthetic auxins can occur through two primary mechanisms:
-
Target-Site Resistance (TSR): This involves mutations in the genes encoding the auxin receptors (such as TIR1/AFB proteins) or the repressor proteins (Aux/IAA). These mutations can reduce the binding affinity of the herbicide to its target, thereby diminishing its efficacy.
-
Non-Target-Site Resistance (NTSR): This is a broader category of resistance mechanisms that do not involve alterations to the herbicide's direct target. A common form of NTSR is enhanced herbicide metabolism, where the resistant plant produces higher levels of enzymes, such as cytochrome P450 monooxygenases, that can detoxify the herbicide before it reaches its target site.
The lack of cross-resistance between Dicamba and this compound in the studied Chenopodium album biotypes suggests that the resistance mechanism to Dicamba in these populations is likely specific and does not affect the binding or activity of this compound.[1][3] This could be due to a highly specific target-site mutation that only affects the binding of benzoic acid herbicides like Dicamba, or a metabolic pathway that is specific to Dicamba.
Experimental Workflow for Herbicide Resistance Screeningdot
References
Comparative Guide for the Validation of a New Analytical Method for Mecoprop-P Analysis Against a Reference Method
This guide provides a detailed comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a traditional High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) reference method for the quantitative analysis of Mecoprop-P. This document is intended for researchers, scientists, and drug development professionals involved in method validation and pesticide residue analysis.
Mecoprop is a chiral herbicide, with the herbicidal activity primarily attributed to the (R)-(+)-enantiomer, known as this compound.[1][2][3] Due to its widespread use, accurate and reliable analytical methods are essential for environmental monitoring and ensuring food safety.[1][2] This guide presents supporting experimental data to objectively compare the performance of these two methods.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key validation parameters for the new LC-MS/MS method and the reference HPLC-DAD method for this compound determination. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), recovery, and precision (expressed as Relative Standard Deviation, RSD%).
| Validation Parameter | New Method (LC-MS/MS) | Reference Method (HPLC-DAD) |
| Limit of Detection (LOD) | 0.000222 - 0.000334 mg/kg (in soil) | Typically in the low µg/L range after SPE |
| Limit of Quantification (LOQ) | 0.01 mg/kg (in soil)[4] | 0.01 - 0.05 µg/L (in water)[5] |
| Recovery | 70 - 120%[4] | 76.5 - 108.3%[5] |
| Precision (RSD%) | ≤ 20%[4] | < 13.6%[5] |
| Linearity (r²) | ≥ 0.995[1] | ≥ 0.995[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, covering sample preparation and analytical conditions for both the new and reference methods.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for detecting trace levels of this compound in complex matrices like soil without the need for derivatization.[1][2]
-
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe) [2]
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile (B52724).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge.
-
An aliquot of the supernatant is taken for cleanup.
-
Add 150 mg MgSO₄ and 50 mg PSA (primary secondary amine) for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex and centrifuge. The supernatant is then ready for LC-MS/MS analysis.
-
-
Analytical Conditions
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.[5]
-
Mobile Phase: A gradient elution with a mixture of water (containing a small percentage of formic acid) and an organic solvent like acetonitrile or methanol (B129727).[5]
-
Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.[5]
-
Injection Volume: Typically 10 µL.[5]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenoxyacetic acid herbicides like Mecoprop.[5]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.[5]
-
-
Reference Method: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This traditional method is robust and widely used for the analysis of this compound, particularly in water samples.[1] It often requires a sample pre-concentration step to achieve sufficient sensitivity.[1][2]
-
Sample Preparation (Solid-Phase Extraction - SPE) [1][2]
-
Filter a water sample (e.g., 500 mL) through a 0.45 µm filter.
-
Adjust the pH of the sample to be acidic (typically pH 2-3) to ensure this compound is in its non-ionized form.[5]
-
Condition a C18 SPE cartridge by passing methanol followed by deionized water.
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the retained this compound with a suitable organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
Analytical Conditions
-
HPLC System: Standard HPLC system with a Diode-Array Detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[1]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water (e.g., with 0.1% phosphoric acid), for example, a 60:40 (v/v) mixture.[1][2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 220 nm or 229 nm.[6]
-
Calibration: Prepare a series of calibration standards by diluting a certified this compound reference standard in the mobile phase. The concentration range should bracket the expected concentration in the samples.[2]
-
Method Validation and Comparison Workflow
The following diagram illustrates the general workflow for validating a new analytical method against a reference method.
Experimental Workflow for the New LC-MS/MS Method
The diagram below outlines the specific experimental workflow for the analysis of this compound using the new LC-MS/MS method.
References
A Comparative Environmental Impact Assessment: Mecoprop-P vs. MCPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the environmental impact of two widely used phenoxy herbicides, Mecoprop-P and MCPA. The information presented is supported by experimental data to facilitate informed research and development decisions.
Physicochemical Properties
The physicochemical properties of a herbicide are fundamental to understanding its behavior and fate in the environment. This compound is the herbicidally active (R)-(+)-enantiomer of mecoprop.[1] MCPA and this compound share a similar chemical structure, which is reflected in their comparable physicochemical characteristics. Both are weak acids and are often formulated as salts to improve their solubility in water.
| Property | This compound | MCPA | References |
| Chemical Structure | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid | (4-chloro-2-methylphenoxy)acetic acid | [2] |
| Molecular Formula | C₁₀H₁₁ClO₃ | C₉H₉ClO₃ | [2] |
| Molecular Weight | 214.64 g/mol | 200.62 g/mol | [2] |
| Appearance | Colorless to brown crystalline powder/solid | Colorless crystals | [2] |
| Water Solubility | 900 mg/L at 20 °C | 825 mg/L at 25 °C | [2] |
| Melting Point | 94–95 °C | 118-119 °C | [2] |
| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | 0.2 mPa at 20 °C | |
| pKa | 3.7 | 3.14 |
Ecotoxicity Profile
The ecotoxicity profile of a pesticide is critical for assessing its potential risk to non-target organisms. The following tables summarize the acute toxicity of this compound and MCPA to various environmental receptors.
Avian Toxicity
| Species | Endpoint | This compound | MCPA | References |
| Bobwhite Quail | Acute Oral LD₅₀ | 700 mg/kg | 377 mg/kg | [3] |
| Mallard Duck | Acute Dietary LC₅₀ | >5,620 ppm | - | [3] |
| Japanese Quail | Acute Oral LD₅₀ | 740 mg/kg | - | [3] |
Aquatic Toxicity
| Species | Endpoint (Duration) | This compound | MCPA | References |
| Rainbow Trout | LC₅₀ (96 h) | 124 mg/L | 117 - 232 mg/L | [3] |
| Bluegill Sunfish | LC₅₀ (96 h) | >100 mg/L | - | [3] |
| Daphnia magna | EC₅₀ (48 h) | - | - | |
| Algae | EC₅₀ (72-96 h) | - | - |
Toxicity to Terrestrial Invertebrates
| Species | Endpoint | This compound | MCPA | References |
| Honeybee (Apis mellifera) | Acute Contact LD₅₀ | Not toxic | >100 µ g/bee | [3] |
| Honeybee (Apis mellifera) | Acute Oral LD₅₀ | Not toxic | 104 µ g/bee |
Environmental Fate
The environmental fate of a herbicide determines its persistence, mobility, and potential for contaminating soil and water resources.
| Parameter | This compound | MCPA | References |
| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 8 - 13 L/kg | 20 - 100 L/kg | [4] |
| Soil Half-life (DT₅₀) | 3 - 8 days | 5 - 6 days (slightly acidic to slightly alkaline soils) | [4] |
| Bioaccumulation Factor (BCF) | Low potential | Low potential | [3] |
Experimental Protocols
The determination of the environmental impact of herbicides such as this compound and MCPA follows standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and regulatory bodies.[5][6][7]
Physicochemical Properties
-
Water Solubility (OECD Guideline 105): The flask-shaking method is commonly employed. A surplus of the test substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined analytically.
-
Vapor Pressure (OECD Guideline 104): The vapor pressure is typically determined using the gas saturation method. A stream of inert gas is passed over the substance at a known rate, and the amount of substance transported by the gas is measured.
-
n-Octanol/Water Partition Coefficient (Kow) (OECD Guideline 107): The shake-flask method is used to determine the lipophilicity of a substance. The compound is dissolved in a mixture of n-octanol and water, and after equilibration, the concentration in each phase is measured.
Ecotoxicity
-
Avian Acute Oral Toxicity (OECD Guideline 223): The test substance is administered orally to birds (e.g., Bobwhite quail) in a single dose. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD₅₀ is then calculated.
-
Acute Toxicity to Fish (OECD Guideline 203): Fish (e.g., Rainbow trout) are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality is recorded, and the LC₅₀ is determined.[8]
-
Acute Immobilisation Test for Daphnia sp. (OECD Guideline 202): Daphnids are exposed to the test substance in water for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is determined.
-
Toxicity to Honeybees (Acute Oral and Contact LD₅₀): For oral toxicity, bees are fed a sucrose (B13894) solution containing the test substance. For contact toxicity, the substance is applied directly to the bees. Mortality is assessed over a defined period to determine the LD₅₀.[9]
Environmental Fate
-
Soil Adsorption/Desorption (OECD Guideline 106): The batch equilibrium method is used. A known mass of soil is equilibrated with a solution of the test substance. The concentration of the substance remaining in the solution is measured to determine the amount adsorbed to the soil, from which the Koc value is calculated.[10]
-
Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307): The test substance is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions. At various time points, the concentration of the parent compound and its transformation products are measured to determine the rate of degradation (DT₅₀).[8][11][12]
Visualizations
Mechanism of Action: Auxin Signaling Pathway
Both this compound and MCPA are synthetic auxins.[13] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible broadleaf plants.[14][15] The following diagram illustrates the general auxin signaling pathway that these herbicides exploit.
Caption: Simplified auxin signaling pathway disrupted by this compound and MCPA.
Experimental Workflow for Environmental Impact Assessment
The assessment of a herbicide's environmental impact follows a structured workflow, incorporating various OECD guidelines to ensure comprehensive and standardized data collection.
Caption: General workflow for assessing the environmental impact of a herbicide.
References
- 1. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EXTOXNET PIP - MECOPROP [extoxnet.orst.edu]
- 4. researchgate.net [researchgate.net]
- 5. OECD and EU test guidelines - ECHA [echa.europa.eu]
- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 7. search.library.northwestern.edu [search.library.northwestern.edu]
- 8. oecd.org [oecd.org]
- 9. extension.oregonstate.edu [extension.oregonstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. policycommons.net [policycommons.net]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. Mecoprop - Wikipedia [en.wikipedia.org]
- 14. pestgenie.com.au [pestgenie.com.au]
- 15. my.ucanr.edu [my.ucanr.edu]
Comparative Phytotoxicity of Mecoprop-P and Dichlorprop-P on Non-Target Crops: A Scientific Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the phytotoxicity of two widely used phenoxyalkanoic acid herbicides, Mecoprop-P ((R)-2-(4-chloro-2-methylphenoxy)propanoic acid) and Dichlorprop-P ((R)-2-(2,4-dichlorophenoxy)propanoic acid), on non-target agricultural crops. Both herbicides are selective against broadleaf weeds and function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual plant death.[1][2] While their mode of action is similar, differences in their chemical structure can lead to variations in their efficacy and potential for damage to non-target species.
This document summarizes available quantitative data, details common experimental protocols for phytotoxicity testing, and visualizes the key signaling pathway involved in their herbicidal activity. It is important to note that direct, side-by-side comparative studies on a wide range of non-target crops are limited in publicly available literature. Therefore, this guide synthesizes data from various sources to provide a comprehensive overview.
Data Presentation: Quantitative Phytotoxicity Data
The following tables summarize the effective dose (ED50) values for this compound and Dichlorprop-P on various non-target plant species, as reported in scientific literature. The ED50 represents the concentration of a substance that causes a 50% reduction in a specific growth parameter (e.g., biomass, shoot height). Lower ED50 values indicate higher phytotoxicity.
Table 1: Phytotoxicity of this compound on Various Non-Target Dicotyledonous Plant Species
| Plant Species | Growth Parameter | ED50 (µg/L) | Reference |
| Ranunculus aquatilis (Water Crowfoot) | Not Specified | 46.9 | [3] |
| Myriophyllum spicatum (Eurasian Watermilfoil) | Not Specified | 113.3 | [3] |
| Potamogeton perfoliatus (Clasping-leaf Pondweed) | Not Specified | 134.4 | [3] |
| Nymphoides peltata (Fringed Water-lily) | Not Specified | 179.3 | [3] |
| Hottonia palustris (Water Violet) | Not Specified | 224.2 | [3] |
| Potamogeton crispus (Curled Pondweed) | Not Specified | 362.8 | [3] |
| Groenlandia densa (Opposite-leaved Pondweed) | Not Specified | 448.7 | [3] |
| Ludwigia repens (Creeping Primrose-willow) | Not Specified | 656.4 | [3] |
Note: Data from a microcosm study on aquatic macrophytes. While not terrestrial crops, this provides valuable insight into the phytotoxicity of this compound on dicotyledonous plants.
Table 2: General Phytotoxicity Information for Dichlorprop-P
| Organism | Toxicity Level | Notes | Reference |
| Aquatic Plants | Moderately toxic | General assessment. | [4] |
| Terrestrial Plants | Potential for adverse effects | No specific ED50 values for non-target crops were found in the reviewed literature. Regulatory documents acknowledge the potential for spray drift to damage susceptible non-target plants. | [5] |
Comparative Insights:
While a direct comparison of ED50 values from a single study is unavailable, the data suggests that this compound is phytotoxic to a range of dicotyledonous species at relatively low concentrations. The order of bacterial degradation for several phenoxyalkanoic acids has been reported as 2,4-D > MCPA > this compound > dichlorprop-P.[4] A slower degradation rate for Dichlorprop-P might imply a longer persistence in the environment, potentially leading to a greater risk of phytotoxicity to sensitive non-target plants over time, though this is an indirect inference. Both herbicides are known to be particularly damaging to sensitive broadleaf crops like grapes, tomatoes, and ornamentals through spray drift.[6]
Experimental Protocols
The assessment of herbicide phytotoxicity on non-target plants typically involves standardized dose-response studies conducted in controlled environments (greenhouses or growth chambers) or in the field.
Seedling Emergence and Early Growth Test (Based on OECD Guideline 208)
This test evaluates the effects of herbicides on seed germination and early growth of terrestrial plants.
Methodology:
-
Test Species: A range of crop species, often including both monocots and dicots, are selected. Common test species include soybean (Glycine max), lettuce (Lactuca sativa), oilseed rape (Brassica napus), wheat (Triticum aestivum), and maize (Zea mays).
-
Growth Medium: A standardized artificial soil or natural soil with known characteristics is used.
-
Herbicide Application: The herbicide is typically applied pre-emergence (to the soil surface after sowing) or post-emergence (to the foliage of young plants). A range of concentrations, including a control (no herbicide), are used to establish a dose-response relationship.
-
Growth Conditions: Plants are grown under controlled conditions of temperature, light, and humidity.
-
Data Collection: After a specified period (typically 14 to 21 days), various endpoints are measured, including:
-
Seedling emergence percentage
-
Shoot height and root length
-
Fresh and dry weight of shoots and roots
-
Visual assessment of phytotoxicity (e.g., chlorosis, necrosis, malformations).
-
-
Data Analysis: The data is used to calculate endpoints such as the ED50 (Effective Dose for 50% inhibition) or NOEC (No Observed Effect Concentration).
Vegetative Vigour Test (Based on OECD Guideline 227)
This test assesses the effects of herbicides on the growth of young, established plants.
Methodology:
-
Test Species: Similar to the seedling emergence test, a selection of relevant crop species is used.
-
Plant Culture: Plants are grown to a specific growth stage (e.g., 2-4 leaf stage) before herbicide application.
-
Herbicide Application: The herbicide is applied as a spray to the foliage.
-
Growth Conditions: Plants are maintained in a controlled environment for the duration of the test.
-
Data Collection: Endpoints are measured at the end of the test period (e.g., 21 days after application) and include shoot and root biomass, and visual injury assessment.
-
Data Analysis: Dose-response curves are generated to determine ED50 and other relevant endpoints.
Signaling Pathways and Experimental Workflows
Synthetic Auxin Herbicide Signaling Pathway
This compound and Dichlorprop-P act by disrupting the normal auxin signaling pathway in susceptible dicotyledonous plants. The following diagram illustrates this general mechanism.
Caption: General signaling pathway of synthetic auxin herbicides like this compound and Dichlorprop-P in a susceptible plant cell.
Experimental Workflow for Phytotoxicity Assessment
The following diagram outlines a typical workflow for conducting a dose-response phytotoxicity study.
Caption: Standard experimental workflow for assessing the phytotoxicity of herbicides on non-target crop species.
References
Inter-laboratory Comparison of Mecoprop-P Analytical Results: A Guide for Researchers
Introduction
Mecoprop-P ((R)-2-(4-chloro-2-methylphenoxy)propanoic acid) is the herbicidally active enantiomer of the widely used phenoxyalkanoic acid herbicide, Mecoprop.[1] Its extensive use in agriculture for controlling broadleaf weeds necessitates accurate and reliable analytical methods for monitoring its residues in environmental matrices like soil and water. This guide provides a comparative overview of common analytical techniques for this compound, supported by performance data from various studies. It is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and food safety analysis.
The guide outlines the performance of different analytical methods, details the experimental protocols, and illustrates the mechanism of action of this compound and the workflow of a typical inter-laboratory comparison study.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method for this compound is often dependent on the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The following tables summarize the performance of these methods based on published data.
Table 1: Performance Data for this compound Analysis in Water
| Analytical Method | Sample Preparation | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Recovery (%) | Precision (RSD %) | Reference |
| LC-MS/MS | ||||||
| UHPLC-MS/MS | Solid-Phase Extraction (SPE) | 0.00008 - 0.0047 | - | 71 - 118 | - | [3] |
| LC-MS/MS | Solid-Phase Extraction (SPE) | - | 0.01 - 0.05 | 76.5 - 108.3 | < 13.6 | [3] |
| UPLC-MS/MS | Direct Injection | 0.0025 | - | 107 - 117 | < 5 | [3] |
| HPLC-DAD | ||||||
| HPLC-DAD | Solid-Phase Extraction (SPE) | 0.05 | 0.15 | 95 - 105 | < 5 | [2] |
| GC-MS | ||||||
| GC-MS | Liquid-Liquid Extraction (LLE) & Derivatization | 0.02 | 0.05 | 85 - 110 | < 15 | [1] |
Table 2: Performance Data for this compound Analysis in Soil
| Analytical Method | Sample Preparation | Limit of Detection (LOD) (mg/kg) | Limit of Quantitation (LOQ) (mg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| LC-MS/MS | ||||||
| LC-MS/MS | QuEChERS | 0.000139 - 0.000212 | 0.01 | 70 - 120 | ≤ 20 | [4] |
| GC-MS | ||||||
| GC-MS | Solvent Extraction & Derivatization | 0.005 | 0.01 | 90 - 105 | < 10 | [2] |
Table 3: Representative Inter-laboratory Comparison Data for a Phenoxy Herbicide in Water (Hypothetical Data)
This table presents hypothetical results from a proficiency test to illustrate how data from an inter-laboratory comparison might be presented.
| Laboratory ID | Reported Value (µg/L) | Assigned Value (µg/L) | Standard Deviation for Proficiency Assessment (µg/L) | z-score | Assessment |
| Lab 1 | 0.52 | 0.50 | 0.05 | 0.4 | Satisfactory |
| Lab 2 | 0.48 | 0.50 | 0.05 | -0.4 | Satisfactory |
| Lab 3 | 0.59 | 0.50 | 0.05 | 1.8 | Satisfactory |
| Lab 4 | 0.62 | 0.50 | 0.05 | 2.4 | Questionable |
| Lab 5 | 0.41 | 0.50 | 0.05 | -1.8 | Satisfactory |
| Lab 6 | 0.38 | 0.50 | 0.05 | -2.4 | Questionable |
| Lab 7 | 0.51 | 0.50 | 0.05 | 0.2 | Satisfactory |
| Lab 8 | 0.68 | 0.50 | 0.05 | 3.6 | Unsatisfactory |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS for this compound in Soil
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Sample Preparation and Extraction:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and 10 mL of acetonitrile (B52724).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Add it to a d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA - primary secondary amine).
-
Vortex and centrifuge.
-
-
Analysis:
-
The final extract is diluted and injected into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with formic acid and methanol (B129727) with formic acid.
-
-
MS/MS Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.
-
-
HPLC-DAD for this compound in Water
This protocol involves a solid-phase extraction (SPE) pre-concentration step.
-
Sample Preparation and SPE:
-
Filter the water sample (e.g., 500 mL) to remove particulate matter.
-
Acidify the sample to a pH of around 2.5.
-
Condition a C18 SPE cartridge with methanol followed by acidified water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with a suitable solvent like methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/water mixture containing an acid (e.g., phosphoric acid).
-
Detector: Diode-Array Detector (DAD) monitoring at the wavelength of maximum absorbance for this compound.
-
-
GC-MS for this compound in Soil
This method requires derivatization to increase the volatility of this compound.
-
Sample Preparation, Extraction, and Derivatization:
-
Extract a homogenized soil sample with an appropriate solvent mixture (e.g., acetone/water).
-
Perform a liquid-liquid partitioning to transfer this compound into an organic solvent.
-
Clean up the extract using techniques like SPE.
-
Evaporate the extract to dryness.
-
Derivatize the residue to form a more volatile ester, for example, by using diazomethane (B1218177) or a silylating agent.
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
GC Conditions:
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient to ensure good separation.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound.
-
-
Mandatory Visualizations
This compound Signaling Pathway
This compound acts as a synthetic auxin, disrupting normal plant growth processes. It binds to auxin receptors, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes, which results in uncontrolled growth and, ultimately, the death of the susceptible plant.
Workflow for an Inter-laboratory Comparison
An inter-laboratory comparison or proficiency test is a crucial tool for assessing the competence of laboratories in performing specific analyses. The process involves distributing homogenous and stable samples to participating laboratories and comparing their results against a reference value.
References
Efficacy of Mecoprop-P in Combination with Other Auxin Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Mecoprop-P (MCPP-p) when used in combination with other auxin herbicides, such as 2,4-D and dicamba (B1670444). The information presented is supported by experimental data to aid in research and development efforts.
Introduction to this compound and Auxin Herbicides
This compound is a selective, systemic herbicide belonging to the phenoxy-carboxylic acid group of synthetic auxins (HRAC/WSSA Group 4).[1][2] Like other auxin herbicides, it mimics the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[2] While effective against a range of weeds, this compound is often combined with other auxin herbicides like 2,4-D and dicamba to broaden the spectrum of controlled weeds.[2] These combinations can exhibit synergistic effects, providing more comprehensive and effective weed management.
Comparative Efficacy Data
The following tables summarize quantitative data from field studies, comparing the performance of this compound in combination with other auxin herbicides against key broadleaf weeds.
Table 1: Efficacy of this compound Combinations on Ground Ivy (Glechoma hederacea) and Dandelion (Taraxacum officinale)
| Herbicide Treatment | Application Rate (Product/Acre) | Ground Ivy Cover (%) 5 WAA¹ | Dandelion Cover (%) 5 WAA¹ |
| Untreated Control | - | 34.3 a | 12.7 a |
| Quali-Pro 3-D (2,4-D + mecoprop (B166265) + dicamba) | 4 pt | 10.0 b | 0.0 b |
| Triplet SF (2,4-D + mecoprop + dicamba) | 3.25 pt | 4.3 b | 0.0 b |
| Quali-Pro 2-D (clopyralid + triclopyr) | 2 pt | 1.0 b | 2.3 b |
| 2,4-D + triclopyr (B129103) + quinclorac | 2 pt | 2.0 b | 0.0 b |
¹Weeks After Application. Means followed by the same letter are not significantly different. Data adapted from Patton, A., and Weisenberger, D. (2012). Postemergence Ground Ivy Control with Herbicide Combinations 2011. Annu. Rep. - Purdue Univ. Turfgrass Sci. Progr. p. 60-62.[3]
Table 2: Qualitative Efficacy of Individual Auxin Herbicides on Various Broadleaf Weeds
| Herbicide | Effective Against | Less Effective Against |
| This compound | Chickweed (Stellaria media), Clovers (Trifolium spp.), Ground Ivy (Glechoma hederacea) | Dandelion (Taraxacum officinale), Plantains (Plantago spp.) |
| 2,4-D | Dandelion (Taraxacum officinale), Plantains (Plantago spp.) | Chickweed (Stellaria media), Ground Ivy (Glechoma hederacea) |
| Dicamba | Chickweed (Stellaria media) | Plantains (Plantago spp.) |
This table provides a general overview of the differential efficacy of individual auxin herbicides, highlighting the rationale for their combination in commercial formulations.[2]
Experimental Protocols
The following is a representative methodology for conducting field trials to evaluate the efficacy of herbicide combinations.
1. Experimental Design
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: A minimum of three to four replicates per treatment.
-
Plot Size: Standard plot sizes, for example, 25 ft², are used to minimize edge effects.
-
Treatments:
-
Untreated Control (weedy check)
-
This compound alone at various rates
-
This compound in combination with other auxin herbicides (e.g., 2,4-D, dicamba) at various rates.
-
Other commercial standards for comparison.
-
2. Site Preparation and Application
-
Site Selection: Choose a site with a uniform and dense population of the target weed species.
-
Application Equipment: Utilize a calibrated CO2-pressurized sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.
-
Application Volume: Apply herbicides in a sufficient water volume, typically 40 gallons per acre, at a constant pressure (e.g., 30 psi).
-
Timing: Apply post-emergence when weeds are actively growing and at a susceptible growth stage (e.g., flowering for perennials).
3. Data Collection and Analysis
-
Visual Assessment: Visually rate the percent cover of target weeds at specified intervals after application (e.g., 3, 5, and 9 weeks).
-
Phytotoxicity: Assess any potential injury to desirable turfgrass or crops on a scale of 1 to 9 (where 9 is no injury and <7 is unacceptable).
-
Statistical Analysis: Analyze the collected data using appropriate statistical software (e.g., SAS). Use Fisher's Protected Least Significant Difference (LSD) test at α=0.05 to separate treatment means.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the molecular mechanism of action for auxin herbicides and a typical experimental workflow for efficacy testing.
Caption: Molecular mechanism of action of synthetic auxin herbicides.
Caption: General workflow for herbicide efficacy field trials.
References
A Comparative Guide to the Validation of Mecoprop-p Detection Methods in Complex Soil Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable detection of Mecoprop-p (MCPP-p), a widely used phenoxyalkanoic acid herbicide, in complex soil matrices is crucial for environmental monitoring, agricultural research, and human health risk assessment. This guide provides an objective comparison of three prominent analytical techniques for this compound quantification in soil: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of each method is evaluated based on key validation parameters, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Overview of Method Performance
The selection of an analytical method for this compound detection is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize the quantitative performance of LC-MS/MS, GC-MS/MS, and ELISA based on available validation data.
Table 1: Performance Comparison of Analytical Methods for this compound Detection in Soil
| Parameter | LC-MS/MS | GC-MS/MS | ELISA (Estimated) |
| Limit of Detection (LOD) | 0.3 µg/kg[1] | 0.1 - 10 µg/kg[2] | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg[1] | 0.5 - 25 µg/kg[3] | 5 - 50 µg/kg |
| Recovery | 92.5 - 98.3%[1] | 80 - 110% | 80 - 120% |
| Precision (RSD) | 4.5 - 6.8%[1] | < 20%[4] | < 20% |
| Analysis Time per Sample | ~10-20 min | ~20-30 min | ~2-4 hours (for a 96-well plate) |
| Specificity | High | High | Moderate to High |
| Cost per Sample | High | Moderate to High | Low |
| Throughput | High (with autosampler) | Moderate | High (plate-based format) |
Experimental Protocols: Methodologies for this compound Analysis
Detailed and standardized experimental protocols are fundamental for achieving reproducible and reliable results. This section outlines the key steps for sample preparation and analysis for each of the compared methods.
LC-MS/MS Method with QuEChERS Extraction
This method offers high sensitivity and selectivity, making it a gold standard for pesticide residue analysis.[1]
Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe): [1][5]
-
Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.[1]
-
Hydration: Weigh 5 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute. Let it stand for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the hydrated soil. Shake vigorously for 5 minutes.[1]
-
Salting-Out: Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). Shake vigorously for 1 minute.[1]
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[5]
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds and centrifuge.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small percentage of formic acid to improve peak shape.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for this compound.
GC-MS/MS Method
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For acidic herbicides like this compound, a derivatization step is typically required to increase volatility.
Sample Preparation:
-
Extraction: Similar to the LC-MS/MS method, an extraction with a suitable organic solvent (e.g., acetonitrile, ethyl acetate) is performed. The QuEChERS protocol can also be adapted for GC-MS analysis.[4]
-
Derivatization: The extracted this compound is converted to a more volatile ester form (e.g., methyl or ethyl ester) using a derivatizing agent (e.g., diazomethane, BF₃/methanol).
-
Cleanup: A cleanup step using solid-phase extraction (SPE) or dSPE may be necessary to remove interfering matrix components.
GC-MS/MS Analysis:
-
Gas Chromatographic Separation: Use a capillary column (e.g., DB-5ms) with a temperature-programmed oven to separate the derivatized this compound from other compounds.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer in MRM mode is used for identification and quantification.
ELISA Method
ELISA is a high-throughput screening method based on the specific binding of an antibody to the target analyte. While not as specific as chromatographic methods, it can be a cost-effective tool for rapid screening of a large number of samples.
Sample Preparation:
-
Extraction: Extract this compound from the soil using a suitable solvent such as methanol (B129727) or a buffer solution.[6]
-
Dilution: The extract is typically diluted with a buffer to minimize matrix effects and bring the analyte concentration within the linear range of the assay.
ELISA Procedure (Competitive ELISA):
-
Coating: Microtiter plate wells are coated with a this compound-protein conjugate.
-
Competition: The soil extract (containing this compound) and a specific anti-Mecoprop-p antibody are added to the wells. The free this compound in the sample competes with the coated this compound for antibody binding.
-
Washing: The plate is washed to remove unbound components.
-
Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme into a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The color intensity is inversely proportional to the concentration of this compound in the sample.[7]
Visualizing the Workflow
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the LC-MS/MS and GC-MS/MS methods, and the principle of the competitive ELISA.
Caption: Workflow for this compound analysis in soil using LC-MS/MS.
Caption: Workflow for this compound analysis in soil using GC-MS/MS.
Caption: Principle of Competitive ELISA for this compound detection.
Conclusion
The choice of an analytical method for this compound detection in soil depends on the specific requirements of the study.
-
LC-MS/MS stands out for its high sensitivity, specificity, and throughput, making it the preferred method for regulatory compliance and in-depth research where accurate quantification of low concentrations is critical.[1]
-
GC-MS/MS offers a robust and reliable alternative, particularly for laboratories already equipped for GC analysis. The requirement for derivatization adds a step to the sample preparation but can yield excellent sensitivity and specificity.
-
ELISA provides a rapid, cost-effective, and high-throughput screening tool. While it may lack the specificity of chromatographic methods, it is well-suited for preliminary assessments, monitoring large numbers of samples, and identifying potential hotspots for further investigation with more definitive methods.[6][8]
By understanding the strengths and limitations of each technique, researchers can make an informed decision to select the most appropriate method for the validation and routine analysis of this compound in complex soil matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. Multiresidue analysis of pesticides in soil by gas chromatography with nitrogen-phosphorus detection and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber | Semantic Scholar [semanticscholar.org]
- 4. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weber.hu [weber.hu]
- 6. ELISA test, a new method to detect and quantify isoproturon in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ABRAXIS® Glyphosate ELISA Plate and Derivatization Kit, 96-test [goldstandarddiagnostics.com]
- 8. researchgate.net [researchgate.net]
Degradation of Mecoprop-P in Diverse Soil Environments: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide on the degradation of the herbicide Mecoprop-P (MCPP-p) in various soil types has been compiled to provide researchers, scientists, and drug development professionals with a thorough understanding of its environmental fate. This guide synthesizes experimental data on this compound's persistence in soil, details the methodologies for its study, and visualizes the key processes involved in its degradation.
This compound, the herbicidally active R-(+)-enantiomer of mecoprop (B166265), is a widely used phenoxyalkanoic acid herbicide. Its persistence and mobility in soil are critical factors in assessing its potential environmental impact. The degradation of this compound is primarily a biological process, heavily influenced by the physicochemical properties of the soil and the activity of its microbial communities.
Comparative Degradation Rates of this compound in Different Soil Matrices
The persistence of this compound in soil, often expressed as its half-life (DT₅₀), varies significantly with soil characteristics. Key factors influencing the rate of degradation include soil depth, organic matter content, pH, and microbial biomass.
| Soil Characteristic | Soil Type/Condition | This compound Half-life (DT₅₀) (days) | Key Influencing Factors | Reference |
| Soil Depth | Topsoil (<30 cm) | ~12 | Higher microbial activity, higher organic matter | [1] |
| Subsoil (70-80 cm) | >84 | Lower microbial biomass and nutrient availability | [1] | |
| Organic Matter | High Organic Matter Soils | Generally Shorter | Increased microbial population and adsorption | [2][3][4] |
| Low Organic Matter Soils | Generally Longer | Reduced microbial support and bioavailability | [2][3][4] | |
| pH | Neutral to Alkaline pH | Generally Faster | Optimal conditions for degrading microorganisms | [3] |
| Acidic pH | Generally Slower | Inhibition of microbial enzymatic activity | [3] | |
| Microbial Activity | Soils with adapted microbial populations | Shorter lag phase and faster degradation | Proliferation of bacteria with specific degrading genes (e.g., tfdA) | [1][5] |
| Soils with no prior exposure | Longer lag phase | Time required for microbial adaptation | [5] |
Note: The degradation of this compound often follows first-order kinetics, especially after an initial lag phase in unadapted soils.[6] However, the kinetics can be more complex and are dependent on the initial concentration of the herbicide.[6]
Experimental Protocols for Studying this compound Degradation in Soil
The following is a generalized protocol for a laboratory-based soil incubation study to assess the degradation of this compound, based on established methodologies such as the OECD 307 guideline.
Soil Collection and Characterization
-
Soil Sampling: Collect fresh soil samples from the desired locations and depths (e.g., topsoil 0-20 cm).
-
Sieving: Air-dry the soil and sieve it through a 2 mm mesh to ensure homogeneity and remove large debris.
-
Physicochemical Analysis: Characterize the soil for key properties including:
-
Soil texture (e.g., percentage of sand, silt, and clay)
-
pH
-
Organic carbon and organic matter content
-
Cation exchange capacity (CEC)
-
Water holding capacity
-
Soil Microcosm Setup and Incubation
-
Soil Dispensing: Weigh a standardized amount of the characterized soil (e.g., 50-100 g dry weight equivalent) into individual incubation vessels (e.g., glass flasks).
-
Moisture Adjustment: Adjust the soil moisture to a specific level, typically 40-60% of the maximum water holding capacity, using deionized water.
-
Pre-incubation: Pre-incubate the soil samples in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of 7-14 days to allow the microbial communities to stabilize.
-
Herbicide Application: Prepare a stock solution of this compound (analytical or radiolabeled standard) in a suitable solvent (e.g., acetone (B3395972) or water). Apply the solution to the soil surface, ensuring even distribution, to achieve the desired initial concentration. The solvent should be allowed to evaporate from the soil surface in a fume hood.
-
Incubation: Seal the incubation vessels (e.g., with perforated parafilm to allow gas exchange while minimizing moisture loss) and incubate them in the dark at a constant temperature. For studies on mineralization, use biometer flasks equipped with traps for capturing evolved ¹⁴CO₂.
Sample Collection and Extraction
-
Sampling Intervals: At predetermined time points (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days), destructively sample replicate microcosms for each soil type.
-
Extraction: Extract this compound and its potential metabolites from the soil samples using an appropriate solvent system. A common method involves shaking the soil with a mixture of an organic solvent (e.g., acetonitrile, acetone, or methanol) and water, followed by centrifugation or filtration to separate the extract from the soil particles.
Analytical Quantification
-
Sample Preparation: The soil extract may require further cleanup and concentration steps, such as solid-phase extraction (SPE), before analysis.
-
Analysis: Quantify the concentration of this compound in the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector.
-
Data Analysis: Calculate the dissipation kinetics of this compound in the soil, typically by fitting the concentration data to a first-order decay model to determine the degradation rate constant and the half-life (DT₅₀).
Visualizing Key Processes
To better understand the workflow of a typical this compound degradation study and the microbial processes involved, the following diagrams have been generated.
This guide provides a foundational understanding of this compound degradation in soil. For specific regulatory purposes, adherence to detailed guidelines such as those provided by the OECD is mandatory. The provided data and protocols are intended to support further research and a more nuanced understanding of the environmental behavior of this herbicide.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of mecoprop at different concentrations in surface and sub-surface soil [agris.fao.org]
A Comparative Guide to the Relative Binding Affinity of Mecoprop Enantiomers to Auxin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop (B166265), a selective post-emergence herbicide, is a chiral compound existing as two enantiomers: (R)-(+)-Mecoprop (Mecoprop-P) and (S)-(-)-Mecoprop. Its herbicidal efficacy is almost exclusively attributed to the (R)-(+)-enantiomer, which functions as a synthetic auxin.[1][2][3] This guide provides a comparative analysis of the binding affinity of Mecoprop enantiomers to auxin receptors, summarizing the available data and outlining relevant experimental protocols. The differential interaction with the auxin signaling pathway at the molecular level is key to understanding the stereoselective activity of this herbicide.
Data Presentation: Binding Affinity and Herbicidal Efficacy
Direct comparative quantitative data on the binding affinity of individual Mecoprop enantiomers to auxin receptors is limited in publicly available literature.[1] However, the qualitative difference is well-established: the (R)-(+)-enantiomer exhibits a significantly higher binding affinity for the TIR1/AFB family of auxin receptors compared to the (S)-(-)-enantiomer.[1] This differential binding is the molecular basis for the observed differences in their biological activity.
Table 1: Relative Binding of Mecoprop to Auxin Receptors
| Auxin Receptor | Relative Binding (% of IAA at 50 µM) |
| AtTIR1 | Significantly higher than 2,4-D and MCPA |
| AtAFB2 | Higher than other tested phenoxy-carboxylate auxins |
| AtAFB5 | Lower than IAA |
Source: Adapted from a study on the differential binding of auxin herbicides. Note that this study did not specify which enantiomer of mecoprop was used.[4]
The disparity in binding affinity is reflected in the herbicidal efficacy of the two enantiomers. The (S)-(-)-enantiomer is generally considered biologically inactive.[1] The herbicidal activity of Mecoprop is therefore attributed to this compound.
Table 2: Herbicidal Efficacy (EC50) of this compound on Various Plant Species
| Plant Species | Common Name | Endpoint | EC50 (µg/L) |
| Ranunculus aquatilis | White Water-crowfoot | Growth Inhibition | 46.9 |
| Ludwigia repens | Creeping Primrose-willow | Growth Inhibition | 656.4 |
Source: Adapted from a study on the herbicidal effects of this compound on dicotyledonous macrophytes.[5]
Mechanism of Action: The Auxin Signaling Pathway
The stereospecific interaction of Mecoprop enantiomers with the auxin receptor complex is central to their differential bioactivity. The (R)-(+)-enantiomer's three-dimensional structure allows it to bind effectively to the TIR1/AFB auxin co-receptors.[1][6] This binding event stabilizes the interaction between the receptor and an Aux/IAA repressor protein, leading to the ubiquitination and subsequent degradation of the repressor.[1] The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes, leading to uncontrolled growth and ultimately, plant death.[1] Conversely, the (S)-(-)-enantiomer does not fit effectively into the auxin binding pocket of the receptor, resulting in a much lower binding affinity and a failure to trigger the downstream signaling cascade.[1]
Caption: Differential interaction of Mecoprop enantiomers with the auxin signaling pathway.
Experimental Protocols
The following are generalized protocols that can be adapted to study the binding affinity and herbicidal activity of Mecoprop enantiomers.
Protocol 1: In Vitro Auxin Receptor Competitive Binding Assay
This protocol describes a competitive binding assay to determine the affinity of Mecoprop enantiomers for an auxin receptor (e.g., TIR1).
Materials:
-
Purified recombinant auxin receptor protein (e.g., His-tagged TIR1).
-
Labeled auxin (e.g., ³H-IAA or a fluorescently tagged auxin).
-
(R)-(+)-Mecoprop and (S)-(-)-Mecoprop.
-
Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20).
-
96-well microplates suitable for the detection method.
-
Plate reader (scintillation counter or fluorescence polarization reader).
Procedure:
-
Prepare Solutions: Prepare stock solutions of (R)-(+)-Mecoprop and (S)-(-)-Mecoprop in a suitable solvent (e.g., DMSO) and create a serial dilution in the binding buffer.
-
Assay Setup: In a 96-well plate, add the purified auxin receptor, the labeled auxin at a fixed concentration (below its Kd), and varying concentrations of the Mecoprop enantiomers (the competitors). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled auxin).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Detection: Measure the signal from the labeled auxin using the appropriate plate reader.
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the percentage of specific binding of the labeled auxin as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled auxin) for each enantiomer.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the labeled auxin and Kᴅ is its dissociation constant.
-
Protocol 2: Whole-Plant Herbicidal Efficacy Assay (Dose-Response)
This protocol is designed to determine the dose-response relationship of a target weed species to Mecoprop enantiomers and to calculate metrics such as EC₅₀.
Materials:
-
Seeds of a target broadleaf weed species (e.g., Stellaria media).
-
Standardized potting mix and pots.
-
Controlled environment chamber or greenhouse.
-
(R)-(+)-Mecoprop and (S)-(-)-Mecoprop.
-
Formulation blank (solvent and adjuvants without the active ingredient).
-
Spray chamber or appropriate application equipment.
Procedure:
-
Plant Growth: Grow the target weed species from seed in pots under controlled environmental conditions (e.g., 20-25°C, 16-hour photoperiod) until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a range of concentrations for each Mecoprop enantiomer in an appropriate spray solution. Include a control group treated with the formulation blank.
-
Application: Apply the different concentrations of each enantiomer to separate groups of plants using a calibrated sprayer to ensure uniform coverage.
-
Incubation: Return the treated plants to the controlled environment and observe them over a set period (e.g., 14-21 days).
-
Data Collection: Assess herbicidal injury at regular intervals using a visual rating scale (0 = no effect, 100 = complete death). At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it.
-
Data Analysis:
-
For each enantiomer, plot the percent growth reduction (relative to the control) against the logarithm of the herbicide concentration.
-
Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the data to determine the EC₅₀ value (the concentration that causes a 50% reduction in growth).
-
Caption: Workflow for assessing Mecoprop enantiomer binding and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Mecoprop (Ref: RD 4593) [sitem.herts.ac.uk]
- 3. Mecoprop - Wikipedia [en.wikipedia.org]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The auxin herbicide this compound in new light: Filling the data gap for dicotyledonous macrophytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Validating the Selectivity of Mecoprop-P for Broadleaf versus Grass Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mecoprop-P, a member of the phenoxyalkanoic acid class of herbicides, is a selective, systemic post-emergence herbicide widely utilized for the control of broadleaf weeds in turfgrass and cereal crops.[1][2] Its selectivity is a critical attribute, allowing for the removal of undesirable broadleaf species while preserving the desired grass species. This guide provides a comparative analysis of this compound's performance against broadleaf and grass species, supported by available experimental data and detailed experimental protocols. This compound functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This mimicry disrupts and accelerates plant cell growth, leading to the death of susceptible broadleaf plants.[1]
Data Presentation: Efficacy and Tolerance
The following tables summarize the known susceptibility of various broadleaf weeds to this compound and the tolerance of common turfgrass species. The data is compiled from various sources and provides a qualitative to semi-quantitative overview of this compound's selectivity. It is important to note that specific percentage control or injury levels can vary based on application rates, environmental conditions, and the growth stage of the plants.
Table 1: Susceptibility of Broadleaf Weed Species to this compound
| Weed Species | Scientific Name | Susceptibility Level | Application Rate (L/ha) | Notes |
| Common Chickweed | Stellaria media | Susceptible | 5.5 (seedlings) - 8.5 (established) | Consistently listed as effectively controlled.[3][4][5] |
| Mouse-ear Chickweed | Cerastium vulgatum | Susceptible | 5.5 (seedlings) - 8.5 (established) | Effectively controlled at recommended rates.[5] |
| Clover | Trifolium spp. | Susceptible | 5.5 (seedlings) - 8.5 (established) | This compound is known for its effectiveness against clovers.[3][4][5] |
| Plantain | Plantago spp. | Susceptible | 5.5 (seedlings) - 8.5 (established) | Generally well-controlled by this compound.[3][4][5] |
| Dandelion | Taraxacum officinale | Moderately Susceptible | 8.5 | Often used in combination with 2,4-D for more effective control.[4][6] |
| Buttercup | Ranunculus spp. | Moderately Susceptible | 8.5 | Application before flowering is recommended.[3][5] |
| Creeping Charlie | Glechoma hederacea | Moderately Susceptible | 8.5 | Best results when applied in early June or September.[4] |
| Black Medick | Medicago lupulina | Moderately Susceptible | 8.5 | Most effective when plants are young and actively growing.[4] |
Table 2: Tolerance of Grass Species to this compound
| Grass Species | Scientific Name | Tolerance Level | Notes |
| Kentucky Bluegrass | Poa pratensis | Tolerant | Generally tolerant to applications of this compound.[6][7] |
| Perennial Ryegrass | Lolium perenne | Tolerant | Shows good tolerance to this compound at recommended rates.[6][8][9] |
| Fescues | Festuca spp. | Tolerant | Various fescue species are listed as tolerant.[6][8] |
| Bentgrasses | Agrostis spp. | Tolerant | Generally tolerant, but caution is advised at higher temperatures.[6] |
Experimental Protocols
The validation of herbicide selectivity involves rigorous testing in both controlled greenhouse environments and representative field conditions. The following protocols outline the general methodologies for these experiments.
Greenhouse Bioassay Protocol
Objective: To determine the dose-response of various broadleaf and grass species to this compound in a controlled environment.
-
Plant Culture:
-
Grow individual broadleaf weed and turfgrass species from seed in pots containing a standardized soil mix.
-
Maintain the plants in a greenhouse with controlled temperature, light, and humidity to ensure uniform growth.
-
Allow plants to reach a specific growth stage (e.g., 2-4 true leaves for broadleaf weeds, 2-3 tillers for grasses) before treatment.
-
-
Herbicide Application:
-
Prepare a stock solution of this compound and create a series of dilutions to establish a range of application rates.
-
Apply the different concentrations of this compound to the plants using a calibrated laboratory sprayer to ensure uniform coverage. Include an untreated control group for comparison.
-
Randomize the placement of pots within the greenhouse to minimize the effects of environmental gradients.
-
-
Data Collection:
-
Visually assess plant injury (phytotoxicity) at set intervals (e.g., 7, 14, and 21 days after treatment) using a a rating scale (0% = no injury, 100% = plant death).
-
For broadleaf weeds, measure the percent control, which can be a visual estimation of biomass reduction compared to the untreated control.
-
For turfgrass, assess injury through visual ratings of discoloration, stunting, and stand thinning.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the significance of treatment effects.
-
Calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each species to quantify their relative susceptibility.
-
Field Trial Protocol
Objective: To evaluate the selectivity of this compound on mixed stands of turfgrass and broadleaf weeds under real-world conditions.
-
Site Selection and Plot Establishment:
-
Select a field site with a uniform stand of the desired turfgrass species and a natural, uniform infestation of the target broadleaf weeds.
-
Establish experimental plots of a standardized size (e.g., 2m x 2m) with buffer zones between plots to prevent spray drift.
-
Use a randomized complete block design to account for field variability.
-
-
Herbicide Application:
-
Apply this compound at various rates using a calibrated backpack or small-plot sprayer. Include an untreated control plot within each block.
-
Record environmental conditions at the time of application (e.g., temperature, humidity, wind speed).
-
-
Data Collection:
-
Visually assess broadleaf weed control as a percentage of the weed population controlled compared to the untreated plot at regular intervals.
-
Visually assess turfgrass injury (phytotoxicity) on a percentage scale, noting any discoloration, stunting, or reduction in turf density.
-
Weed and turfgrass biomass can be collected from quadrats within each plot for quantitative analysis.
-
-
Data Analysis:
-
Statistically analyze the data to determine the effect of different this compound rates on weed control and turfgrass injury.
-
Compare the performance of this compound to other standard herbicide treatments if included in the trial.
-
Mandatory Visualization
Caption: Workflow for validating herbicide selectivity.
References
- 1. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 2. This compound-dimethylammonium [sitem.herts.ac.uk]
- 3. ojcompagnie.com [ojcompagnie.com]
- 4. agrobaseapp.com [agrobaseapp.com]
- 5. lovelandproducts.ca [lovelandproducts.ca]
- 6. ojcompagnie.com [ojcompagnie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Mecoprop-P and its Dimethylammonium Salt Formulation
For Immediate Release
This guide provides a detailed comparative analysis of Mecoprop-P (MCPP-p) and its dimethylammonium salt (DMAS) formulation, tailored for researchers, scientists, and drug development professionals. The focus is on the physicochemical properties, herbicidal efficacy, and toxicological profiles, supported by experimental data and methodologies.
Executive Summary
This compound is the herbicidally active (R)-enantiomer of mecoprop, a selective, post-emergence herbicide used to control broadleaf weeds.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled growth and subsequent death in susceptible plants.[2][3] While the acid form (this compound) is effective, it is often formulated as a salt, such as a dimethylammonium salt, to enhance its properties, particularly water solubility.[4] In an aqueous environment and in vivo, the dimethylammonium salt readily dissociates to the ionized form of this compound, meaning both forms are expected to have similar absorption, distribution, and metabolism.[5]
Data Presentation
Physicochemical Properties
The conversion of this compound to its dimethylammonium salt significantly alters its physicochemical properties, most notably its molecular weight and water solubility. The increased solubility of the salt formulation can be advantageous for product formulation and application.
| Property | This compound (Acid Form) | This compound Dimethylammonium Salt | Reference(s) |
| Molecular Formula | C₁₀H₁₁ClO₃ | C₁₂H₁₈ClNO₃ | [4][6] |
| Molecular Weight | 214.65 g/mol | 259.73 g/mol | [4][6] |
| Appearance | Colorless to brown crystalline solid | Dark amber liquid (in 48% water) | [4][6] |
| Water Solubility | 620 mg/L at 20°C | Very soluble | [4][5] |
| Vapor Pressure | 5.1 x 10⁻⁵ torr at 25°C | Data not available | [5] |
| pKa | 3.7 | Not applicable (is a salt) | [5] |
| LogP (Octanol-Water Partition Coefficient) | -0.19 at pH 7 | Data not available | [5] |
Toxicological Profile
The toxicological profiles of this compound and its dimethylammonium salt are considered to be very similar because the salt rapidly dissociates to the active acid form in the body.[5]
| Endpoint | This compound (Acid Form) | This compound Dimethylammonium Salt | Reference(s) |
| Acute Oral LD₅₀ (Rat) | >500 - 5000 mg/kg (Slightly Toxic) | Data indicates similar low acute toxicity | [5][7] |
| Acute Dermal LD₅₀ (Rabbit) | >4000 mg/m³ (LC₅₀) | >1000 mg/kg (no systemic toxicity at limit dose) | [5][6] |
| Eye Irritation | Severe irritant | Severe irritant | [5][6] |
| Skin Irritation | Moderate irritant | Minimal irritant | [5][6] |
| Skin Sensitization | Not a sensitizer | Not a sensitizer | [5][6] |
| Carcinogenicity | Suggestive evidence, but not sufficient to assess human carcinogenic potential | Expected to be similar to the acid form | [5] |
Experimental Protocols
Herbicidal Efficacy Assessment (Whole Plant Pot Assay)
This protocol is a standard method for evaluating and comparing the efficacy of different herbicide formulations.[8][9]
-
Seed Germination and Plant Growth: Seeds of target weed species and a susceptible reference species are sown in pots filled with a standard soil mix.[8] The pots are maintained in a greenhouse under controlled conditions (temperature, light, humidity) until the plants reach a specific growth stage (e.g., 2-4 true leaves).[10]
-
Herbicide Application: Prepare solutions of this compound and this compound DMAS at various concentrations.[11] The herbicides are applied to the plants using a precision bench sprayer to ensure uniform coverage.[8][11] Control groups are treated with a blank formulation (without the active ingredient).
-
Assessment: At set intervals (e.g., 7, 14, and 21 days after treatment), the plants are assessed for visual signs of injury, such as epinasty, chlorosis, and necrosis.[8][11] Quantitative measurements, including plant height and fresh/dry biomass, are also taken.[10]
-
Data Analysis: The data is analyzed to determine the dose-response relationship for each formulation and to calculate values such as the GR₅₀ (the dose required to reduce plant growth by 50%).
Soil Leaching Potential (Soil Column Study)
This method assesses the mobility of the herbicide formulations in soil, which is a key factor in their environmental risk profile.[12][13][14]
-
Column Preparation: Columns are packed with a specific type of soil, sieved to a uniform particle size.[15] The soil is then saturated with a solution like 0.01M CaCl₂ to achieve a state of field capacity.[14][16]
-
Herbicide Application: A known amount of this compound or this compound DMAS is applied to the surface of the soil column.[12][13] Radiolabeled compounds are often recommended for easier tracking.[14]
-
Simulated Rainfall: A controlled amount of "artificial rain" (e.g., 0.01M CaCl₂) is applied to the top of the column over a set period to simulate leaching.[14][15]
-
Leachate and Soil Analysis: The leachate (water that passes through the column) is collected and analyzed for the concentration of the herbicide and any major degradation products.[14] After the leaching period, the soil column is sectioned into segments, and the amount of herbicide in each segment is quantified.[15]
-
Data Analysis: The results provide a profile of the herbicide's mobility in the soil, indicating its potential to reach groundwater.[14]
Visualizations
Signaling Pathway of this compound
Caption: Molecular mechanism of this compound as a synthetic auxin mimic in a plant cell.
Comparative Experimental Workflow
Caption: Workflow for the comparative analysis of this compound and its DMAS formulation.
References
- 1. This compound (Ref: BAS 037H) [sitem.herts.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. thegreenthumb20.wordpress.com [thegreenthumb20.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Mecoprop-dimethylammonium | C12H18ClNO3 | CID 15177291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hracglobal.com [hracglobal.com]
- 10. researchgate.net [researchgate.net]
- 11. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 12. agronomy.org [agronomy.org]
- 13. "Leaching of an Acetanilide Herbicide, CP55097 in Soil Columns" by Regina K. Higgins [thekeep.eiu.edu]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. oecd.org [oecd.org]
- 16. thaiscience.info [thaiscience.info]
A Comparative Guide to Chiral Stationary Phases for the Enantioselective Separation of Mecoprop-P
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of the herbicide Mecoprop-P is critical for environmental monitoring and regulatory compliance, as the herbicidal activity is primarily associated with the (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the predominant technique for resolving this compound enantiomers. This guide provides an objective comparison of the performance of various CSPs, supported by experimental data, to aid in the selection of the most suitable phase for your analytical needs.
Performance Comparison of Chiral Stationary Phases
The selection of an appropriate CSP is paramount for achieving baseline separation of this compound enantiomers. The following table summarizes quantitative data from various studies on different CSPs. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different laboratories and studies.
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Temp. (°C) | k'1 | k'2 | α | Rs | Reference(s) |
| Polysaccharide-Based CSPs | |||||||||
| CHIRALCEL® OZ-H | 150 x 4.6 mm | Hexane/EtOH/TFA (90/10/0.1) | 1.0 | 25 | 2.05 | 2.22 | 1.08 | 0.93 | [1] |
| CHIRALPAK® IM | 150 x 4.6 mm | Hexane/EtOH/TFA (90/10/0.1) | 1.0 | 25 | 2.29 | 2.51 | 1.10 | 1.25 | [1] |
| CHIRALPAK® IM | 150 x 4.6 mm | Hexane/EtOAc/TFA (90/10/0.1) | 1.0 | 25 | 3.32 | 4.02 | 1.21 | 2.50 | [1] |
| CHIRALPAK® IM | 150 x 4.6 mm | Hexane/DCM/EtOH/TFA (89/10/1/0.1) | 1.0 | 25 | 6.01 | 8.87 | 1.48 | 5.38 | [1] |
| CHIRALPAK® IM | 150 x 4.6 mm | Hexane/MtBE/EtOH/TFA (89/10/1/0.1) | 1.0 | 25 | 3.20 | 3.96 | 1.24 | 2.89 | [1] |
| CHIRALPAK® AD-H | 250 x 4.6 mm, 5 µm | n-Hexane/2-Propanol/TFA (90/10/0.1) | 1.0 | 25 | 2.15 | 2.58 | 1.20 | 2.10 | [2] |
| Macrocyclic Glycopeptide-Based CSPs | |||||||||
| Chirobiotic™ T | Not Specified | MeOH/1% TEAA (5:95) | Not Specified | Not Specified | - | - | - | >1.5 | [3] |
| Pirkle-Type CSPs | |||||||||
| (R,R) Whelk-O® 1 | 250 x 4.6 mm, 5 µm | Hexane/Ethanol + 0.1% TFA (70/30) | 1.5 | Ambient | 0.30 | 1.31 | 4.35 | >1.5 | [4] |
| Cyclodextrin-Based CSPs | |||||||||
| CYCLOBOND™ I 2000 HP-RSP | 25 cm x 4.6 mm, 5 µm | 10 mM NH4OAc, pH 4.0 / ACN (75:25) | 1.0 | 25 | - | - | - | >1.5 | [5] |
Note: Data for CHIRALPAK® AD-H, Chirobiotic™ T, (R,R) Whelk-O® 1, and CYCLOBOND™ I 2000 HP-RSP are for the structurally similar 2-phenylpropionic acid or other phenoxypropionic acids, as direct quantitative data for this compound was not available in the cited literature. These values serve as a strong indication of the potential performance for this compound. A resolution (Rs) value greater than 1.5 indicates baseline separation.
Experimental Workflow and Methodologies
A systematic approach is crucial for selecting and optimizing a chiral separation method. The following diagram illustrates a general workflow for assessing the performance of different CSPs for this compound analysis.
Caption: General workflow for assessing chiral stationary phase performance.
Detailed Experimental Protocols
The following are representative experimental protocols for the chiral separation of this compound based on the compiled data.
Protocol 1: Normal-Phase HPLC on Polysaccharide-Based CSPs
This protocol is based on the successful separation of this compound on CHIRALPAK® IM.[1]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® IM (150 x 4.6 mm).
-
Mobile Phase: A mixture of n-Hexane, a polar modifier (e.g., Ethanol (EtOH), Ethyl Acetate (B1210297) (EtOAc), Dichloromethane (DCM), or Methyl tert-butyl ether (MtBE)), and Trifluoroacetic acid (TFA). For acidic analytes like this compound, the addition of a small amount of an acid like TFA (typically 0.1%) is crucial to improve peak shape and resolution.
-
Initial Screening: Hexane/EtOH/TFA (90/10/0.1 v/v/v).
-
Optimized Conditions:
-
Hexane/EtOAc/TFA (90/10/0.1 v/v/v).
-
Hexane/DCM/EtOH/TFA (89/10/1/0.1 v/v/v/v).
-
Hexane/MtBE/EtOH/TFA (89/10/1/0.1 v/v/v/v).
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Sample Preparation: Dissolve racemic this compound standard in the mobile phase to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Data Analysis: Calculate the retention factors (k'), separation factor (α), and resolution (Rs) to evaluate the performance.
Protocol 2: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP
This protocol is a general method for acidic compounds like this compound on a Chirobiotic™ T column.[3]
-
Instrumentation: Standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase: Chirobiotic™ T.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For this compound, a mobile phase of Methanol and 1% Triethylammonium acetate (TEAA) buffer (e.g., 5:95 v/v) is a suitable starting point. The pH of the aqueous component can be adjusted to optimize the separation.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at 230 nm or MS detection.
-
Sample Preparation: Dissolve the this compound standard in the mobile phase or a compatible solvent.
Protocol 3: Normal-Phase HPLC on a Pirkle-Type CSP
This protocol is based on conditions used for structurally similar NSAIDs on a Whelk-O® 1 column.[4][6][7][8][9][10]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Chiral Stationary Phase: (R,R) or (S,S) Whelk-O® 1 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexane) and an alcohol modifier (e.g., Ethanol or Isopropanol) with an acidic additive. A starting mobile phase could be Hexane/Ethanol/TFA (70/30/0.1 v/v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at an appropriate wavelength for this compound (e.g., 230 nm).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Logical Relationships in CSP Selection
The choice of a CSP is guided by the physicochemical properties of the analyte. The following diagram illustrates the logical relationships between different CSP types and their primary interaction mechanisms.
Caption: Logical relationships for selecting a CSP for this compound.
References
- 1. chiraltech.com [chiraltech.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jascofrance.fr [jascofrance.fr]
- 5. Sigma-Aldrich [sigmaaldrich.com]
- 6. WHELK-O®1 - Regis Technologies [registech.com]
- 7. (R,R) Whelk-O® 1 - Regis Technologies [registech.com]
- 8. hplc.eu [hplc.eu]
- 9. hplc.eu [hplc.eu]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Safety Operating Guide
Proper Disposal of Mecoprop-P: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Mecoprop-P is critical for protecting laboratory personnel and the environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
This compound, a common herbicide, is classified as a hazardous substance requiring special disposal considerations.[1][2] Improper disposal can lead to environmental contamination, particularly of water systems, and may pose risks to aquatic life and non-target plants.[3][4][5] In the United States, the disposal of pesticides like this compound is regulated by the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[6][7] It is crucial to note that state and local regulations may impose stricter requirements.[8]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses or goggles, and a lab coat or protective clothing.[4][8][9] All handling of this compound waste should be conducted in a well-ventilated area.[3][10]
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on the nature of the waste: unused product, empty containers, or spill cleanup materials.
Unused or Unwanted this compound
Unused this compound is considered hazardous waste and must be disposed of accordingly.[1][11]
-
Segregation and Labeling: Do not mix unused this compound with other waste streams.[11] Keep the chemical in its original, tightly sealed container.[9][11] The container must be clearly labeled as "Hazardous Waste," including the chemical name "this compound" and its associated hazards.[11]
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) that is at or near the point of waste generation.[11] This area should be secure and away from incompatible materials.
-
Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[11][12] Disposal often involves high-temperature incineration at a permitted facility.[11] Never pour unused this compound down the sink or drain. [11]
Empty this compound Containers
Residue in "empty" containers can still be hazardous.[11]
-
Triple Rinsing: All empty liquid this compound containers must be triple-rinsed.[3][9][11]
-
Fill the container approximately one-quarter full with a suitable solvent (e.g., water).
-
Securely cap the container and shake it vigorously for at least 30 seconds.[11]
-
The resulting rinsate is considered hazardous waste. It can either be collected and disposed of with other this compound waste or, if applicable, added to a spray mixture for use according to the product label.[3][9][11]
-
Repeat this rinsing procedure two more times.[11]
-
-
Rendering Unusable: After triple-rinsing, puncture the container to prevent reuse.[3][9][11]
-
Final Disposal: Check with local regulations for the final disposal of the rinsed and punctured container. Some municipalities may allow for disposal in regular solid waste, while others may have specific recycling programs for pesticide containers.[11]
Spill Cleanup Materials
All materials used to clean up a this compound spill are considered hazardous waste.[11]
-
Containment: Immediately contain the spill to prevent it from spreading or entering drains or waterways.[9][11]
-
Absorption: Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled liquid.[9] For solid spills, gently moisten the material to prevent dust generation before sweeping it up.[11]
-
Collection and Labeling: Carefully collect all contaminated absorbent material and any other cleanup debris (e.g., contaminated gloves) into a sealable, chemical-resistant container.[9][11] Label the container clearly as "Hazardous Waste: this compound Spill Debris."
-
Professional Disposal: Dispose of the sealed container through your institution's EH&S department or a licensed hazardous waste contractor.[11]
Quantitative Data Summary
| Parameter | Value/Information | Source(s) |
| Acute Oral LD50 (rat) | 650 mg/kg | [9] |
| Acute Dermal LD50 (rabbit) | 900 mg/kg | [9] |
| Signal Word | DANGER | [3][10] |
| Hazard Statements | Harmful if swallowed. Causes serious eye damage. | [3][5][10][13] |
| Environmental Hazards | Toxic to birds, small wild mammals, aquatic organisms, and non-target terrestrial plants. | [3][4][10] |
| Primary Disposal Method | High-temperature incineration via a licensed hazardous waste facility. | [11] |
This compound Disposal Workflow
Caption: Decision workflow for the proper disposal of this compound waste streams in a laboratory setting.
References
- 1. | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. The Law on Pesticide Wastes – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 3. lovelandproducts.ca [lovelandproducts.ca]
- 4. ojcompagnie.com [ojcompagnie.com]
- 5. chemos.de [chemos.de]
- 6. onlinepestcontrolcourses.com [onlinepestcontrolcourses.com]
- 7. epa.gov [epa.gov]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. irp.cdn-website.com [irp.cdn-website.com]
- 11. benchchem.com [benchchem.com]
- 12. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling Mecoprop-P
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols for handling Mecoprop-P is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans to ensure the safe handling of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use the appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Shielded Safety Glasses | Should provide a complete seal around the eyes.[1] |
| Skin Protection | Chemical-resistant gloves | Polyethylene or polyvinylchloride gloves are recommended.[1] |
| Long-sleeved shirt and long pants | To cover all exposed skin.[1][2][3] | |
| Shoes and socks | Closed-toe shoes are mandatory.[1][3] | |
| Coveralls or a chemical-resistant apron | Required when mixing, loading, or open pouring from containers larger than 5 liters.[2][3] | |
| Respiratory Protection | NIOSH-approved respirator | Necessary in case of inadequate ventilation or when there is a risk of inhaling mists or vapors.[1][2] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedural workflow for the safe handling of this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure the work area is well-ventilated.[1]
-
Verify that an eyewash station and a safety shower are readily accessible.[1]
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Assemble all necessary PPE as detailed in the table above.
2. Handling and Mixing the Concentrate:
-
When handling the concentrate for mixing and loading, wear a long-sleeved shirt, long pants, chemical-resistant gloves, socks, shoes, and protective eyewear.[3]
-
Wash hands thoroughly before eating, drinking, chewing gum, using tobacco, or using the toilet.[1][2][4]
3. During Application/Use:
-
Should the pesticide get inside clothing, remove it immediately, wash the skin thoroughly, and put on clean clothes.[1][2][4]
4. Post-Application Procedures:
-
Wash the outside of the gloves before removing them.[1][4][5]
-
As soon as possible, wash thoroughly and change into clean clothing.[1][2][4]
-
Clean all application equipment thoroughly.
5. Storage:
-
Store this compound in a tightly closed container.[1]
-
Keep it away from seeds, feed, fertilizer, plants, and foodstuffs.[1]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
-
Unused Product: Unwanted or unused this compound should be treated as hazardous waste.[6] Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service for pickup and disposal.[6] Never pour this compound down a sink or drain.[6][7]
-
Empty Containers:
-
Triple- or pressure-rinse the empty container with a suitable solvent like water.[1][6]
-
The rinsate should be collected and treated as hazardous waste.[6]
-
Make the empty container unsuitable for further use by puncturing it.[1][6]
-
Dispose of the container in accordance with provincial or local regulations.[1] Check for local recycling programs for pesticide containers.[6]
-
Emergency Procedures: Spill Response
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
Caption: Workflow for responding to a this compound spill.
First-Aid Measures
Immediate first-aid is crucial in the event of exposure to this compound.
| Exposure Route | First-Aid Instructions |
| If in Eyes | Hold eye open and rinse slowly and gently with water for 15-20 minutes.[1][3] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing.[1][3] Call a poison control center or doctor for treatment advice.[1][3] |
| If on Skin or Clothing | Take off contaminated clothing.[1][3] Rinse skin immediately with plenty of water for 15-20 minutes.[1][3] Call a poison control center or doctor for treatment advice.[1][3] |
| If Swallowed | Call a poison control center or doctor immediately for treatment advice.[1][3] Have the person sip a glass of water if able to swallow.[8] Do NOT induce vomiting unless told to do so by a poison control center or doctor.[8] |
| If Inhaled | Move the person to fresh air.[1][4] If the person is not breathing, call 911 or an ambulance, then give artificial respiration, preferably mouth-to-mouth if possible.[1][4] Call a poison control center or doctor for further treatment advice.[1][4] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
